2-Bromo-6-ethoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYIQCXQULCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284926 | |
| Record name | 2-bromo-6-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-19-4 | |
| Record name | 66217-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-6-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-6-ethoxynaphthalene chemical properties
An In-Depth Technical Guide to 2-Bromo-6-ethoxynaphthalene: Properties, Synthesis, and Applications
Introduction
This compound is a key aromatic organic compound characterized by a naphthalene core substituted with both a bromo and an ethoxy group. Its strategic importance in the chemical and pharmaceutical industries stems from its role as a versatile synthetic intermediate. The presence of the aryl bromide functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This reactivity, combined with the electronic properties imparted by the ethoxy group, makes it a valuable building block for the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 66217-19-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁BrO | [1][3][4] |
| Molecular Weight | 251.12 g/mol | [1][3] |
| Appearance | Solid Chunks / Crystalline Solid | [5] |
| Melting Point | Data for the analogous 2-bromo-6-methoxynaphthalene is 106-109 °C. | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, chloroform, and ether. | [7] |
| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br | [1][4] |
| InChI | InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | [4] |
| InChIKey | FXVYIQCXQULCKL-UHFFFAOYSA-N | [4][8] |
Note: Some physical properties like melting point are often reported for the closely related and more common intermediate, 2-bromo-6-methoxynaphthalene, and are provided here for reference.
Synthesis and Purification
The synthesis of substituted naphthalenes like this compound often involves a multi-step sequence starting from more readily available precursors such as β-naphthol or 2-methoxynaphthalene.[9][10][11] The general strategy involves the selective bromination of the naphthalene ring and subsequent etherification of a hydroxyl group, or vice-versa.
A common industrial approach for the related methoxy analog begins with β-naphthol, which undergoes bromination to form a 1,6-dibromo-2-naphthol intermediate.[9][12] This intermediate is then selectively reduced to remove the more reactive bromine at the 1-position, yielding 6-bromo-2-naphthol. The final step is an etherification reaction. For this compound, this would involve ethylation of the hydroxyl group.
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic pathway.
Caption: Generalized synthetic pathway for this compound.
General Experimental Protocol for Ethylation
The final ethylation step is a classic Williamson ether synthesis. The choice of the ethylating agent and base is crucial for achieving a high yield while minimizing side reactions.
-
Reactant Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-bromo-2-naphthol (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Deprotonation : Add a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic naphthoxide.
-
Ethylating Agent Addition : Slowly add an ethylating agent, for instance, ethyl bromide or diethyl sulfate (1.1-1.3 equivalents), to the reaction mixture.
-
Reaction : Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]
-
Work-up and Purification : After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol, heptane) to yield the final product.[11]
Reactivity and Key Transformations
The reactivity of this compound is dominated by the carbon-bromine bond. This aryl bromide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[13][14] this compound can be efficiently coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters to generate more complex biaryl structures or alkylated naphthalenes.[15][16][17]
The causality behind this reaction's success lies in the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical for stabilizing the catalytic species and promoting efficient turnover.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
This compound is not an end-product itself but rather a critical precursor for high-value molecules.
-
Pharmaceutical Synthesis : Its most prominent application is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It is a direct precursor in some synthetic routes to Naproxen, a widely used medication.[12] It also serves as an intermediate for other pharmaceuticals like nabumetone and methallenestril.[9][12]
-
Materials Science : The naphthalene scaffold is a component of many organic electronic materials. Functionalized naphthalenes derived from this compound are used in the development of materials for Organic Light-Emitting Diodes (OLEDs), where they can serve as building blocks for emissive or charge-transporting layers.
-
Organic Building Block : Beyond specific applications, it serves as a versatile building block in synthetic chemistry. The ability to selectively functionalize the 2-position via cross-coupling allows for the systematic construction of a library of 2,6-disubstituted naphthalene derivatives for screening in drug discovery and materials science.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification : This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][8][18]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[18] If handling the solid material generates dust, a dust mask (e.g., N95) is recommended.[6]
-
Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][18] Avoid contact with skin and eyes.[19]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[5][18]
-
Peroxide Formation : Ethers, including ethoxynaphthalene derivatives, have the potential to form explosive peroxides upon exposure to air and light over time.[20][21] It is crucial to date containers upon receipt and upon opening.[21] Materials should be tested for peroxides if they are old or show signs of crystallization.
Conclusion
This compound is a synthetically valuable intermediate whose utility is anchored in the reactivity of its aryl bromide group. Its role in the synthesis of important pharmaceuticals and its potential in the development of advanced materials underscore its significance. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is essential for its effective and safe use in research and development.
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An In-depth Technical Guide to 2-Bromo-6-ethoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-6-ethoxynaphthalene
This compound (CAS No. 66217-19-4) is a key aromatic building block in the landscape of medicinal chemistry and organic synthesis.[1][2][3][4] Its strategic importance lies in the versatile reactivity of its bifunctional structure: the nucleophilic ethoxy group and the synthetically adaptable bromine atom on the naphthalene scaffold. This unique combination allows for precise molecular modifications, making it a valuable precursor in the synthesis of a range of pharmacologically active molecules. Notably, its analog, 2-bromo-6-methoxynaphthalene, is a well-established intermediate in the industrial production of the widely used non-steroidal anti-inflammatory drugs (NSAIDs) Naproxen and Nabumetone.[5][6] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in modern drug development, offering insights for researchers aiming to leverage its synthetic potential.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its effective use in research and development. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 66217-19-4 |
| Molecular Formula | C₁₂H₁₁BrO |
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | This compound |
| Synonyms | 6-Ethoxy-2-bromonaphthalene, Naphthalene, 2-bromo-6-ethoxy- |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
Note: Specific physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically for each batch.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and a complex pattern of aromatic protons on the naphthalene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbons of the ethoxy group and the ten carbons of the naphthalene ring, with the carbon bearing the bromine atom shifted downfield.[1][7][12]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and C-Br stretching.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the formation of 2-ethoxynaphthalene via Williamson ether synthesis, followed by regioselective bromination. This approach is adapted from well-established industrial processes for the synthesis of the analogous 2-bromo-6-methoxynaphthalene.[6][13]
Step 1: Williamson Ether Synthesis of 2-Ethoxynaphthalene
The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this step, 2-naphthol is deprotonated by a strong base to form the more nucleophilic 2-naphthoxide anion, which then undergoes an Sₙ2 reaction with an ethylating agent.[14]
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a slight molar excess of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution and stir until the 2-naphthol is completely dissolved and the sodium or potassium 2-naphthoxide salt is formed.
-
Ethylation: To the resulting solution, add a slight molar excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the crude 2-ethoxynaphthalene. Collect the solid product by vacuum filtration and wash it with a dilute aqueous base solution to remove any unreacted 2-naphthol, followed by washing with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Williamson Ether Synthesis of 2-Ethoxynaphthalene.
Step 2: Bromination of 2-Ethoxynaphthalene
The second step involves the regioselective bromination of 2-ethoxynaphthalene to introduce a bromine atom at the 6-position of the naphthalene ring. The ethoxy group is an activating, ortho-, para-directing group; however, steric hindrance at the 1-position and electronic factors favor bromination at the 6-position.
-
Reaction Setup: In a reaction vessel protected from light, dissolve 2-ethoxynaphthalene in a suitable solvent, such as a chlorinated solvent like dichloromethane or acetic acid.[6][15]
-
Bromination: Cool the solution in an ice bath and slowly add a slight molar excess of bromine (Br₂) or another brominating agent like N-bromosuccinimide (NBS) portion-wise, while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a few hours. Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Isolation and Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from an appropriate solvent system to yield the final product.
Caption: Bromination of 2-Ethoxynaphthalene.
Reactivity and Synthetic Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to the synthesis of substituted biaryl compounds.
-
Heck Reaction: This reaction involves the coupling of this compound with alkenes, providing a direct route to the synthesis of substituted naphthalenes with alkenyl side chains. The synthesis of Nabumetone, an NSAID, utilizes a Heck reaction with the analogous 2-bromo-6-methoxynaphthalene.[5]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a crucial transformation for the synthesis of many nitrogen-containing bioactive molecules.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 2-alkynyl-6-ethoxynaphthalenes, which are versatile intermediates for further transformations.
Caption: Key Cross-Coupling Reactions of this compound.
Relevance to Drug Action: Inhibition of the Cyclooxygenase (COX) Pathway
Derivatives of 2-alkoxynaphthalenes are renowned for their anti-inflammatory properties, which are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes. Understanding this pathway is crucial for the rational design of new drug candidates based on the this compound scaffold.
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17][18][19] NSAIDs, such as Naproxen, exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins.[20] The active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA), is also a potent inhibitor of COX enzymes.[16][19]
Caption: Inhibition of the COX Pathway by NSAIDs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its straightforward two-step synthesis and the reactivity of its carbon-bromine bond in a variety of powerful cross-coupling reactions make it an attractive starting material for the creation of complex molecules. The proven success of its structural analogs in the development of widely used NSAIDs highlights the potential of the 6-alkoxy-2-bromonaphthalene scaffold. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
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synthesis of 2-Bromo-6-ethoxynaphthalene
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-ethoxynaphthalene
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and regioselective synthetic route to this compound. This compound and its structural analogs are valuable intermediates in the development of pharmaceuticals and advanced materials. The narrative emphasizes the strategic rationale behind the chosen synthetic pathway, detailing a two-stage process commencing from the readily available 2-naphthol. The core of this guide is a detailed exposition of the synthesis of the key intermediate, 6-bromo-2-naphthol, followed by its conversion to the target molecule via the Williamson ether synthesis. Each stage is presented with a self-validating, step-by-step experimental protocol, mechanistic insights, and critical analysis of experimental choices, designed for researchers, scientists, and professionals in drug development.
Strategic Synthesis Design: A Regiochemical Challenge
The synthesis of a disubstituted naphthalene, such as this compound, requires careful strategic planning to ensure precise control over the position of each functional group (regioselectivity). A preliminary retrosynthetic analysis presents two primary pathways:
-
Route A: Functionalization of the naphthalene core with the bromo group first, followed by the introduction of the ethoxy group. This would involve the ethoxylation of a bromo-substituted naphthol.
-
Route B: Introduction of the ethoxy group first, followed by bromination of the resulting 2-ethoxynaphthalene (also known as Nerolin II).
A critical evaluation of the directing effects of the substituents reveals a significant challenge with Route B. The ethoxy group (–OEt) is a powerful activating, ortho, para-directing group. In the case of 2-ethoxynaphthalene, electrophilic aromatic substitution, such as bromination, would predominantly occur at the C1 and C3 positions, which are ortho to the ethoxy group.[1] Directing a new substituent to the 6-position on the adjacent ring is not favored, leading to a mixture of undesired isomers and low yields of the target compound.
Therefore, Route A is the superior strategy. It leverages a multi-step process to install the bromine at the C6 position with high fidelity, followed by a reliable etherification reaction. This guide focuses exclusively on this logically sound and field-proven pathway.
Caption: Selected synthetic pathway for this compound.
Synthesis of Key Intermediate: 6-Bromo-2-naphthol
The cornerstone of this synthesis is the high-yield preparation of 6-bromo-2-naphthol. Direct monobromination of 2-naphthol is inefficient for producing the 6-bromo isomer, as substitution at the C1 position is kinetically favored. The authoritative method, detailed in Organic Syntheses, circumvents this by employing a dibromination-reduction sequence.[2]
Principle and Rationale
The strategy involves two distinct chemical transformations:
-
Exhaustive Bromination: 2-naphthol is treated with two equivalents of bromine in glacial acetic acid. This forces the reaction to proceed to the thermodynamically stable 1,6-dibromo-2-naphthol.
-
Selective Reductive Dehalogenation: The resulting dibrominated intermediate is then treated with a reducing agent, such as tin metal in acidic media. The bromine atom at the C1 position is sterically more accessible and electronically activated, allowing for its selective removal over the C6 bromine, yielding the desired 6-bromo-2-naphthol with high purity and yield.[2][3]
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-naphthol
This protocol is adapted from a peer-reviewed and verified procedure published in Organic Syntheses, Coll. Vol. 3, p. 132 (1955).[2]
Reagents and Equipment:
-
2-Naphthol (β-naphthol)
-
Glacial Acetic Acid
-
Bromine
-
Mossy Tin (Sn)
-
3 L Round-bottom flask with dropping funnel and reflux condenser
-
Heating mantle
-
Suction filtration apparatus
Procedure:
-
In the 3 L round-bottom flask, place 144 g (1.0 mole) of 2-naphthol and 400 mL of glacial acetic acid.
-
Through the dropping funnel, add a solution of 320 g (2.0 moles) of bromine in 100 mL of glacial acetic acid over 15-30 minutes. Shake the flask gently during the addition. The reaction is exothermic; cool the flask as needed to control the evolution of hydrogen bromide gas.
-
Once the addition is complete, add 100 mL of water and heat the mixture to a boil.
-
Cool the mixture to approximately 100°C and add 25 g of mossy tin. Resume boiling until the tin has dissolved.
-
Repeat the previous step by adding a second 25 g portion of tin and boiling until it dissolves.
-
Add a final 100 g portion of tin (for a total of 150 g) and boil the mixture for an additional 3 hours.
-
Cool the reaction mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts on the funnel with 100 mL of cold acetic acid, adding the washings to the filtrate.
-
Pour the filtrate into 3 L of cold water while stirring. The 6-bromo-2-naphthol will precipitate.
-
Collect the solid product by suction filtration and wash it thoroughly with 1 L of cold water.
-
Dry the product at 100°C. The yield of crude 6-bromo-2-naphthol is typically 96-100%.[2] For most purposes, this material is suitable for the next step. For higher purity, the product can be vacuum distilled.[2]
Williamson Ether Synthesis of this compound
With the key intermediate in hand, the final step is a classic Williamson ether synthesis. This SN2 reaction is one of the most reliable and widely used methods for preparing ethers.[1][4] It proceeds by nucleophilic attack of an alkoxide (or phenoxide) on a primary alkyl halide.[5]
Principle and Rationale
The phenolic proton of 6-bromo-2-naphthol is weakly acidic and can be readily deprotonated by a suitable base (e.g., NaOH, KOH, K₂CO₃) to form the corresponding sodium or potassium 6-bromo-2-naphthoxide.[4][6] This naphthoxide anion is a potent nucleophile that readily displaces a halide from a primary ethylating agent, such as ethyl iodide or ethyl bromide, to form the ether linkage.[6] The choice of solvent is critical; polar aprotic solvents (e.g., DMF, acetone) or alcohols (e.g., ethanol, methanol) are commonly used to facilitate the reaction.[7][8]
Caption: Two-step mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol: Ethoxylation of 6-Bromo-2-naphthol
This generalized protocol is based on established procedures for the ethoxylation of 2-naphthol and related phenols.[1][7][9]
Reagents and Equipment:
-
6-Bromo-2-naphthol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethyl Iodide (C₂H₅I) or Ethyl Bromide (C₂H₅Br)
-
Methanol or Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve 11.15 g (0.05 mole) of 6-bromo-2-naphthol in 75 mL of methanol.
-
While stirring, add a solution of 2.2 g (0.055 mole) of sodium hydroxide in 15 mL of methanol.
-
To the resulting solution of sodium 6-bromo-2-naphthoxide, add 8.58 g (0.055 mole) of ethyl iodide.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2 hours with continuous stirring.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 250 mL of cold water. The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.
Product Characterization and Data Summary
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | 121-123 |
| 6-Bromo-2-naphthol | 15231-91-1 | C₁₀H₇BrO | 223.07 | 127-129[2][3] |
| This compound | 66217-19-4 | C₁₂H₁₁BrO | 251.12 | N/A (Data not available in searched sources) |
Safety Considerations
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.
-
Sodium/Potassium Hydroxide: Caustic and corrosive. Causes severe burns. Handle with care.
-
Ethyl Halides: Alkylating agents that are toxic and potential carcinogens. Handle in a fume hood.
-
Solvents: Methanol and ethanol are flammable. Ensure all heating is performed using a heating mantle, not an open flame.
Conclusion
The is efficiently achieved through a strategic, two-stage process starting from 2-naphthol. The key to this synthesis is the regiocontrolled preparation of the 6-bromo-2-naphthol intermediate via a dibromination/selective reduction sequence. This intermediate undergoes a clean and high-yielding Williamson ether synthesis to afford the final product. The described methodologies are based on reliable and well-documented procedures, providing a clear and effective pathway for researchers requiring access to this valuable chemical building block.
References
- An In-depth Technical Guide to 2-Ethoxynaphthalene. Benchchem. URL: https://www.benchchem.com/product/b-1172487
- Koelsch, C. F. 6-bromo-2-naphthol. Organic Syntheses, Coll. Vol. 3, p.132 (1955); Vol. 28, p.19 (1948). URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0132
- An In-depth Technical Guide to the Synthesis and Historical Context of Nerolin II. Benchchem. URL: https://www.benchchem.com/product/B-1172487
- Synthesis of 6-Bromo-2-naphthol. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-6-bromo-2-naphthol/
- What is 6-Bromo-2-naphthol and how is it synthesized?. Guidechem. URL: https://www.guidechem.com/news/what-is-6-bromo-2-naphthol-and-how-is-it-synthesized-1000000000000370002.html
- 6-Bromo-2-naphthol synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/15231-91-1.htm
- Williamson Ether Synthesis: Synthesis of 2-Ethoxynaphthalene. Villanova University. URL: https://studylib.net/doc/5536585/williamson-ether-synthesis--2-ethoxynaphthalene-lab
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents (EP0968163A1). URL: https://patents.google.
- The Williamson Ether Synthesis. University of Missouri–St. Louis. URL: https://www.umsl.edu/chemistry/files/pdfs/lab-materials/12-williamson-ether-synthesis.pdf
- 2-ethoxynaphthalene = 2-naphthol ethyl ether = Nerolin II. Sciencemadness Discussion Board. URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=170068
- Solved: 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of... Chegg.com. URL: https://www.chegg.com/homework-help/questions-and-answers/2-naphthol-2-ethoxynaphthalene-scheme-1-synthesis-2-ethoxynapthalene-introduction-one-be-q100033481
- Nucleophilic Substitution Preparation of Nerolin. Labflow. URL: https://media.labflow.
- Synthesis of Ethyl ß-Naphtholate (Nerolin). Sciencemadness.org. URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=28518
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents (WO1998042647A1). URL: https://patents.google.
- Solved: Chem 203 Lab Hand In Sheet The Williamson Ether... Chegg.com. URL: https://www.chegg.com/homework-help/questions-and-answers/chem-203-lab-hand-sheet-williamson-ether-synthesis-preparation-2-ethoxynaphthalene-name-d-q58307075
- Solved: Preparation of Nerolin... Chegg.com. URL: https://www.chegg.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. URL: https://www.colorado.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents (WO1998042647A1). URL: https://patents.google.
- Synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-2-methoxy-6-bromo-naphthalene/
- 2-Bromo-6-methoxynaphthalene. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/78786
- Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571239/
- This compound. ChemScene. URL: https://www.chemscene.com/products/2-bromo-6-ethoxynaphthalene.html
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Google Patents (EP0179447A1). URL: https://patents.google.
- Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. ResearchGate. URL: https://www.researchgate.net/publication/237222718_Synthesis_of_2-Acetyl-14-Dimethoxynaphthalene_A_Potential_Intermediate_for_Disubstituted_Naphtho23cpyran-510-dione
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- 2-bromo-6-ethynylnaphthalene (C12H7Br). PubChemLite. URL: https://pubchemlite.deepchem.io/substance/135396860
- 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR]. SpectraBase. URL: https://spectrabase.com/spectrum/EHUqP3nEmIY/optional-13c-nmr/G8KdV5AlxvX
- Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-2-bromo-6-acetylnaphthalene/
- 2-Bromo-6-methoxy-naphthalene - Optional[MS (GC)]. SpectraBase. URL: https://spectrabase.com/spectrum/EHUqP3nEmIY/optional-ms-gc/G8KdV5AlxvX
- Sandmeyer reaction (video). Khan Academy. URL: https://www.khanacademy.
- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. URL: https://www.youtube.
- 2-Ethoxynaphthalene. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/E0043
- 2-Ethoxynaphthalene. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7129
- 2-bromonaphthalene. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0171
- 6-Bromo-2-naphthol as a photoacid catalyst for acetalization reactions. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01150h
- 6-Bromo-2-naphthalenol. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/27144
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An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Bromo-6-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-6-ethoxynaphthalene in Synthetic Chemistry
This compound is a halogenated aromatic ether belonging to the naphthalene family. Its molecular architecture, featuring a bromine atom and an ethoxy group at specific positions on the naphthalene scaffold, makes it a valuable and versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it a key building block in the construction of more complex molecules, particularly in the realm of medicinal chemistry and materials science.
The naphthalene core is a prevalent motif in numerous biologically active compounds.[1] The functionalization of this core with a bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethoxy group, on the other hand, modulates the electronic properties and lipophilicity of the molecule, which can be crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of this compound, offering insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a naphthalene ring system where a bromine atom is attached at the 2-position and an ethoxy group (-OCH₂CH₃) is at the 6-position.
Key Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrO | [2] |
| Molecular Weight | 251.12 g/mol | [2] |
| CAS Number | 66217-19-4 | [2] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogous compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water (predicted) | Inferred from analogous compounds |
| Melting Point | Not available in cited literature |
Strategic Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound can be logically achieved through a two-step sequence starting from the readily available 2-naphthol. This synthetic strategy is based on the well-documented procedures for the synthesis of its close structural analog, 2-Bromo-6-methoxynaphthalene.[3] The causality behind this experimental design lies in the selective functionalization of the naphthalene ring.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-Bromo-2-naphthol
The initial step involves the regioselective bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. To favor substitution at the 6-position (para to the hydroxyl group), the reaction conditions are controlled. A common and effective method involves the use of bromine in a suitable solvent.
Detailed Protocol:
-
Reaction Setup: To a solution of 2-naphthol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, bromine (1.0-1.1 eq.) dissolved in the same solvent is added dropwise at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The crude product is then extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude 6-bromo-2-naphthol is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Causality of Experimental Choices:
-
Low Temperature: The low reaction temperature is crucial for controlling the regioselectivity of the bromination. At higher temperatures, the formation of other brominated isomers can increase.
-
Solvent Choice: Dichloromethane or acetic acid are commonly used as they are relatively inert to bromine and can dissolve the reactants.
-
Quenching: The use of sodium thiosulfate is a standard and effective method for neutralizing excess bromine, preventing further unwanted reactions during work-up.
Step 2: Synthesis of this compound
The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers. This involves the reaction of the phenoxide ion of 6-bromo-2-naphthol with an ethylating agent.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, 6-bromo-2-naphthol (1.0 eq.) is dissolved in a polar aprotic solvent like acetone or dimethylformamide (DMF). A base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), is added to the solution. The mixture is stirred at room temperature for a short period to facilitate the formation of the naphthoxide salt.
-
Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2-1.5 eq.), is then added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica gel or by recrystallization to afford the final product.
Causality of Experimental Choices:
-
Base and Solvent: The combination of a weak base like potassium carbonate and a polar aprotic solvent is ideal for the Williamson ether synthesis. The base is strong enough to deprotonate the phenolic hydroxyl group to form the nucleophilic naphthoxide, while the aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without solvating the nucleophile.
-
Ethylating Agent: Ethyl iodide is a common and effective ethylating agent due to the good leaving group ability of the iodide ion.
-
Heating: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient conversion to the desired product.
Analytical Characterization: A Validating System
The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring and the protons of the ethyl group. The aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.0-8.0 ppm. The ethyl group will exhibit a triplet for the methyl protons (CH₃) around δ 1.4-1.5 ppm and a quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the ethoxy group will be in the higher end. The methylene carbon of the ethoxy group is expected around δ 63-64 ppm, and the methyl carbon around δ 14-15 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the ether linkage, C-Br stretching, and the aromatic C-H and C=C stretching vibrations.
Analytical Workflow
Sources
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-ethoxynaphthalene
Introduction
2-Bromo-6-ethoxynaphthalene is a halogenated aromatic ether with a naphthalene scaffold. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carbon-bromine bond and the physicochemical properties imparted by the ethoxynaphthalene core. While specific applications for this compound are not extensively documented, its structural similarity to key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen suggests its potential as a building block in pharmaceutical research.[1]
This technical guide aims to provide a thorough understanding of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination.
Molecular Structure and Identification
The fundamental identity of a chemical compound is established by its molecular structure and unique identifiers.
| Identifier | Value | Source |
| CAS Number | 66217-19-4 | |
| Molecular Formula | C₁₂H₁₁BrO | |
| Molecular Weight | 251.12 g/mol | |
| IUPAC Name | This compound | |
| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physical properties. These predictions are useful for initial experimental design and for understanding the compound's likely behavior.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 4.001 | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 2 |
The predicted LogP value of 4.001 suggests that this compound is a lipophilic compound with low water solubility. The low TPSA and absence of hydrogen bond donors are also indicative of a nonpolar character.
Comparative Analysis with 2-Bromo-6-methoxynaphthalene
To provide a more concrete understanding of the likely physical properties of this compound, a comparative analysis with its close structural analog, 2-Bromo-6-methoxynaphthalene (CAS: 5111-65-9), is highly instructive. The primary difference between these two molecules is the substitution of a methoxy group with an ethoxy group, which involves the addition of a single methylene unit.
| Property | 2-Bromo-6-methoxynaphthalene | Expected Trend for this compound | Rationale |
| Molecular Weight | 237.09 g/mol | 251.12 g/mol (Higher) | Addition of a -CH₂- group. |
| Melting Point | 106-109 °C[2][3] | Likely similar or slightly lower | The longer, more flexible ethyl chain may disrupt crystal packing efficiency compared to the methyl group. |
| Boiling Point | 160-164 °C at 3 mmHg[4] | Higher | Increased molecular weight and van der Waals forces. |
| Solubility | Insoluble in water; Soluble in DMSO[2] | Expected to be insoluble in water and soluble in nonpolar organic solvents. | The increase in hydrocarbon character will further decrease water solubility. |
| Appearance | White to light beige powder[2] | Likely a white to off-white solid. | Similar chromophore and crystalline nature. |
This comparative approach provides a strong basis for estimating the physical properties of this compound and for designing appropriate experimental conditions for its handling and characterization.
Hypothesized Synthesis
A plausible synthetic route to this compound can be adapted from the known synthesis of 2-Bromo-6-methoxynaphthalene.[1][5] The key steps would involve the bromination of 2-naphthol, followed by etherification with an ethylating agent.
Caption: Hypothesized two-step synthesis of this compound.
Experimental Protocols for Physical Characterization
For a newly synthesized or uncharacterized sample of this compound, the following experimental protocols are recommended for determining its key physical properties.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Assessment
A systematic solubility assessment in a range of solvents provides insights into the polarity and potential purification methods for the compound.
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities should be used, including water, ethanol, acetone, dichloromethane, and hexane.
-
Procedure:
-
To 1 mL of the chosen solvent in a test tube, add approximately 10 mg of this compound.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution for the presence of undissolved solid.
-
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid appears unchanged.
-
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to the definitive identification and characterization of a compound. For this compound, the following spectral characteristics would be expected:
-
¹H NMR: Resonances in the aromatic region (7-8 ppm) corresponding to the naphthalene protons, a quartet around 4 ppm for the -OCH₂- protons, and a triplet around 1.4 ppm for the -CH₃ protons.
-
¹³C NMR: Characteristic signals for the aromatic carbons of the naphthalene ring, with the carbon attached to the bromine atom shifted downfield. Signals for the ethoxy group carbons would also be present.
-
FT-IR: Absorption bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 251.12, with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity peaks for M and M+2).
Conclusion
This compound is a molecule with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals. While a comprehensive experimental dataset of its physical properties is yet to be established in the literature, this guide provides a solid foundation for researchers. Through a combination of predicted data, comparative analysis with a close structural analog, and established experimental protocols, scientists can confidently approach the synthesis, purification, and characterization of this promising compound. The methodologies outlined herein are designed to ensure scientific rigor and to facilitate the generation of high-quality, reliable data that will contribute to a more complete understanding of this compound and its potential applications.
References
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- 2-Bromo-6-methoxynaphthalene 97 | 5111-65-9. Sigma-Aldrich.
- This compound. ChemScene.
- 2-Ethoxynaphthalene. PubChem.
- 2-Ethoxynaphthalene | 93-18-5. TCI Chemicals.
- 2-Bromo-6-methoxynaphthalene.
- Synthesis of 2-methoxy-6-bromo-naphthalene.
- An In-depth Technical Guide to 2-Ethoxynaphthalene. Benchchem.
- 2-bromonaphthalene. Organic Syntheses Procedure.
- 2-Bromo-6-methoxynaphthalene pharmaceutical impurity standard. Sigma-Aldrich.
- 2-Bromo-6-methoxynaphthalene, 98% 10 g | Buy Online. Thermo Scientific Chemicals.
- 2-bromo-6-methoxynaphthalene (for synthesis). S D Fine-Chem Limited.
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A Senior Application Scientist's Guide to the Solubility of 2-Bromo-6-ethoxynaphthalene: From Theoretical Principles to Practical Determination
Introduction
Physicochemical Profile of 2-Bromo-6-ethoxynaphthalene
Understanding the inherent properties of this compound is the first step in predicting and experimentally determining its solubility.
Molecular Structure:
Caption: Molecular structure of this compound.
A summary of the key physicochemical properties for this compound and related compounds is presented below. These properties are crucial for understanding its solubility behavior.
| Property | This compound | 2-Bromo-6-methoxynaphthalene | Naphthalene |
| Molecular Formula | C₁₂H₁₁BrO[1] | C₁₁H₉BrO[2][3] | C₁₀H₈[4] |
| Molecular Weight | 251.12 g/mol [1] | 237.09 g/mol [2][3] | 128.17 g/mol [4] |
| Melting Point | Not available | 106-109 °C[2][5] | 80.2 °C[6] |
| LogP (Predicted) | 4.001[1] | Not available | ~2.9 (experimental) |
| Topological Polar Surface Area (TPSA) | 9.23 Ų[1] | Not available | 0 Ų |
| Hydrogen Bond Acceptors | 1[1] | 1 | 0 |
| Hydrogen Bond Donors | 0[1] | 0 | 0 |
| Rotatable Bonds | 2[1] | 1 | 0 |
The presence of the ethoxy group introduces a slight polarity and the capacity for hydrogen bonding as an acceptor, which will influence its interaction with polar solvents. The bromine atom contributes to the molecular weight and van der Waals forces. The high predicted LogP value suggests a preference for lipophilic (non-polar) environments.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in solubility. For a solid solute dissolving in a liquid solvent, the process can be broken down into three steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the solid crystal.
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the Gibbs free energy change (ΔG) must be negative.
Impact of Molecular Structure on Solubility
The solubility of this compound in a given solvent will be dictated by the interplay of intermolecular forces:
-
Van der Waals Forces: The large, planar naphthalene core provides a significant surface area for London dispersion forces, which will be the primary interaction with non-polar solvents like hexane or toluene.
-
Dipole-Dipole Interactions: The C-Br and C-O bonds introduce dipoles into the molecule, allowing for dipole-dipole interactions with polar aprotic solvents such as acetone or dichloromethane.
-
Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, enabling interactions with protic solvents like ethanol or methanol.
Given its structure, this compound is expected to be poorly soluble in water due to its largely non-polar aromatic structure. Its solubility is anticipated to be higher in organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capabilities. Naphthalene, the parent compound, is known to be soluble in various organic solvents like alcohols, ether, and chloroform, and its solubility generally increases with temperature.[4]
Predictive Models for Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients, which can then be used to predict solubility.[7][8][9] The UNIFAC model has shown good performance in predicting the solubility of polycyclic aromatic hydrocarbons.[7][8]
-
Hansen Solubility Parameters (HSP): This approach characterizes a substance's solubility based on three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[9] Solvents with similar HSP values to the solute are more likely to be good solvents.
While a full computational analysis is beyond the scope of this guide, these models represent powerful tools for in-silico screening of potential solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[10][11] This technique is reliable and widely used for its accuracy.[10] What follows is a detailed, step-by-step protocol for determining the solubility of this compound.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., ethanol, methanol, acetone, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
-
Reference standards for calibration
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test different time points to confirm that the concentration in the solution has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear liquid phase).
-
To ensure no solid particles are transferred, either:
-
Centrifuge the aliquot to pellet any suspended solids.
-
Filter the aliquot through a syringe filter compatible with the solvent.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV. The wavelength for detection should be chosen based on the UV absorbance maximum of the compound.
-
Analyze the filtered supernatant from the equilibrated samples. If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Self-Validating System and Trustworthiness:
-
Confirmation of Equilibrium: To ensure that true thermodynamic equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Mass Balance: The pH of the suspension should be checked at the beginning and end of the experiment to ensure the compound has not degraded or ionized.[10]
-
Solid State Analysis: It is good practice to analyze the solid material before and after the experiment (e.g., by DSC or XRD) to confirm that no phase changes or solvate formation has occurred.
Applications and Importance of Solubility Data
This compound is a derivative of 2-methoxynaphthalene, which is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2][12] Understanding the solubility of this compound is crucial for:
-
Reaction Optimization: Selecting an appropriate solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.
-
Purification: Solubility data is essential for developing efficient crystallization and recrystallization procedures to purify the compound.
-
Formulation Development: If this compound or a derivative is to be used in a pharmaceutical formulation, its solubility in various pharmaceutically acceptable solvents will dictate the choice of excipients and the dosage form.
Conclusion
While direct experimental data on the solubility of this compound is sparse, a comprehensive understanding of its physicochemical properties, coupled with established theoretical frameworks and robust experimental methodologies, provides a clear path for its determination. This guide has outlined the critical molecular features of this compound, discussed the principles governing its solubility, and provided a detailed, actionable protocol for the gold-standard shake-flask method. By following these guidelines, researchers and drug development professionals can confidently and accurately determine the solubility of this important synthetic intermediate, enabling informed decisions in process development, purification, and formulation.
References
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). SciSpace.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, November 4). Semantic Scholar.
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, August 6). ResearchGate.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Data-driven organic solubility prediction at the limit of aleatoric uncertainty. (2024, August 20). YouTube.
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH.
- Naphthalene | Solubility of Things. (n.d.).
- Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. (n.d.). Oriental Journal of Chemistry.
- 2-Bromo-6-methoxynaphthalene 97 5111-65-9. (n.d.). Sigma-Aldrich.
- Extended Hansen solubility approach: naphthalene in individual solvents. (n.d.). PubMed.
- 2-Bromo-6-methoxynaphthalene | 5111-65-9. (2024, December 22). ChemicalBook.
- 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. (n.d.). PubChem.
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- Naphthalene solubility in several organic solvents. (1977, January 1). OSTI.GOV.
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- Naphthalene. (2023, November 18). Sciencemadness Wiki.
- This compound. (n.d.). ChemicalBook.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998, October 1). Google Patents.
- Synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). PrepChem.com.
- 66217-19-4 | this compound. (n.d.). AiFChem.
- Low Price 2-Ethoxynaphthalene. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
- 2-Ethoxynaphthalene | C12H12O | CID 7129. (n.d.). PubChem.
- 2-Ethoxynaphthalene | 93-18-5. (n.d.). ChemicalBook.
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A Spectroscopic Guide to 2-Bromo-6-ethoxynaphthalene: Elucidating Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-ethoxynaphthalene is a substituted naphthalene derivative. The naphthalene core is a prevalent motif in medicinal chemistry, and understanding the precise substitution pattern is critical for elucidating structure-activity relationships. Spectroscopic analysis provides an empirical foundation for confirming the molecular structure of synthetic compounds like this compound, ensuring their identity and purity for downstream applications in research and drug development.
This technical guide provides an in-depth analysis of the expected spectral data for this compound, leveraging data from closely related analogs to predict its characteristic spectroscopic fingerprint. By understanding the principles behind each technique and the influence of the bromo and ethoxy substituents on the naphthalene scaffold, researchers can confidently interpret their own experimental data.
Predicted ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between adjacent protons provides information about their spatial relationships.
Causality Behind Experimental Choices in ¹H NMR:
The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and its residual proton signal (at 7.26 ppm) is well-defined and typically does not interfere with the signals of the analyte. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons in substituted naphthalenes.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16-second relaxation delay).
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectrum of this compound:
The predicted ¹H NMR spectrum of this compound is based on the analysis of related compounds, including 2-bromo-6-methoxynaphthalene and 2-ethoxynaphthalene.[1][2] The electron-donating ethoxy group will shield nearby protons, shifting them upfield, while the electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~ 7.6 | d | ~ 9.0 |
| H-3 | ~ 7.1 | dd | ~ 9.0, 2.5 |
| H-4 | ~ 7.7 | d | ~ 9.0 |
| H-5 | ~ 7.8 | d | ~ 8.5 |
| H-7 | ~ 7.4 | dd | ~ 8.5, 2.0 |
| H-8 | ~ 7.9 | d | ~ 2.0 |
| -OCH₂CH₃ | ~ 4.1 | q | ~ 7.0 |
| -OCH₂CH₃ | ~ 1.5 | t | ~ 7.0 |
Predicted ¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment.
Causality Behind Experimental Choices in ¹³C NMR:
Proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon appears as a singlet, making it easier to count the number of different carbon environments. A sufficient number of scans is required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Spectrum of this compound:
The predicted ¹³C NMR spectrum is derived from the analysis of 2-bromo-6-methoxynaphthalene and other substituted naphthalenes.[3][4][5] The ethoxy group will cause a significant downfield shift for the carbon it is attached to (C-6) and will also influence the chemical shifts of other carbons in the ring. The bromine atom will also have a predictable effect on the chemical shifts of the carbons in its vicinity.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~ 129 |
| C-2 | ~ 120 |
| C-3 | ~ 110 |
| C-4 | ~ 130 |
| C-4a | ~ 128 |
| C-5 | ~ 128 |
| C-6 | ~ 158 |
| C-7 | ~ 118 |
| C-8 | ~ 130 |
| C-8a | ~ 135 |
| -OCH₂CH₃ | ~ 64 |
| -OCH₂CH₃ | ~ 15 |
Predicted Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and the absorption of infrared radiation at these frequencies provides a fingerprint of the molecule's functional groups.
Causality Behind Experimental Choices in IR Spectroscopy:
Attenuated Total Reflectance (ATR) is a common sampling technique in modern IR spectroscopy that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. This method is rapid and avoids the need for preparing KBr pellets.
Experimental Protocol for IR Spectroscopy (ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted Key IR Absorption Bands for this compound:
The predicted IR spectrum is based on the characteristic absorption frequencies of aromatic compounds, ethers, and alkyl halides, with reference to data for similar molecules.[6][7][8]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 |
| Aromatic C=C stretch | 1600-1450 |
| C-O stretch (aryl ether) | 1270-1230 (asymmetric), 1050-1020 (symmetric) |
| C-Br stretch | 650-550 |
Predicted Mass Spectrometric (MS) Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.
Causality Behind Experimental Choices in Mass Spectrometry:
Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively stable organic molecules. It typically produces a clear molecular ion peak and a rich fragmentation pattern that can be used for structural elucidation. A high-resolution mass spectrometer is advantageous for determining the exact mass and elemental composition of the molecular ion and its fragments.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum of this compound:
The predicted mass spectrum is based on the known fragmentation patterns of aromatic ethers and bromo-substituted compounds.[9] A key feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 250/252 | Molecular ion |
| [M - CH₂CH₃]⁺ | 221/223 | Loss of the ethyl group |
| [M - OCH₂CH₃]⁺ | 205/207 | Loss of the ethoxy group |
| [M - Br]⁺ | 171 | Loss of the bromine atom |
Integrated Spectroscopic Analysis Workflow
The unambiguous identification of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Summary of Predicted Spectral Data
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic protons between 7.1-7.9 ppm, ethoxy quartet around 4.1 ppm, and ethoxy triplet around 1.5 ppm. |
| ¹³C NMR | 12 distinct carbon signals, with the C-O at ~158 ppm and the C-Br at ~120 ppm. |
| IR | Aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2950 cm⁻¹), C=C (~1600 cm⁻¹), C-O (~1250, 1040 cm⁻¹), and C-Br (~600 cm⁻¹) stretches. |
| Mass Spec. | Molecular ion peaks at m/z 250/252, with characteristic fragments corresponding to the loss of ethyl, ethoxy, and bromine. |
Conclusion
The comprehensive spectroscopic analysis of this compound, guided by the principles of NMR, IR, and mass spectrometry, allows for its unambiguous structural confirmation. By leveraging data from analogous compounds and understanding the influence of substituents on the naphthalene core, researchers can confidently interpret their experimental findings. This multi-faceted approach is fundamental to ensuring the quality and identity of chemical entities in research and development, forming the bedrock of reliable scientific outcomes.
References
- Cernicharo, J., et al. (2021). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society, 508(4), 5556-5564. [Link]
- Grosch, T., et al. (2015). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers. Astronomy & Astrophysics, 579, A37. [Link]
- Cumper, C. W. N., & Vessey, D. G. (1955). An Infra-red spectroscopic study of naphthalene substitution. Australian Journal of Chemistry, 8(3), 346-354. [Link]
- ConnectSci. An Infra-red spectroscopic study of naphthalene substitution. [Link]
- O'Connor, M. J., & West, B. O. (1964). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Australian Journal of Chemistry, 17(1), 1-8. [Link]
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- PrepChem.com. Synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
- PubChemLite. 2-bromo-6-ethynylnaphthalene (C12H7Br). [Link]
- NIST. Naphthalene, 2-ethoxy-. [Link]
- Organic Chemistry D
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChemLite. This compound (C12H11BrO). [Link]
- SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[MS (GC)] - Spectrum. [Link]
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- NIST. Naphthalene, 2-ethoxy-. [Link]
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An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Bromo-6-ethoxynaphthalene
Abstract
This technical guide provides a detailed analysis of the fragmentation behavior of 2-Bromo-6-ethoxynaphthalene under electron ionization (EI) mass spectrometry (MS). As a molecule of interest in synthetic chemistry and materials science, understanding its mass spectral characteristics is crucial for unambiguous identification and structural elucidation. This document outlines the fundamental principles of its fragmentation, details a standard operating procedure for data acquisition, and offers a logical breakdown of the primary fragmentation pathways. Key features, including the distinctive bromine isotopic pattern and the fragmentation cascades originating from the ethoxy and bromo substituents on the stable naphthalene core, are discussed. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for the characterization of halogenated aromatic compounds.
Introduction
This compound (C₁₂H₁₁BrO) is an aromatic ether containing a naphthalene core, a versatile platform in medicinal chemistry and materials science.[1] The presence of both an ethoxy group and a bromine atom imparts specific chemical properties and, consequently, a distinct fragmentation pattern in mass spectrometry. Electron Ionization (EI) is a hard ionization technique that provides rich structural information through reproducible fragmentation.[2] A thorough understanding of these fragmentation pathways is essential for identifying the compound in complex mixtures and for distinguishing it from its isomers.
This guide will focus on the predictable fragmentation patterns of this compound, leveraging established principles of mass spectrometry for aromatic ethers and halogenated compounds.[3][4] We will explore the diagnostic ions that serve as fingerprints for this specific molecule.
Experimental Methodology: Data Acquisition Protocol
To ensure the generation of a reproducible and high-quality mass spectrum for this compound, the following detailed protocol for a standard gas chromatography-mass spectrometry (GC-MS) system is recommended.
2.1. Sample Preparation
-
Solution Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Perform a serial dilution to a final concentration of approximately 10-50 µg/mL to avoid column and detector saturation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2.2. GC-MS Instrumentation and Parameters
-
System: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Injection:
-
Volume: 1 µL
-
Mode: Splitless (or split 10:1, depending on concentration)
-
Injector Temperature: 250 °C
-
-
Gas Chromatography:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3-4 minutes (to protect the filament from the solvent).
-
This protocol is designed to provide excellent chromatographic separation and generate a classic EI mass spectrum suitable for library matching and structural interpretation.
Analysis of the Mass Spectrum
The mass spectrum of this compound is characterized by several key features that arise from its unique structure. The molecular weight of the compound is 251.12 g/mol .[1]
3.1. The Molecular Ion (M⁺) Peak and Bromine's Isotopic Signature
A primary diagnostic feature in the mass spectrum is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[5][6] This results in a pair of peaks for any bromine-containing fragment, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[7][8]
For this compound, the molecular ion will appear as a doublet at:
-
m/z 250: Corresponding to the [C₁₂H₁₁⁷⁹BrO]⁺ ion.
-
m/z 252: Corresponding to the [C₁₂H₁₁⁸¹BrO]⁺ ion.
The presence of this intense M/M+2 pattern with a ~1:1 ratio is a definitive indicator of a molecule containing a single bromine atom.[7][9]
3.2. Primary Fragmentation Pathways
Aromatic systems like naphthalene are stable, meaning fragmentation is typically initiated at the substituent groups.[3] For this compound, the primary fragmentation events involve the ethoxy group.
Pathway A: Loss of an Ethyl Radical (•C₂H₅)
Alpha-cleavage next to the ether oxygen is a common fragmentation route for aromatic ethers.[10] This involves the loss of the ethyl group as a radical.
-
Reaction: [C₁₂H₁₁BrO]⁺ → [C₁₀H₆BrO]⁺ + •C₂H₅
-
Resulting Ion: This cleavage results in a highly stabilized bromonaphthoxide cation at m/z 221/223 . This ion is often very prominent in the spectrum.
Pathway B: Loss of Ethene (C₂H₄) via McLafferty-type Rearrangement
A rearrangement reaction can occur where a hydrogen from the ethyl group is transferred to the oxygen atom, followed by the elimination of a neutral ethene molecule.
-
Reaction: [C₁₂H₁₁BrO]⁺ → [C₁₀H₇BrO]⁺ + C₂H₄
-
Resulting Ion: This pathway leads to the formation of the 2-bromo-6-hydroxynaphthalene radical cation at m/z 222/224 .
3.3. Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.
From the [M - C₂H₅]⁺ ion (m/z 221/223):
-
Loss of Carbon Monoxide (CO): A common fragmentation for phenolic-type ions is the loss of a neutral CO molecule.
-
Reaction: [C₁₀H₆BrO]⁺ → [C₉H₆Br]⁺ + CO
-
Resulting Ion: This produces an ion at m/z 193/195 .
-
From the [M - C₂H₄]⁺ ion (m/z 222/224):
-
Loss of Carbon Monoxide (CO): The hydroxynaphthalene ion can also lose CO.
-
Reaction: [C₁₀H₇BrO]⁺ → [C₉H₇Br]⁺ + CO
-
Resulting Ion: This produces an ion at m/z 194/196 .
-
Fragmentation involving the Bromine Atom:
-
Loss of Bromine Radical (•Br): Cleavage of the strong C-Br bond from the molecular ion is possible, though it may be less favorable than fragmentation of the ethoxy group.
-
Reaction: [C₁₂H₁₁BrO]⁺ → [C₁₂H₁₁O]⁺ + •Br
-
Resulting Ion: This would produce an ion at m/z 171 . The loss of the characteristic isotopic pattern helps confirm this assignment. The fragment at m/z 171 corresponds to the ethoxynaphthalene cation.[11]
-
Summary of Key Ions and Visualization
The expected primary and secondary fragment ions for this compound are summarized in the table below.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Identity of Lost Neutral | Pathway Description |
| 250/252 | [C₁₂H₁₁BrO]⁺ | - | Molecular Ion (M⁺) |
| 222/224 | [C₁₀H₇BrO]⁺ | C₂H₄ | Loss of ethene via rearrangement |
| 221/223 | [C₁₀H₆BrO]⁺ | •C₂H₅ | α-cleavage, loss of ethyl radical |
| 193/195 | [C₉H₆Br]⁺ | C₂H₅, CO | Sequential loss of ethyl radical and CO |
| 171 | [C₁₂H₁₁O]⁺ | •Br | Loss of bromine radical from M⁺ |
| 143 | [C₁₁H₇O]⁺ | •Br, CO | Loss of Br from M⁺, then loss of H₂CO |
| 115 | [C₉H₇]⁺ | Br, C₂H₅O• | Loss of bromo and ethoxy radicals |
The relationships between these key fragments are illustrated in the following diagram.
Caption: Proposed EI fragmentation pathways for this compound.
Conclusion
The electron ionization mass spectrum of this compound provides a rich set of structurally diagnostic ions. The most telling feature is the molecular ion doublet at m/z 250/252, which confirms the presence of a single bromine atom. The primary fragmentation events are dominated by the loss of the ethyl group (as •C₂H₅ to yield m/z 221/223) and the neutral ethene molecule (as C₂H₄ to yield m/z 222/224). Subsequent losses of carbon monoxide and the bromine radical from these initial fragments create a predictable and reproducible pattern. By understanding these fragmentation pathways, researchers can confidently identify this compound and differentiate it from related structures, ensuring the integrity of their analytical results.
References
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A Technical Guide to the Synthesis of 2-Bromo-6-ethoxynaphthalene: Starting Materials and Strategic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the synthetic pathways to 2-Bromo-6-ethoxynaphthalene, a key intermediate in the pharmaceutical industry. The document focuses on the critical selection of starting materials and the rationale behind the primary synthetic routes. We will delve into the well-established multi-step synthesis commencing from 2-naphthol, exploring the nuances of each reaction stage, from bromination and selective reduction to the final etherification. Additionally, alternative synthetic strategies, including the direct bromination of 2-ethoxynaphthalene and a potential Sandmeyer reaction pathway, are critically evaluated. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical insights necessary for the efficient and strategic synthesis of this important compound.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is present in a range of developmental drug candidates and established pharmaceuticals. The precise and efficient synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. The choice of starting material is a pivotal decision in any synthetic campaign, directly influencing the overall efficiency, cost-effectiveness, and environmental impact of the process. This guide will provide a detailed examination of the primary starting materials and their transformation into the target molecule, emphasizing the chemical principles that underpin each synthetic step.
Part 1: The Predominant Synthetic Route: A Three-Step Sequence from 2-Naphthol
The most widely adopted and well-documented synthesis of this compound begins with the readily available and cost-effective starting material, 2-naphthol (also known as β-naphthol). This pathway involves a three-step sequence:
-
Dibromination of 2-naphthol to yield 1,6-dibromo-2-naphthol.
-
Selective Reduction (Debromination) of 1,6-dibromo-2-naphthol to afford 6-bromo-2-naphthol.
-
Williamson Ether Synthesis for the ethylation of 6-bromo-2-naphthol to produce the final product, this compound.
This strategic approach is favored due to the high regioselectivity achievable in the initial bromination and the reliable nature of the subsequent reduction and etherification steps.
Logical Flow of the 2-Naphthol Route
Caption: Outcome of the direct bromination of 2-ethoxynaphthalene.
Route 3: The Sandmeyer Reaction Pathway
The Sandmeyer reaction offers a powerful method for the introduction of a bromo substituent onto an aromatic ring via a diazonium salt intermediate. This pathway would necessitate 2-amino-6-ethoxynaphthalene as the starting material.
The synthesis would proceed in two key steps:
-
Diazotization of 2-amino-6-ethoxynaphthalene with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Sandmeyer Reaction of the diazonium salt with a copper(I) bromide catalyst to yield this compound.
The primary challenge with this route lies in the availability and synthesis of the starting material, 2-amino-6-ethoxynaphthalene. While this compound is commercially available from some suppliers, its synthesis can be a multi-step process, potentially starting from 2-hydroxy-naphthalene-6-sulphonic acid. [1][2]This may render the overall pathway less efficient and more costly compared to the route starting from 2-naphthol.
Logical Flow of the Sandmeyer Reaction
Sources
An In-depth Technical Guide to 2-Bromo-6-ethoxynaphthalene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-6-ethoxynaphthalene, a key naphthalene derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's (inferred) historical context, detailed synthetic methodologies, physicochemical properties, and its emerging significance in medicinal chemistry and material science.
Introduction and Strategic Importance
This compound is an aromatic organic compound featuring a naphthalene core substituted with a bromine atom and an ethoxy group. While not as extensively documented as its methoxy analogue, 2-bromo-6-methoxynaphthalene (a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug Naproxen), the ethoxy derivative holds significant potential in the exploration of novel pharmaceuticals and functional materials.[1][2][3] Its structural motifs are of high interest in medicinal chemistry for the development of new therapeutic agents, leveraging the established bioactivity of the naphthalene scaffold.
Discovery and Historical Context: An Inferred Trajectory
The development of synthetic routes to substituted naphthalenes, such as the Williamson ether synthesis and Friedel-Crafts reactions, laid the groundwork for the eventual preparation of compounds like 2-ethoxynaphthalene.[4] The subsequent interest in halogenated naphthalenes as intermediates for pharmaceuticals likely spurred the development of synthetic pathways to bromo-substituted ethoxynaphthalenes. The well-established multi-step synthesis of 2-bromo-6-methoxynaphthalene from β-naphthol provides a strong inferential basis for the logical development of the synthesis for its ethoxy counterpart.[1][2]
Synthesis of this compound: A Methodical Approach
The synthesis of this compound is best understood as a multi-step process, analogous to the established synthesis of 2-bromo-6-methoxynaphthalene.[1][2] The overarching strategy involves the protection of the hydroxyl group of 2-naphthol via etherification, followed by regioselective bromination.
Key Synthetic Steps
The probable synthetic pathway can be broken down into three primary stages:
-
Etherification of 2-Naphthol: Formation of 2-ethoxynaphthalene.
-
Bromination: Introduction of a bromine atom onto the naphthalene ring.
-
Purification: Isolation of the final product.
Experimental Protocol: Synthesis of 2-Ethoxynaphthalene
This initial step involves the conversion of 2-naphthol to 2-ethoxynaphthalene.
Materials:
-
2-Naphthol
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
5% Sodium Hydroxide solution
-
Cold water
Procedure:
-
Dissolve 2-naphthol in absolute ethanol.
-
Slowly add concentrated sulfuric acid dropwise to the solution.
-
Heat the mixture to reflux for approximately 10 hours.
-
Pour the reaction mixture into a 5% sodium hydroxide solution, which will cause the precipitation of off-white crystals of 2-ethoxynaphthalene.
-
Filter the precipitate and wash with cold water until the pH of the filtrate is neutral (pH ≈ 7.5).
-
Dry the resulting crude product. For higher purity, vacuum distillation can be employed.[4]
An alternative and common method is the Williamson ether synthesis, reacting the sodium salt of 2-naphthol with an ethylating agent like ethyl bromide or diethyl sulfate.[4][5]
Experimental Protocol: Bromination of 2-Ethoxynaphthalene
The bromination of the 2-ethoxynaphthalene intermediate is a critical step that requires careful control to achieve the desired regioselectivity. The process described for the methoxy analogue provides a robust template.[1][2][3][6]
Materials:
-
2-Ethoxynaphthalene
-
Glacial Acetic Acid
-
Bromine
-
Iron powder (catalyst/reducing agent for dehalogenation of potential dibromo species)
-
Methylene Chloride (for extraction)
-
5% Sodium Hydroxide solution
-
Water
-
Isobutanol (for recrystallization)
Procedure:
-
Suspend 2-ethoxynaphthalene in glacial acetic acid with vigorous stirring.
-
Prepare a solution of bromine in glacial acetic acid.
-
Gradually add the bromine solution to the 2-ethoxynaphthalene suspension while maintaining the temperature between 40-45°C.
-
After the addition is complete, continue stirring for approximately 1.5 hours to ensure the reaction goes to completion.
-
To reduce any over-brominated byproducts (e.g., 1,6-dibromo-2-ethoxynaphthalene), cautiously add iron powder in small portions.
-
Once the reaction is complete (monitored by thin-layer chromatography), dilute the mixture with water.
-
Filter the crude product, wash with water, and then dissolve it in methylene chloride.
-
Wash the organic layer with a 5% sodium hydroxide solution, followed by water, then dry and evaporate the solvent.
-
The resulting crude this compound can be purified by recrystallization from a solvent such as isobutanol to yield the pure product.[3][6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrO | [7] |
| Molecular Weight | 251.12 g/mol | [7] |
| CAS Number | 66217-19-4 | [7] |
| Appearance | Solid (inferred from related compounds) | N/A |
| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br | [7] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [7] |
| logP | 4.001 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 2 | [7] |
Applications in Research and Development
The primary application of this compound lies in its role as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and material science.
Medicinal Chemistry
The naphthalene core is a privileged scaffold in drug discovery, present in numerous approved drugs. The bromo and ethoxy substitutions on this core in this compound offer multiple avenues for further chemical modification. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The ethoxy group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.
Material Science
Naphthalene derivatives are known for their fluorescent properties.[8] 2-Ethoxynaphthalene itself is used in the production of fluorescent dyes and in photochemical studies.[8] The introduction of a heavy atom like bromine in this compound could potentially modulate these photophysical properties, opening up possibilities for its use in the development of new phosphorescent materials, organic light-emitting diodes (OLEDs), and chemical sensors.
Safety and Handling
As with any brominated aromatic compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. While specific toxicity data for this compound is limited, related compounds can be irritants and harmful if swallowed.[9]
Conclusion
This compound represents a valuable, albeit less-explored, member of the substituted naphthalene family. Its synthesis is achievable through well-established organic chemistry principles, and its structure is ripe for derivatization. For researchers in drug discovery and material science, this compound offers a promising starting point for the development of novel molecules with tailored biological activities and photophysical properties. Further investigation into its synthesis optimization, reaction scope, and application in various fields is warranted.
References
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- Synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com.
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Google Patents.
- 2-Bromo-6-methoxynaphthalene 97 5111-65-9. Sigma-Aldrich.
- Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com.
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- Low Price 2-Ethoxynaphthalene. Suzhou Senfeida Chemical Co., Ltd.
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An In-depth Technical Guide to the Theoretical and Practical Properties of 2-Bromo-6-ethoxynaphthalene
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical properties of 2-Bromo-6-ethoxynaphthalene (CAS No: 66217-19-4), a key intermediate in synthetic organic chemistry. Recognizing the limited availability of specific experimental data for this compound, this document leverages established knowledge of its close structural analog, 2-Bromo-6-methoxynaphthalene, to provide a robust predictive framework. This approach not only offers valuable insights but also highlights critical areas for future research and development.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted naphthalene derivative. The naphthalene core provides a rigid, aromatic scaffold, while the bromo and ethoxy substituents at the 2 and 6 positions, respectively, impart specific reactivity and physical characteristics.
Core Structure Analysis
The fundamental structure is a naphthalene ring system, which is a bicyclic aromatic hydrocarbon. The electron-rich nature of the naphthalene core influences its reactivity in electrophilic and nucleophilic substitution reactions. The positions of the substituents are crucial in determining the electronic and steric environment of the molecule.
Physicochemical Data Summary
A compilation of the known and predicted physicochemical properties of this compound is presented below. For comparative purposes, data for the well-characterized 2-Bromo-6-methoxynaphthalene are also included.
| Property | This compound | 2-Bromo-6-methoxynaphthalene | Source(s) |
| CAS Number | 66217-19-4 | 5111-65-9 | [1] |
| Molecular Formula | C₁₂H₁₁BrO | C₁₁H₉BrO | [1] |
| Molecular Weight | 251.12 g/mol | 237.09 g/mol | [1] |
| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br | COc1ccc2cc(Br)ccc2c1 | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | 9.23 Ų | [1][2] |
| LogP (Predicted) | 4.001 | 4.2 | [1][2] |
| Hydrogen Bond Acceptors | 1 | 1 | [1][2] |
| Hydrogen Bond Donors | 0 | 0 | [1][2] |
| Rotatable Bonds | 2 | 1 | [1][2] |
| Melting Point | Not available | 106-109 °C |
The additional methylene group in the ethoxy substituent of this compound results in a slightly higher molecular weight and a predicted increase in lipophilicity (LogP) compared to its methoxy counterpart. The shared TPSA suggests similar polarity in the oxygen-containing functional group.
Spectroscopic Characterization (Predictive Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of the methoxy analog, with the key difference being the signals for the ethoxy group. One would anticipate a triplet-quartet pattern for the ethyl group, with the quartet (CH₂) shifted downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons would exhibit a complex splitting pattern characteristic of a 2,6-disubstituted naphthalene system.
-
¹³C NMR: The carbon NMR would show distinct signals for the ethoxy carbons. The remaining aromatic carbon signals would be comparable to those of 2-Bromo-6-methoxynaphthalene, with minor shifts attributable to the electronic differences between an ethoxy and a methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching bands for the naphthalene ring, and a strong C-O stretching band for the ether linkage. The C-Br stretching vibration would likely appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a molecular ion peak (M+) at m/z 250 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and subsequent cleavages of the naphthalene ring.
Synthesis and Reactivity
This compound serves as a versatile building block in organic synthesis, primarily owing to the presence of the reactive carbon-bromine bond.
Synthetic Pathways
A common synthetic route to 2-Bromo-6-alkoxynaphthalenes involves a multi-step process starting from β-naphthol. This process, detailed in patent literature for the methoxy analog, can be adapted for the synthesis of the ethoxy derivative.[3]
Caption: General synthetic workflow for this compound.
Detailed Protocol (Adapted from 2-Bromo-6-methoxynaphthalene synthesis): [3]
-
Bromination: β-naphthol is first brominated to yield 1,6-dibromo-2-naphthol. This reaction is typically carried out using elemental bromine in a suitable solvent.
-
Reduction: The resulting dibromo intermediate is then selectively reduced to 6-bromo-2-naphthol. This can be achieved using a reducing agent such as sodium bisulfite.
-
Ethylation: Finally, the hydroxyl group of 6-bromo-2-naphthol is ethylated to afford the desired this compound. This Williamson ether synthesis is typically performed using an ethylating agent like ethyl bromide in the presence of a base.
Key Reactions
The carbon-bromine bond in this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents at the 2-position of the naphthalene core.
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography.
This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. This compound can be reacted with various primary or secondary amines in the presence of a palladium catalyst and a strong base.[4]
Caption: Schematic of the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination: [4]
-
In an inert atmosphere glovebox or using Schlenk techniques, combine this compound, the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring for the required time, monitoring by an appropriate analytical method.
-
After cooling, the reaction is quenched and the product is isolated and purified.
Applications in Research and Development
The structural motifs accessible from this compound are of significant interest in both pharmaceutical and materials science research.
Pharmaceutical Intermediate
2-Bromo-6-alkoxynaphthalenes are crucial intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, 2-Bromo-6-methoxynaphthalene is a key precursor to Naproxen.[5] By analogy, this compound could be utilized to synthesize ethyl-ether analogs of Naproxen or other naphthalene-based therapeutic agents. The ethoxy group may offer altered pharmacokinetic and pharmacodynamic properties compared to the methoxy analog, presenting an avenue for the development of new chemical entities.
Materials Science
The naphthalene core is a common building block for organic electronic materials. Substituted naphthalenes are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to functionalize the 2-position of this compound via cross-coupling reactions allows for the synthesis of novel materials with tailored electronic and photophysical properties. While specific applications in OLEDs are not extensively documented, related naphthalenic structures are known to be incorporated into host materials and emissive layers.[6]
Safety and Toxicology
Comprehensive toxicological data for this compound is not publicly available. However, based on the data for similar aromatic brominated compounds, it should be handled with appropriate precautions.
Hazard Identification and Handling
-
Acute Toxicity: The methoxy analog, 2-Bromo-6-methoxynaphthalene, is classified as harmful if swallowed.[2] A similar level of toxicity can be anticipated for the ethoxy derivative.
-
Irritation: It is likely to be a skin and eye irritant.
-
Handling: Use in a well-ventilated fume hood is essential. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Storage and Disposal
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While a substantial body of knowledge exists for its methoxy analog, providing a strong basis for predicting its properties and reactivity, there is a clear need for dedicated experimental studies on the ethoxy compound itself.
Future research should focus on:
-
Full Spectroscopic Characterization: Obtaining and publishing detailed NMR, IR, and MS data for this compound.
-
Optimization of Synthetic Protocols: Developing and validating high-yield, scalable synthetic routes.
-
Exploration of Reactivity: Investigating its performance in a broader range of cross-coupling and other functionalization reactions.
-
Application-Specific Research: Synthesizing and evaluating novel pharmaceutical analogs and organic electronic materials derived from this intermediate.
-
Toxicological Evaluation: Conducting comprehensive safety and toxicology studies.
By filling these knowledge gaps, the scientific community can fully unlock the potential of this compound as a versatile tool for innovation.
References
- Arieh Kampf, Igal Antonir, Dmitri Grinberg, Aaron Meirom. Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO 1998042647A1, published October 1, 1998.
- Arieh Kampf, Igal Antonir, Dmitri Grinberg, Aaron Meirom. Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1, published October 1, 1998.
- PubChem. 2-Bromo-6-methoxynaphthalene.
- Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone].
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- Chemistry LibreTexts.
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- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Stephen R. Forrest, et al. Organic electroluminescent materials and devices. US 9518063B2, published December 13, 2016.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Common Organic Chemistry.
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- Montedison SpA. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP 0179447A1, published April 30, 1986.
- Chemistry LibreTexts. Suzuki cross-coupling. [Link]
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- Universal Display Corporation, et al. Extended OLED operational lifetime through phosphorescent dopant profile management. US 9666822B2, published May 30, 2017.
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2-Bromo-6-ethoxynaphthalene safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-ethoxynaphthalene
Introduction: Understanding the Compound
This compound is a brominated aromatic ether, a chemical class that necessitates careful handling due to its potential reactivity and physiological effects. Its molecular structure, featuring a naphthalene core, a bromine substituent, and an ethoxy group, dictates its physical properties and toxicological profile. While specific applications are still under investigation, its structural similarity to precursors of pharmacologically active molecules underscores the importance of understanding its safe handling for research and development purposes.
Hazard Identification and GHS Classification
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Classification:
Based on available data, this compound is classified as follows[1][2]:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[2]
Hazard Statements:
Pictogram:
-
GHS07: Exclamation Mark[1]
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| CAS Number | 66217-19-4[2] |
| Molecular Formula | C₁₂H₁₁BrO[3] |
| Molecular Weight | 251.12 g/mol [3] |
| Purity | ≥98%[1] |
| Storage Temperature | Room Temperature[2][3] |
Safe Handling Workflow
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from procurement to disposal, highlighting critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation.[4] |
| Skin and Body | Impervious clothing, such as a lab coat.[2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a suitable respirator.[2] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols provide detailed methodologies for the safe handling of this compound during routine laboratory procedures.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper, beaker, solvent, etc.) within the fume hood.
-
Donning PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Carefully transfer the required amount of solid this compound from the stock container to a weighing paper or boat on a tared analytical balance inside the fume hood. Avoid creating dust.
-
Dissolution: Add the weighed solid to a beaker containing the appropriate solvent. Use a magnetic stirrer for efficient dissolution. Keep the container covered as much as possible.
-
Cleanup: Clean the spatula and any contaminated surfaces with a suitable solvent-moistened wipe. Dispose of all contaminated materials in the designated solid chemical waste container.
Protocol 2: Reaction Setup and Monitoring
-
Apparatus Setup: Assemble the reaction apparatus within the fume hood. Ensure all glassware is free of defects and properly clamped.
-
Reagent Addition: Transfer the solution of this compound to the reaction vessel using a funnel or pipette. Add other reagents in a controlled manner.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). Keep the fume hood sash at the lowest practical height.
-
Work-up: Upon reaction completion, quench the reaction carefully. Perform extractions and washes within the fume hood.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated place at room temperature.[2][3] It is also advisable to store it away from strong oxidizing agents.[5] As an ether, it is prudent to date the container upon receipt and opening to monitor for potential peroxide formation over time, even though it is not explicitly listed as a peroxide-former.[5][6]
-
Disposal: Dispose of unused this compound and its containers in accordance with local, state, and federal regulations.[2] Contaminated materials should be treated as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]
-
In case of a spill: Evacuate personnel from the area.[2] Wear appropriate PPE and prevent the spill from spreading.[2] Absorb the spill with an inert material and collect it for disposal.[2]
Conclusion
This compound, like all laboratory chemicals, can be handled safely with the proper knowledge, equipment, and procedures. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe and productive laboratory environment. A commitment to a strong safety culture, including ongoing training and adherence to established protocols, is paramount.
References
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- Carl ROTH.
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- Brainly.in. Write a brief note on safe handling and storage of ether ?. [Link]
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- YouTube.
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An In-depth Technical Guide to 2-Bromo-6-ethoxynaphthalene: Synthesis, Properties, and Applications in Research and Development
This guide provides a comprehensive technical overview of 2-Bromo-6-ethoxynaphthalene, a key intermediate in organic synthesis with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its commercial availability, synthesis, chemical properties, and applications.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 66217-19-4) is a halogenated aromatic ether belonging to the naphthalene family. Its structure, featuring a reactive bromine atom and an ethoxy group on the naphthalene core, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it a valuable precursor for the development of novel compounds with potential therapeutic or material science applications.
The naphthalene scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1] The addition of the ethoxy group, as compared to the more commonly referenced methoxy analogue (a precursor to the NSAID Naproxen), can subtly yet significantly alter the pharmacokinetic and pharmacodynamic properties of derivative compounds.[2] This guide will delve into the specifics of this valuable, yet less documented, ethoxy derivative.
Commercial Availability and Procurement
This compound is commercially available from a number of chemical suppliers, typically offered in research-grade purities. When procuring this compound, it is crucial to consider the purity, analytical data provided by the supplier, and the intended application.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Notes |
| ChemScene | CS-0186589 | ≥98% | Available in various quantities.[3] |
| Note: | This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own searches to identify the most suitable supplier for their specific needs. |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to form 6-bromo-2-naphthol, followed by a Williamson ether synthesis to introduce the ethoxy group.
Step 1: Synthesis of 6-Bromo-2-naphthol
The synthesis of 6-bromo-2-naphthol from 2-naphthol is a well-established procedure. A common method involves the bromination of 2-naphthol in a suitable solvent like glacial acetic acid.
Experimental Protocol: Synthesis of 6-Bromo-2-naphthol
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Tin (mossy)
-
Water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and reflux condenser, dissolve 1 mole of 2-naphthol in glacial acetic acid.
-
Slowly add a solution of 2 moles of bromine in acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic, and cooling may be necessary.
-
After the addition is complete, add water and heat the mixture to boiling.
-
Cool the mixture slightly and add mossy tin in portions. Continue boiling until all the tin has dissolved. This step reduces the initially formed 1,6-dibromo-2-naphthol to the desired 6-bromo-2-naphthol.
-
Cool the reaction mixture and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Filter the precipitate, wash with cold water, and dry. The crude product can be purified by vacuum distillation and recrystallization.
Step 2: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In this step, the hydroxyl group of 6-bromo-2-naphthol is deprotonated with a base to form the corresponding alkoxide, which then acts as a nucleophile to attack an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
6-Bromo-2-naphthol
-
Anhydrous Ethanol
-
Sodium Hydroxide or Potassium Hydroxide
-
Ethyl Iodide or Diethyl Sulfate
-
Suitable solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-2-naphthol in the chosen solvent.
-
Add an equimolar amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution to form the sodium or potassium 6-bromo-2-naphthoxide salt.
-
Attach a reflux condenser and gently heat the mixture until all the solids have dissolved.
-
To the resulting solution, add a slight molar excess of the ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise through the condenser.
-
Reflux the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a dilute sodium hydroxide solution to remove any unreacted 6-bromo-2-naphthol, followed by washing with water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in subsequent reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrO | ChemScene[3] |
| Molecular Weight | 251.12 g/mol | ChemScene[3] |
| CAS Number | 66217-19-4 | ChemScene[3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | Inferred from related compounds |
| LogP | 4.001 (Predicted) | ChemScene[3] |
Predicted Analytical Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system, as well as a quartet and a triplet corresponding to the ethoxy group. The chemical shifts of the aromatic protons will be influenced by the electron-donating ethoxy group and the electron-withdrawing bromine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbon atoms directly attached to the bromine and oxygen atoms will have distinct chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Br stretching.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the naphthalene ring.
Caption: Logical workflow for the use of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the SDS for closely related compounds such as 2-Bromo-6-butoxynaphthalene and 2-Ethoxynaphthalene can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for applications in research and development, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of novel compounds with potentially valuable biological activities. This guide has provided a comprehensive overview of its commercial availability, synthesis, properties, and potential applications to aid researchers in their scientific endeavors.
References
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- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene.
- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChemLite. (n.d.). 2-bromo-6-ethynylnaphthalene (C12H7Br).
- Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview.
- National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
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- National Center for Biotechnology Information. (n.d.). Total synthesis and development of bioactive natural products.
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- National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
- National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-ethoxynaphthalene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of 2-Bromo-6-ethoxynaphthalene as a key building block in these reactions. The resulting 2-aryl-6-ethoxynaphthalene scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in molecules with significant biological activity.[3][4] We present a detailed examination of the reaction mechanism, a discussion of the critical roles of catalysts, ligands, and bases, and provide robust, validated protocols for both conventional and microwave-assisted synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.
The Scientific Foundation: Mechanism and Core Principles
The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently combines an organohalide (the electrophile) with an organoboron compound (the nucleophile).[5][6] Understanding this mechanism is paramount for troubleshooting, optimization, and rational design of new synthetic routes.
The Palladium Catalytic Cycle
The reaction proceeds through a sequence of three fundamental steps, continuously regenerating the active palladium(0) catalyst.[2][5][6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of this compound. This forms a new, square planar Pd(II) complex.[2][6] The electron density and steric profile of the supporting ligands on the palladium center are critical at this stage.
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound (e.g., an arylboronic acid) by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which can then readily transfer its aryl group to the Pd(II) center, displacing the halide.[7][8][9]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex—the ethoxynaphthalene and the newly transferred aryl group—couple and are expelled from the coordination sphere. This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][7]
Causality Behind Reagent Selection
A successful Suzuki coupling is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of components, each with a specific function.
-
The Ligand: The ligand is arguably the most critical component for tuning reactivity. It stabilizes the palladium center, prevents precipitation of palladium black, and modulates its electronic and steric properties.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic, general-purpose ligand. More electron-rich and bulky phosphines, such as SPhos or XPhos, are often required for coupling challenging substrates (e.g., aryl chlorides or sterically hindered partners) as they promote the oxidative addition and reductive elimination steps.[7][12]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms very stable complexes with palladium, often leading to higher catalyst turnover numbers and robustness, especially at elevated temperatures.[7][10]
-
-
The Base: The base's role is non-negotiable: it must be present to activate the boronic acid for transmetalation.[13] The choice of base can dramatically affect the reaction outcome.
-
Inorganic Bases: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), and Cesium Carbonate (Cs₂CO₃) are most common. K₃PO₄ is a moderately strong base that is often effective and well-tolerated. Cs₂CO₃ is stronger and more soluble, sometimes succeeding where other bases fail, albeit at a higher cost. The choice can influence which step of the catalytic cycle is rate-limiting.[9][14]
-
-
The Solvent System: The solvent must solubilize the reactants and facilitate heat transfer. Due to the ionic base and the often-polar nature of the boronic acid, aqueous solvent mixtures are highly effective.
-
Common Solvents: Mixtures like 1,4-Dioxane/Water, Toluene/Water, or Tetrahydrofuran (THF)/Water are frequently employed.[6] The water component is crucial for dissolving the base and facilitating the formation of the active boronate species. Anhydrous conditions can be used but require specific bases like potassium fluoride (KF).[8]
-
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points. They include integrated steps for reaction monitoring and purification, ensuring a self-validating workflow from setup to final product characterization.
General Protocol for Suzuki Coupling
This procedure is broadly applicable for coupling this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) OR Palladium Precatalyst/Ligand system (e.g., Pd₂(dba)₃, 2.5 mol% / SPhos, 5-10 mol%)[15]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[16]
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)
-
Standard inert atmosphere glassware (e.g., Schlenk flask), magnetic stirrer, condenser.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via cannula or syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[17]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring under a static pressure of inert gas.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) is a key indicator of completion. Typical reaction times are 4-24 hours.[15]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3x).[15][18]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-ethoxynaphthalene.[18]
Microwave-Assisted Protocol for Accelerated Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.
Materials:
-
As above, but use a microwave-safe reaction vial with a stir bar. A different catalyst system, such as PdCl₂(dppf) (5-10 mol%), is often robust under these conditions.[15]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst.[15]
-
Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water or DMF.
-
Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[15]
-
Work-up and Purification: After cooling, the work-up and purification steps are identical to the general protocol described above.
Experimental Workflow Diagram
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of bromo-naphthalene derivatives, providing a valuable reference for experimental design.
| Arylboronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) * | Reference Analogy |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 | [15][19] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 8 | 90-98 | [16] |
| 3-Pyridylboronic acid | PdCl₂(dppf) (5%) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 110 | 6 | 75-85 | [16] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 16 | 88-96 | [20] |
| 2-Thiopheneboronic acid | Pd₂(dba)₃ (2%) / XPhos (5%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 10 | 80-90 | [10] |
*Yields are representative and highly dependent on the specific substrate, purity of reagents, and precise reaction conditions.
Applications in Drug Discovery & Advanced Materials
The 2-aryl-6-ethoxynaphthalene core is more than just a synthetic target; it is a gateway to molecular complexity with profound implications for applied science.
-
Medicinal Chemistry: The naphthalene scaffold is a well-established pharmacophore. Arylnaphthalene structures, such as those synthesized from this compound, are actively investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[3][4] For example, related naphthalene sulfonamides have been explored as antagonists for the human CC chemokine receptor 8 (CCR8), a target in immunology and oncology.[21] Furthermore, complex aryl-heteroaryl systems are often designed as kinase or topoisomerase inhibitors, which are critical targets in cancer therapy.[22]
-
Materials Science: The rigid, planar, and electronically tunable nature of biaryl systems makes them ideal candidates for organic electronics. Derivatives of 2-aryl-6-ethoxynaphthalene can be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.[23]
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly versatile transformation that provides efficient access to a valuable class of 2-aryl-6-ethoxynaphthalene compounds. By understanding the underlying mechanism and the specific roles of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve high yields. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals in drug discovery and materials science, enabling the synthesis of novel molecules with significant potential for technological and therapeutic impact.
References
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki reaction Source: Wikipedia URL:[Link]
- Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Semantic Scholar URL:[Link]
- Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL:[Link]
- Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: WWJMRD URL:[Link]
- Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Scilit URL:[Link]
- Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchG
- Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists Source: PubMed URL:[Link]
- Title: Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory Source: ResearchG
- Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Semantic Scholar URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Synthesis of biaryls 3 through Suzuki–Miyaura coupling between...
- Title: Suzuki reaction – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL:[Link]
- Title: Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery Source: National Institutes of Health (NIH) URL:[Link]
- Title: Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (NIH) URL:[Link]
- Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: National Institutes of Health (NIH) URL:[Link]
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Application Notes & Protocols: The Heck-Mizoroki Reaction of 2-Bromo-6-ethoxynaphthalene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Vinylation of a Privileged Naphthalene Core
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This transformation has revolutionized the synthesis of complex molecules, offering a reliable method for the stereoselective formation of substituted alkenes with broad functional group tolerance.[3][4]
Within this context, 2-Bromo-6-ethoxynaphthalene emerges as a substrate of significant industrial and academic interest. Its naphthalene core is a privileged scaffold found in numerous pharmaceuticals and advanced materials. The ethoxy substituent provides valuable electronic and solubility properties, while the bromo group at the 2-position serves as a versatile handle for cross-coupling reactions. A notable application is in the synthesis of precursors to important non-steroidal anti-inflammatory drugs (NSAIDs), where the vinylated product, 6-ethoxy-2-vinylnaphthalene, is a key intermediate.[5]
This guide provides a comprehensive overview of the Heck reaction using this compound, detailing the underlying mechanism, critical reaction parameters, and field-tested experimental protocols to empower researchers in leveraging this powerful synthetic tool.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Heck reaction hinges on a finely balanced, multi-step catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1][6] Understanding this mechanism is paramount for rational optimization and troubleshooting.
-
Catalyst Activation (Pre-catalysis): While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) can be used directly, it is more common and often more efficient to use stable Pd(II) precursors, such as Palladium(II) acetate (Pd(OAc)₂).[6] These are reduced in situ to the active Pd(0) species by a phosphine ligand, an amine base, or the alkene itself.[6][7]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This irreversible step forms a square planar Aryl-Pd(II)-Halide complex.[8]
-
Olefin Coordination & Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, in a syn-migratory insertion step, the aryl group is transferred to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7]
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the desired vinylated naphthalene product.[8] This step typically dictates the regioselectivity and stereoselectivity of the reaction, strongly favoring the trans isomer.[3]
-
Reductive Elimination & Catalyst Regeneration: In the final step, the base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex. This crucial step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1]
Caption: Figure 1: The Heck Reaction Catalytic Cycle
Optimizing the Reaction: A Guide to Critical Parameters
The success of a Heck reaction with this compound is highly dependent on the judicious selection of several key components. The interplay between these factors governs reaction rate, yield, and purity.
-
Ligands: Ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[9]
-
Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand. Bulky, electron-rich phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) can accelerate the oxidative addition step, which is often rate-limiting for aryl bromides.[2] However, excess phosphine can inhibit the reaction by creating a coordinatively saturated, inactive palladium species.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable complexes with palladium, making them suitable for high-temperature reactions and for less reactive aryl halides.[2][10]
-
-
Base: The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[1]
-
Organic Bases: Triethylamine (NEt₃) is frequently used, acting as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst.
-
Inorganic Bases: Weaker inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are also effective and can be preferable when the substrate or product is sensitive to strong amines.[10][11] Cesium carbonate (Cs₂CO₃) is a stronger base that can be highly effective for challenging couplings.[12]
-
-
Solvent: Polar aprotic solvents are generally preferred as they can dissolve the polar intermediates in the catalytic cycle.[10]
-
DMF, DMAc, NMP: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for Heck reactions due to their high boiling points and ability to solubilize reagents.[13]
-
Acetonitrile (MeCN): A common choice for reactions at moderate temperatures.
-
Aqueous Media: Green chemistry protocols have been developed using water or DMF/water mixtures, often with the aid of phase-transfer catalysts.[10][14]
-
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) or chloride (TBAC) can stabilize the catalytic species and accelerate the reaction, particularly under phase-transfer conditions or with less-soluble inorganic bases.[13]
Comparative Reaction Conditions
The table below summarizes various conditions reported for the Heck reaction of aryl bromides, providing a starting point for optimization with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | NEt₃ (1.5) | DMF | 100 | Styrene | >95 | [4][10] |
| Pd(OAc)₂ (0.5) | NHC (1) | K₂CO₃ (2) | DMF/H₂O | 80 | Styrene | 94 | [10] |
| Pd(dba)₂ (0.5) | Phosphine-Imidazolium Salt (0.5) | Cs₂CO₃ (2) | Dioxane | 100 | n-Butyl Acrylate | >98 | [12] |
| Pd EnCat® 40 (1) | None | NaOAc (2) | DMF | 140 | Ethyl Crotonate | 95 | [15] |
| PdCl₂ (6) | None | K₂CO₃ (1.5) | NMP | 100 | Styrene | 90 | [13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Heck Coupling with n-Butyl Acrylate
This protocol describes the coupling of this compound with n-butyl acrylate, a common activated alkene.
Materials:
-
This compound (1.0 mmol, 251.1 mg)
-
n-Butyl acrylate (1.5 mmol, 215 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Triethylamine (NEt₃, 2.0 mmol, 279 µL)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To the oven-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and this compound.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous DMF via syringe, followed by the triethylamine and n-butyl acrylate.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), sampling periodically with a syringe. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) to remove DMF and the triethylammonium bromide salt, followed by a wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Figure 2: General Experimental Workflow
References
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC.
- Heck Reaction. Chemistry LibreTexts.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC.
- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a ... ResearchGate.
- Heck Reaction—State of the Art. MDPI.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- The Heck reaction in the production of fine chemicals. University of Groningen.
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Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Naphthyl-Alkyne Moiety
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is conducted under mild conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, and has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] The resulting arylalkyne scaffold is a prevalent feature in a multitude of biologically active molecules and functional materials.
This guide provides a detailed protocol for the Sonogashira coupling of 2-Bromo-6-ethoxynaphthalene. The 6-ethoxynaphthalene moiety is a key structural component in various pharmacologically relevant compounds. Its derivatization through the introduction of an alkyne group via Sonogashira coupling opens avenues for further molecular diversification, making this a critical reaction for drug discovery and development. The protocol herein is designed to be robust and reproducible, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure success.
Mechanistic Underpinnings: A Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] While the precise details can be influenced by the specific reaction conditions, the generally accepted mechanism provides a solid framework for understanding the transformation.[2][3]
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex.[5][6]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide species (formed in the copper cycle) to yield a diorganopalladium(II) complex, regenerating the copper catalyst in the process.[1][6]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper acetylide intermediate.[5][6] This species is then transferred to the palladium center in the transmetalation step of the palladium cycle.[1]
The copper co-catalyst plays a crucial role in increasing the reaction rate.[1][7] However, its presence can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[2] In such cases, a copper-free Sonogashira protocol may be employed, although this often requires different ligands or reaction conditions to proceed efficiently.[4][8]
Detailed Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The quantities provided are for a typical laboratory-scale reaction and can be adjusted as needed.
Reagents and Materials
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 251.1 mg | Aryl halide substrate |
| Terminal Alkyne | 1.1 - 1.5 | Varies | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.01 - 0.05 | 7.0 - 35.1 mg | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.02 - 0.10 | 3.8 - 19.0 mg | Co-catalyst |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2.0 - 5.0 | Varies | Base and/or solvent |
| Anhydrous Solvent (e.g., THF, DMF, Toluene) | - | 5 - 10 mL | Reaction medium |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
-
Next, add the amine base (e.g., triethylamine) followed by the terminal alkyne.
-
The reaction mixture is typically a suspension.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the specific terminal alkyne and may require some optimization. For less reactive aryl bromides, heating is often necessary.[8][9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues and insoluble salts.[10]
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[10]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere.[8] |
| Impure starting materials | Purify the aryl halide and alkyne before use. Ensure the solvent and base are anhydrous.[8] | |
| Insufficient reaction temperature | For aryl bromides, heating is often required. Try increasing the reaction temperature.[9] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This can be caused by impurities, inappropriate solvent choice, or incorrect temperature. Ensure high-purity reagents and solvents. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[11] |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.[8] |
| High copper catalyst loading | Reduce the amount of copper(I) iodide or consider a copper-free protocol. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
The reaction should be performed under an inert atmosphere as the catalysts can be air-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- PubMed. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]
- Vedantu.
- ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. [Link]
- BYJU'S. Sonogashira Coupling. [Link]
- ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- NIH. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
- IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- ResearchGate.
- Organic Synthesis. Sonogashira Coupling. [Link]
- MDPI. (2020, April 20).
- ACS Publications. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2025, August 10).
- ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
- ACS Publications. (2020, April 28). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
- PrepChem.com. Synthesis of 2-Ethoxynaphthalene. [Link]
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Chegg.com. (2021, September 30). Synthesis of 2-Ethoxynaphthalene: An Sn2 Reaction. [Link]
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Application Notes & Protocols: 2-Bromo-6-ethoxynaphthalene as a Versatile Precursor for Advanced OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the purity and molecular architecture of the organic semiconductor materials employed. This document provides a comprehensive guide for researchers and materials scientists on the strategic use of 2-Bromo-6-ethoxynaphthalene as a pivotal precursor for synthesizing high-performance OLED materials. We will explore its synthetic utility in creating hole-transporting and emissive layer components, detail rigorous experimental protocols, and discuss the critical characterization and device fabrication steps that translate molecular design into functional optoelectronic devices.
The Strategic Importance of the Naphthalene Core in OLEDs
The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, is a foundational building block for high-performance OLED materials.[1] Its rigid, planar structure facilitates efficient π-orbital overlap between adjacent molecules, which is crucial for effective charge transport—a key requirement for both hole-transport materials (HTMs) and host materials in the emissive layer.[2] Furthermore, the extended conjugation of the naphthalene core, compared to a single benzene ring, allows for the tuning of the material's energy levels (HOMO/LUMO) and photophysical properties.[3] The strategic placement of substituents, such as the ethoxy group and the reactive bromo handle in this compound, provides a versatile platform for constructing complex molecular architectures with tailored optoelectronic functions.[4][5][6]
The purity of the initial precursors is paramount; even trace impurities can act as charge traps or luminescence quenchers, severely degrading device efficiency, color purity, and operational lifetime.[7] Therefore, starting with a high-purity building block like this compound is the first step in a self-validating protocol for producing reliable and reproducible OLED devices.
Properties of this compound
A thorough understanding of the precursor's properties is essential for reaction planning and safety.
| Property | Value | Source |
| CAS Number | 66217-19-4 | [8][9] |
| Molecular Formula | C₁₂H₁₁BrO | [8] |
| Molecular Weight | 251.12 g/mol | [8] |
| Appearance | Solid Chunks / Powder | [10] |
| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br | [8] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [8] |
| logP | 4.001 | [8] |
Core Synthetic Pathways: From Precursor to Functional Material
The bromine atom on the naphthalene core is a reactive handle for cornerstone organometallic cross-coupling reactions. This allows for the precise and controlled formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse OLED materials.
Synthesis of Hole-Transport Materials via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] This reaction is indispensable for synthesizing arylamine-based structures, which are the workhorse of hole-transport layers (HTLs) in OLEDs due to their excellent hole mobility and thermal stability.[13][14][15][16][17]
Causality: The reaction couples an aryl halide (this compound) with an amine. The choice of amine (e.g., diphenylamine, carbazole) dictates the final electronic properties and morphology of the resulting HTM. The palladium catalyst, supported by a specialized phosphine ligand, facilitates the key steps of oxidative addition and reductive elimination to form the desired C-N bond.[18] The base is crucial for deprotonating the amine, making it a more active nucleophile.[19]
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol: Synthesis of a Naphthalene-based Diarylamine HTM
-
Materials:
-
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a nitrogen/argon atmosphere using a Schlenk line, add this compound, the amine, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials. This can take 4-24 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with a solvent like dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure hole-transport material. The final purity is critical for device performance.[7]
-
Synthesis of Emitters and Hosts via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming C-C bonds, typically between an aryl halide and an organoboron compound.[20] This reaction is fundamental for extending the π-conjugated system of the naphthalene core, allowing for the synthesis of blue emitters or stable host materials for phosphorescent OLEDs.[1]
Causality: By coupling this compound with a boronic acid or ester derivative of another aromatic system (e.g., fluorene, phenothiazine), one can precisely control the final molecule's electronic structure and emission color.[20] The ethoxy group serves as an electron-donating group, which can influence the HOMO level and solubility. The palladium catalyst, base, and solvent system are chosen to ensure efficient and clean conversion.
Caption: Workflow for Suzuki Cross-Coupling Reaction.
Protocol: Synthesis of a Naphthalene-based Emitter Core
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (e.g., fluorene-2-boronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[20]
-
Potassium Carbonate (K₂CO₃), 2 M aqueous solution (3.0 eq)[20]
-
Phase transfer catalyst (e.g., Aliquat 336) (optional, but recommended)[20]
-
Anhydrous Toluene[20]
-
-
Procedure:
-
Reagent Combination: To a round-bottom flask, add this compound, the arylboronic acid/ester, and the palladium catalyst.
-
Atmosphere and Solvents: Purge the flask with nitrogen or argon. Add anhydrous toluene, the aqueous potassium carbonate solution, and the phase transfer catalyst.
-
Reaction: Heat the biphasic mixture to 80-90 °C and stir vigorously to ensure adequate mixing between the organic and aqueous phases. The reaction typically proceeds for 24-72 hours.
-
Monitoring: Track the consumption of the starting materials via TLC or GC-MS.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene or DCM.
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic impurities. Dry the solution over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Precipitate the crude product by adding it dropwise to a stirred non-solvent like methanol. Collect the solid by filtration. Further purification by column chromatography may be necessary to achieve the high purity required for OLED applications.
-
Material Characterization and Device Fabrication
Essential Characterization Techniques
Once synthesized and purified, the new material must be thoroughly characterized to validate its structure and assess its suitability for OLED applications.[21]
| Technique | Purpose | Key Information Gained |
| NMR Spectroscopy (¹H, ¹³C) | Structural Verification | Confirms the molecular structure and purity. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies the molecular weight of the synthesized compound. |
| UV-Vis Spectroscopy | Optical Absorption Properties | Determines the absorption spectrum and optical bandgap.[22] |
| Photoluminescence (PL) Spectroscopy | Emissive Properties | Measures the emission spectrum, color coordinates (CIE), and photoluminescence quantum yield (PLQY).[23] |
| Cyclic Voltammetry (CV) | Electrochemical Properties | Determines the HOMO and LUMO energy levels, which govern charge injection and transport.[20] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures the decomposition temperature, indicating the material's stability during device operation and fabrication. |
| Differential Scanning Calorimetry (DSC) | Phase Transitions | Identifies the glass transition temperature (Tg), which is crucial for morphological stability of amorphous films. |
| Time-Correlated Single-Photon Counting (TCSPC) | Excited State Dynamics | Measures the luminescence lifetime, providing insight into the emission mechanism (fluorescence vs. phosphorescence).[23][24] |
General Protocol for OLED Device Fabrication
The ultimate test of a new material is its performance in a functional device. Fabrication is typically carried out in a cleanroom environment, often utilizing high-vacuum thermal evaporation or solution-based spin-coating methods.[25][26][27]
Caption: General workflow for fabricating a multi-layer OLED.
Protocol: Spin-Coating Fabrication of a Polymer-Based OLED
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone or Oxygen Plasma to improve the work function of the ITO anode.
-
Hole Injection/Transport Layer: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface (e.g., 5000 rpm for 30s) to create a film of 30-40 nm.[28] Anneal the film on a hotplate (e.g., 120 °C for 10 minutes) to remove residual water.
-
Emissive Layer (EML): In an inert atmosphere (glovebox), prepare a solution of the synthesized emissive material (or a host doped with the emitter) in a suitable solvent like toluene or chlorobenzene. Spin-coat the EML solution onto the HTL layer (e.g., 2000 rpm for 60s).[28] The spin speed controls the film thickness. Anneal the film to remove the solvent (e.g., 80 °C for 10 minutes).[28]
-
Electron-Transport and Cathode Layers: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit an electron-transport layer (ETL) (e.g., TPBi), an electron-injection layer (EIL) (e.g., LiF or CsCl), and the metal cathode (e.g., Calcium followed by Aluminum).[23]
-
Encapsulation: To protect the device from degradation by oxygen and moisture, encapsulate it immediately using a UV-cured epoxy and a cover glass inside the glovebox.
-
Characterization: Test the completed device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).[23]
Safety and Handling
Working with organobromine compounds, organometallic catalysts, and organic solvents requires strict adherence to safety protocols.
-
This compound & Intermediates: These are research chemicals. Assume they are irritants. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[10] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[29][30]
-
Reagents: Palladium catalysts can be toxic and pyrophoric. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Anhydrous solvents are flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.[30]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[29]
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of organic electronics. Its robust naphthalene core provides an excellent electronic and structural foundation, while the strategically placed bromo and ethoxy groups offer synthetic handles for creating a vast library of advanced materials. Through well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki coupling, researchers can rationally design and construct novel hole-transport materials and emitters. The protocols and characterization workflows detailed in this guide provide a validated framework for transforming this simple precursor into the high-purity, high-performance components that drive the next generation of OLED technology.
References
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- Liu, Y., et al. (2023). Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs. Chemistry – A European Journal, 29(61), e202301931. [Link]
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- Alfafa, D., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Electronic and Smart Systems, 2(2), 125-134. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Lee, C.-K., et al. (2022). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 14(15), 3183. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78786, 2-Bromo-6-methoxynaphthalene. [Link]
- Etherington, M. K., et al. (2024). Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine-naphthalene emitter for OLEDs. [Link]
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- Google Patents. CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode)
- Son, J. H., et al. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Advances, 11(35), 21343-21350. [Link]
- Liberty Natural Products.
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Chen, W., et al. (2016). Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Etherington, M. K., et al. (2024). Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine-naphthalene emitter for OLEDs. ChemRxiv. [Link]
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- Noniewicz, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]
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- Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
- European Patent Office. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
- Fors, B. P., et al. (2009). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 131(36), 12908-12909. [Link]
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-ethoxynaphthalene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the utilization of 2-Bromo-6-ethoxynaphthalene as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. We explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and functional group manipulations, that are central to modern drug discovery and development. The protocols herein are presented with an emphasis on the underlying chemical principles, offering field-proven insights to ensure reproducibility and scalability.
Introduction: The Strategic Value of the 6-Ethoxynaphthalene Scaffold
The 6-ethoxynaphthalene core is a privileged scaffold in medicinal chemistry, most famously represented in the non-steroidal anti-inflammatory drug (NSAID) class. While its methoxy analog, 2-bromo-6-methoxynaphthalene, is a well-documented precursor to Naproxen and Nabumetone, the ethoxy derivative, this compound, offers a similar and equally potent platform for chemical diversification.[1] The ethoxy group can subtly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as lipophilicity and metabolic stability, making it an important alternative in drug design.
The bromine atom at the 2-position is the key handle for synthetic manipulation. Its reactivity in a host of powerful cross-coupling reactions allows for the strategic and efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the assembly of complex drug molecules. This guide will detail robust protocols for leveraging this reactivity.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and the introduction of alkyl or vinyl groups with exceptional functional group tolerance.[2][3] For a substrate like this compound, this reaction opens a direct path to a wide array of derivatives.
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for an efficient Suzuki coupling.
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is often more active and stable.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields.
-
Base: The base is essential for the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction outcome, especially with sensitive substrates.
-
Solvent: A polar aprotic solvent, often in combination with water, is typically used to dissolve both the organic and inorganic reagents. Common choices include 1,4-dioxane, DMF, or toluene with an aqueous phase.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a reliable starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-ethoxynaphthalene.[3][4]
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-ethoxynaphthalene | >90 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-ethoxynaphthalene | >85 |
| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-6-ethoxynaphthalene | >80 |
Note: Yields are indicative and based on reactions with the analogous 2-bromo-6-methoxynaphthalene. Optimization may be required.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[5][6] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.
Causality of Experimental Design:
-
Catalyst/Ligand System: The choice of ligand is paramount and often dictates the success of the reaction. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl ligands (e.g., dppf) are highly effective. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[7]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic intermediates.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Secondary Amine
This protocol describes the coupling of this compound with a representative secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Anhydrous Toluene
Procedure:
-
Inside a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ and RuPhos.
-
Add this compound.
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.
-
Place the reaction mixture under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired N-arylated product.[6][8]
Synthesis of 6-Ethoxy-2-naphthoic Acid: A Key NSAID Precursor
Many NSAIDs based on the naphthalene scaffold, such as Naproxen, are 2-arylpropionic acids.[9] A critical step in their synthesis is the creation of a naphthylacetic acid or propionic acid intermediate. While various routes exist, one common strategy involves the formation of 6-alkoxy-2-naphthoic acid. This intermediate can be further elaborated to the final active pharmaceutical ingredient (API).
Here we describe a robust pathway to 6-ethoxy-2-naphthoic acid starting from 6-bromo-2-naphthol, which is readily accessible. The ethoxylation of this intermediate gives our starting material, this compound. A subsequent carboxylation provides the target acid.
Synthetic Pathway to 6-Ethoxy-2-naphthoic Acid
Caption: Synthetic workflow for 6-ethoxy-2-naphthoic acid.
Protocol 3: Synthesis of 6-Ethoxy-2-naphthoic Acid via Lithiation-Carboxylation
This protocol involves a halogen-metal exchange followed by quenching with carbon dioxide. This method is highly efficient for introducing a carboxylic acid group onto an aromatic ring.[10]
Materials:
-
This compound (1.0 equiv)
-
tert-Butyllithium (t-BuLi, 1.7 M in pentane) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 1 M
Procedure:
-
Add this compound to an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon).
-
Dissolve it in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the t-butyllithium solution dropwise over 15 minutes. A color change is typically observed.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
In a separate flask, crush a generous amount of dry ice. Cautiously transfer the reaction mixture onto the crushed dry ice via a cannula.
-
Allow the mixture to slowly warm to room temperature. The CO₂ will sublime.
-
Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-ethoxy-2-naphthoic acid.[10]
Conclusion
This compound is a high-value, versatile building block for the synthesis of pharmaceutical intermediates. Its true potential is unlocked through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These transformations provide efficient and modular access to a vast chemical space of naphthalene derivatives. The protocols and strategic insights provided in this guide are designed to empower researchers to effectively utilize this key starting material in their drug discovery and development programs, enabling the rapid assembly of novel molecular architectures for biological evaluation.
References
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- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Google Patents. (1997). EP0792860A1 - Process for the synthesis of nabumetone.
- Specialty Chemicals. (2025). High-Purity 2-Bromo-6-methoxynaphthalene: Synthesis Intermediate for Pharmaceuticals and Specialty Materials.
- Google Patents. (1988). US4736061A - Process for preparing naproxen.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (2008). CN101234963A - Industrial synthesis technique for DL-naproxen.
- ResearchGate. (n.d.). Asymmetric synthesis of naproxen.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (2003). US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs.
- SciSpace. (1995). (Open Access) Synthesis of naproxen by 1,2-aryl shift.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- SynZeal. (n.d.). 6-Methoxy-2-Naphthyl Acetic Acid D3.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Google Patents. (1986). US4618701A - Process for preparing 6-acetoxy-2-naphthoic-acid and pure 6-hydroxy-2.
- Google Patents. (2006). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.
- Organic Syntheses. (n.d.). Methyl 3-methoxy-2-naphthoate.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Ethoxynaphthalene Scaffold
The 6-ethoxynaphthalene core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, including human CC chemokine receptor 8 (CCR8) antagonists, and advanced organic materials.[1] The functionalization of this core structure is paramount for expanding structure-activity relationship (SAR) studies and discovering new molecular entities with enhanced properties. 2-Bromo-6-ethoxynaphthalene serves as a versatile and crucial starting material, a linchpin for introducing diverse molecular complexity.
Palladium-catalyzed cross-coupling reactions represent the most robust and efficient strategy for the C-C and C-N bond formations necessary to functionalize this aryl bromide.[2] These reactions, Nobel Prize-winning technologies, are renowned for their broad substrate scope, high functional group tolerance, and predictable stereoselectivity under mild conditions.[3][4] This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound, offering detailed mechanistic insights and field-proven laboratory protocols.
Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle, initiated by the active Pd(0) species. While each named reaction has unique nuances, the fundamental pathway involves three key steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[4][5]
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, coupling an organoboron reagent (like a boronic acid) with an organohalide.[4] Its advantages include the use of thermally stable and environmentally benign organoboron reagents and tolerance to a wide variety of functional groups, often proceeding even in the presence of water.[4][6]
Mechanism of Action
The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. The crucial transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7] The cycle concludes with reductive elimination, yielding the biaryl product and regenerating the Pd(0) catalyst.[4]
Key Parameters & Optimization
Successful Suzuki coupling hinges on the judicious selection of the catalyst system and base. For an electron-rich substrate like this compound, a balance must be struck to promote efficient oxidative addition without catalyst deactivation.
| Component | Recommended Options | Rationale & Expert Insights |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ is a Pd(0) source, useful for reactions at lower temperatures. Pd₂(dba)₃ is often paired with bulky phosphine ligands for challenging couplings.[7] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For simple couplings, PPh₃ is often sufficient. For more hindered or electron-rich aryl partners, bulky, electron-rich phosphine ligands like SPhos or XPhos are superior, as they accelerate both oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is critical for activating the boronic acid.[7] K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often more effective. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[8][9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typical. Water aids in dissolving the base and facilitates the formation of the active boronate species. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[8][9] |
Detailed Experimental Protocol: Synthesis of 6-Ethoxy-2-(phenyl)naphthalene
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition & Degassing: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[8]
-
Reaction Execution: Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-aryl-6-ethoxynaphthalene.[9]
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond with an unsaturated halide or triflate.[10][11] It is highly stereoselective, typically yielding the trans substituted alkene, and tolerates a wide array of functional groups on the alkene partner.[10][12]
Mechanism of Action
The cycle begins with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then coordinates with the alkene (syn-addition). This is followed by migratory insertion of the alkene into the palladium-carbon bond.[10] The final steps involve a β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of H-Br with a base to regenerate the active Pd(0) catalyst.[12][13]
Key Parameters & Optimization
The success of a Heck reaction is highly dependent on the base and solvent system, as well as the choice of ligand.
| Component | Recommended Options | Rationale & Expert Insights |
| Pd Source | Pd(OAc)₂ | Palladium(II) acetate is the most common and cost-effective precatalyst for Heck reactions. It is reduced in situ to the active Pd(0) species.[10] |
| Ligand | PPh₃, P(o-tol)₃, Herrmann's catalyst | For simple substrates, phosphine ligands like PPh₃ are standard. For less reactive aryl bromides or chlorides, more sophisticated palladacycle catalysts (e.g., Herrmann's catalyst) can offer higher activity and stability.[11] |
| Base | NEt₃ (Triethylamine), K₂CO₃, NaOAc | An organic base like triethylamine is commonly used to neutralize the H-Br generated in the catalytic cycle. Inorganic bases can also be effective, particularly in polar aprotic solvents.[10] |
| Solvent | DMF, Acetonitrile (MeCN), NMP | Polar aprotic solvents are preferred as they can stabilize the charged intermediates in the catalytic cycle. The solvent must be thoroughly deoxygenated.[10] |
Detailed Experimental Protocol: Synthesis of 6-Ethoxy-2-vinylnaphthalene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.) in degassed acetonitrile (MeCN).
-
Reagent Addition: Add triethylamine (NEt₃, 2.5 equiv.) followed by the alkene coupling partner (e.g., ethyl acrylate, 1.5 equiv.) at room temperature.[10]
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for MeCN) under an inert atmosphere. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated palladium black.[10] Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[3][14] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst, which allows the reaction to proceed under exceptionally mild conditions.[15][16]
Mechanism of Action
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne coordinates to the copper(I) salt and, in the presence of a base, forms a copper(I) acetylide species. This highly reactive acetylide then undergoes transmetalation with the Ar-Pd(II)-Br complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[16]
Key Parameters & Optimization
The classic Sonogashira protocol is robust, but copper-free variations have been developed to avoid issues with copper acetylide homocoupling (Glaser coupling) and to simplify purification.
| Component | Recommended Options | Rationale & Expert Insights |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a classic, highly effective catalyst for this reaction. |
| Cu Source | CuI (Copper(I) iodide) | CuI is the standard co-catalyst, essential for the formation of the copper acetylide intermediate in the classical protocol.[16] Copper-free protocols often require stronger bases or different ligands.[17] |
| Ligand | PPh₃ | Triphenylphosphine is typically included as part of the palladium precatalyst and is usually sufficient. N-Heterocyclic Carbene (NHC) ligands have also been shown to be effective.[15][16] |
| Base | NEt₃, Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and neutralize the H-Br byproduct. It often serves as the solvent as well. |
| Solvent | THF, DMF, or neat amine base | Tetrahydrofuran (THF) is a common co-solvent. The reaction can often be run in the amine base itself if it is a liquid at the reaction temperature. |
Detailed Experimental Protocol: Synthesis of 6-Ethoxy-2-(phenylethynyl)naphthalene
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Reagent Addition: Add degassed THF and triethylamine (NEt₃, 3.0 equiv.). Stir the mixture for 10 minutes, then add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling amines with aryl halides.[18][19] It has largely replaced harsher classical methods, offering a facile route to aryl amines with broad functional group tolerance and scope.[18]
Mechanism of Action
Similar to other cross-couplings, the reaction begins with the oxidative addition of this compound to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine. A strong base deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination from this amide complex to form the C-N bond of the product and regenerate the Pd(0) catalyst.[18][19]
Key Parameters & Optimization
The choice of base and ligand is especially critical in Buchwald-Hartwig amination to achieve high yields and prevent side reactions.
| Component | Recommended Options | Rationale & Expert Insights |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are standard and are typically paired with a specialized ligand. |
| Ligand | BINAP, Xantphos, Buchwald Ligands (e.g., RuPhos, BrettPhos) | Bulky, electron-rich phosphine ligands are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination side reactions. Bidentate ligands like BINAP and Xantphos were early breakthroughs, while the newer generation of Buchwald ligands offers even greater activity and scope.[18] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. For base-sensitive functional groups, weaker bases like K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[19] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene is a common choice. The reaction must be performed under a strictly inert atmosphere. |
Detailed Experimental Protocol: Synthesis of N-Phenyl-6-ethoxynaphthalen-2-amine
-
Reaction Setup: In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (0.02 equiv.), a suitable ligand (e.g., BINAP, 0.03 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and aniline (1.2 equiv.). Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by adding water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
General Experimental Workflow
References
- Heck Coupling. (n.d.). NROChemistry.
- Vastmans, K., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- Buchwald–Hartwig amination. (2023). In Wikipedia.
- Alolga, S. L., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research, 8(04).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- So, C. M., & Kwong, F. Y. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate.
- Delcamp, J. H., et al. (2012). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 134(28), 11350–11353.
- McGlacken, G. P., & Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry – A European Journal, 15(23), 5592-5607.
- Sonogashira coupling. (2023). In Wikipedia.
- Chen, Z., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. ResearchGate.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Teplate.
- Denmark, S. E., & Sweis, R. F. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835–846.
- Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Pinto, D. C. G. A., et al. (2012). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Tetrahedron, 68(47), 9797-9804.
- Sonogashira coupling Research Articles. (n.d.). R Discovery.
- Lee, J., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(29), 17094-17098.
- Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. (2023). MDPI.
- Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. (n.d.). ChemRxiv.
- Crawford, A. G., et al. (2016). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 22(34), 12054-12060.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. (2020). Chemical Communications.
- Kim, T., et al. (2017). An Optimized and General Synthetic Strategy To Prepare Arylnaphthalene Lactone Natural Products from Cyanophthalides. European Journal of Organic Chemistry, 2017(13), 1704-1712.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4501–4518.
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The Naphthyl Keystone: Application Notes for 2-Bromo-6-ethoxynaphthalene in Advanced Materials Science
Herein, we explore the versatile applications of 2-Bromo-6-ethoxynaphthalene, a key building block in the synthesis of advanced functional materials. This guide provides researchers, materials scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging this compound in the development of liquid crystals, organic electronics, and fluorescent probes.
Introduction: The Strategic Value of the Ethoxynaphthalene Scaffold
This compound is a disubstituted naphthalene derivative featuring a reactive bromine atom and an electron-donating ethoxy group. This unique combination of functional groups makes it an invaluable precursor for a variety of advanced materials. The naphthalene core provides inherent thermal stability and desirable photophysical properties, while the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The ethoxy group, in turn, can enhance solubility and influence the self-assembly properties of the final material.
This guide will detail the synthetic pathways and potential applications of materials derived from this compound, providing a foundation for innovation in materials science.
Application in Liquid Crystal Synthesis
The rigid, planar structure of the naphthalene core is an ideal mesogenic unit for the design of thermotropic liquid crystals. By functionalizing this compound through cross-coupling reactions, it is possible to synthesize novel liquid crystalline materials with tailored properties. For instance, the synthesis of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines has been shown to produce compounds exhibiting enantiotropic nematic phases.[1] While this example utilizes a hydroxyl group, the same synthetic principles can be applied to the ethoxy derivative.
Protocol 1: Synthesis of a Naphthalene-Based Liquid Crystal Precursor via Suzuki Coupling
This protocol outlines the Suzuki-Miyaura cross-coupling of this compound with a boronic acid to generate a key intermediate for liquid crystal synthesis. The Suzuki coupling is a robust and versatile method for the formation of carbon-carbon bonds.[2][3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of 0.2 M with respect to this compound.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Representative Suzuki Coupling Reaction Parameters
| Parameter | Value |
| Aryl Halide | This compound |
| Boronic Acid | 4-cyanophenylboronic acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Typical Yield | 80-95% |
Visualization: Suzuki Coupling Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Application in Organic Electronics
The extended π-system of the naphthalene core makes it a promising building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[5][6] By employing cross-coupling reactions like the Sonogashira coupling, it is possible to synthesize conjugated polymers and small molecules with tailored electronic properties.
Protocol 2: Synthesis of a Conjugated Naphthalene Derivative via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4][7][8] This protocol describes the synthesis of an ethynyl-naphthalene derivative, a key precursor for conjugated materials.
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF.
-
Catalyst and Reagent Addition: To the solution, add Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.06 equiv), and diisopropylamine (2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
The resulting ethynyl-naphthalene derivatives can be further polymerized or functionalized to create hole-transporting materials for OLEDs or active layers in OFETs.[2][5]
Application as a Fluorescent Probe Precursor
Naphthalene derivatives are well-known for their fluorescent properties.[9] The ethoxy group on the naphthalene ring can enhance the fluorescence quantum yield. By introducing a recognition moiety at the bromine position, this compound can be converted into a fluorescent probe for the detection of various analytes.
Protocol 3: Synthesis of a Naphthalene-Based Fluorescent Sensor
This protocol describes a general method for the synthesis of a fluorescent sensor by introducing a recognition group via a nucleophilic aromatic substitution or a cross-coupling reaction.
Materials:
-
This compound
-
Nucleophile or boronic acid with a recognition moiety
-
Appropriate catalyst and reaction conditions based on the chosen reaction (e.g., Suzuki or Buchwald-Hartwig coupling)
-
Solvents and reagents for purification
General Procedure:
-
Reaction Selection: Choose a suitable cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) based on the desired recognition group to be attached.
-
Synthesis: Follow the general protocols for the selected reaction, adapting the conditions as necessary for the specific substrates.
-
Purification: Purify the final product using column chromatography or recrystallization to obtain the pure fluorescent probe.
-
Characterization: Characterize the photophysical properties of the synthesized probe, including its absorption and emission spectra, quantum yield, and response to the target analyte.
Visualization: Fluorescent Probe Design
Caption: General structure of a fluorescent probe derived from this compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of advanced materials. Its unique combination of a rigid naphthalene core, a reactive bromine handle, and a solubilizing ethoxy group provides a powerful platform for the design and synthesis of novel liquid crystals, organic semiconductors, and fluorescent probes. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable compound in the ever-evolving field of materials science.
References
- NROChemistry. Sonogashira Coupling. Accessed January 10, 2026. [Link]
- Mori, T., & Kijima, M. (2008). Synthesis and Optical Properties of Luminescent Naphthalene-based Liquid Crystals. Molecular Crystals and Liquid Crystals, 491(1), 1-8.
- Singh, A., & Kumar, S. (2014). Synthesis and Characterization of Naphthalene‐Based Banana‐Shaped Liquid Crystals for Photoswitching Properties. Asian Journal of Organic Chemistry, 3(6), 634-641.
- Mori, T., & Kijima, M. (2008). Synthesis and Optical Properties of Luminescent Naphthalene-based Liquid Crystals. Request PDF. Accessed January 10, 2026. [Link]
- Journal of Materials Chemistry C. (2018). Hole-transporting materials for organic light-emitting diodes: an overview. Accessed January 10, 2026. [Link]
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- PubMed Central. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Accessed January 10, 2026. [Link]
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Application Note & Protocol: Formation of 2-(6-Ethoxynaphthyl)magnesium Bromide
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] This document provides a comprehensive guide for the synthesis of 2-(6-Ethoxynaphthyl)magnesium bromide, a valuable Grignard reagent derived from 2-Bromo-6-ethoxynaphthalene. As a key intermediate, this organometallic compound serves as a potent nucleophile for introducing the 6-ethoxynaphthalene moiety in the development of advanced materials and pharmaceutical agents. This guide details the underlying mechanism, critical experimental parameters, a step-by-step protocol, and troubleshooting strategies to ensure a successful and safe synthesis.
Introduction and Scientific Background
Organomagnesium halides, or Grignard reagents, are formed by the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[2] The resulting reagent, generically written as R-Mg-X, effectively reverses the polarity of the carbon atom from electrophilic to highly nucleophilic—a concept known as "umpolung".[2] This potent nucleophilicity allows Grignard reagents to react with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new C-C bonds.[3][4][5]
The formation of aryl Grignard reagents, such as 2-(6-Ethoxynaphthyl)magnesium bromide, requires careful control of reaction conditions. The process occurs on the surface of the magnesium metal and is mechanistically complex, believed to involve single-electron transfer (SET) and radical intermediates.[6] Success is critically dependent on the purity of reagents, the complete exclusion of atmospheric moisture and oxygen, and effective activation of the magnesium surface.[7][8][9] Ethereal solvents like tetrahydrofuran (THF) are essential, as they do not react with the Grignard reagent but are crucial for solvating and stabilizing the organomagnesium species through Lewis acid-base complexation.[2][10]
Reaction Mechanism Overview
The formation of a Grignard reagent is a heterogeneous reaction occurring at the magnesium metal-solvent interface. While the exact mechanism is a subject of detailed study, it is generally accepted to proceed through the following key stages:
-
Electron Transfer: An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in this compound.[6]
-
Radical Ion Pair Formation: This electron transfer generates a radical anion-cation pair in close proximity to the magnesium surface.
-
Bond Cleavage & Radical Formation: The radical anion fragments, cleaving the C-Br bond to form an aryl radical and a magnesium bromide radical species (MgBr•) adsorbed on the surface.[6]
-
Recombination: The aryl radical rapidly recombines with the surface-bound MgBr• to form the final Grignard reagent, 2-(6-Ethoxynaphthyl)magnesium bromide.[6]
Caption: Simplified mechanism of Grignard reagent formation on the magnesium surface.
Critical Parameters for Successful Synthesis
Reagent Purity and Handling
-
This compound: The aryl bromide must be pure and completely dry. Impurities can inhibit the reaction or lead to side products.
-
Magnesium: Magnesium turnings are typically used. They are coated with a passivating layer of magnesium oxide (MgO), which must be disrupted for the reaction to begin.[2][8] Using fresh, high-quality magnesium is recommended.
-
Solvent: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is the preferred solvent for aryl bromides due to its higher boiling point and superior ability to solvate the Grignard reagent compared to diethyl ether.[2][5] The solvent must be rigorously dried, as trace amounts of water will protonate and destroy the Grignard reagent.[11]
Magnesium Activation
The inert MgO layer is the primary barrier to reaction initiation.[12] Several methods can be employed to activate the magnesium surface:
-
Chemical Activation: Adding a small crystal of iodine (I₂) is a common and effective method.[12][13] The iodine reacts with the magnesium, exposing a fresh, reactive metal surface. The disappearance of the brown iodine color is a visual indicator of successful activation.[12] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction produces ethene gas (visible as bubbling) and MgBr₂, which helps etch the surface.[1][8]
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can physically break the oxide layer.[14] In a laboratory setting, gently crushing a few turnings with a dry glass rod against the bottom of the flask can also create fresh surfaces.[14]
Reaction Initiation
This is often the most challenging step. Grignard reactions are characterized by an induction period, after which the reaction proceeds exothermically.[8]
-
Concentrated Start: Add only a small volume of the aryl bromide solution (approx. 5-10% of the total) to the activated magnesium. This localized high concentration facilitates initiation.[3]
-
Gentle Heating: If the reaction does not start spontaneously, gentle warming with a heat gun can be applied.[12] Once initiated, the heat source must be removed immediately.
-
Visual Cues: Successful initiation is marked by the disappearance of the iodine color, a noticeable exotherm (gentle boiling of the solvent), and the appearance of a cloudy, gray-brown suspension.[12][15]
Temperature and Addition Rate Control
Grignard formation is highly exothermic.[16] Once initiated, the rate of reaction is controlled by the addition rate of the aryl bromide solution.
-
Dropwise Addition: The this compound solution should be added dropwise from a pressure-equalizing addition funnel.
-
Maintain Reflux: The addition rate should be controlled to maintain a gentle, steady reflux of the THF solvent. This indicates a well-controlled, self-sustaining reaction.[1]
-
Cooling: An ice-water bath should be kept on hand to moderate the reaction if the reflux becomes too vigorous.[11] Uncontrolled exotherms can lead to dangerous runaway reactions and increased side-product formation.[16]
Experimental Workflow and Protocol
Caption: Standard experimental workflow for Grignard reagent synthesis.
Materials and Equipment
| Reagent/Material | Properties | Supplier Example |
| This compound | Formula: C₁₂H₁₁BrO, MW: 251.12 g/mol , Solid[17] | ChemScene, BLD Pharm |
| Magnesium Turnings | High purity (e.g., 99.8%) | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O), stabilized | Sigma-Aldrich |
| Iodine | Crystal, reagent grade | Sigma-Aldrich |
| Equipment | ||
| Three-neck round-bottom flask | Flame-dried | |
| Reflux condenser | ||
| Pressure-equalizing dropping funnel | ||
| Magnetic stirrer and stir bar | ||
| Inert gas supply (N₂ or Ar) | With bubbler | |
| Syringes and needles | For solvent/reagent transfer | |
| Heating mantle / Heat gun | ||
| Ice-water bath | For cooling |
Step-by-Step Protocol
SAFETY: This procedure must be conducted in a certified chemical fume hood. Grignard reagents and THF are highly flammable and moisture-sensitive.[11][16] Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Ensure a dry chemical fire extinguisher is accessible.
-
Glassware Preparation: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Flame-dry the entire apparatus under a steady stream of inert gas (N₂ or Ar) to remove all adsorbed moisture.[11] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging:
-
Weigh 1.1 equivalents of magnesium turnings (e.g., 1.33 g, 55 mmol) and quickly add them to the reaction flask against a positive flow of inert gas.
-
Add one small crystal of iodine to the flask.
-
Add a magnetic stir bar.
-
-
Initiation:
-
Using a dry syringe, add enough anhydrous THF to just cover the magnesium turnings (e.g., 15-20 mL).
-
Prepare a solution of 1.0 equivalent of this compound (e.g., 12.56 g, 50 mmol) in anhydrous THF (e.g., 80-100 mL) and add it to the dropping funnel.
-
Add approximately 10% of the aryl bromide solution from the dropping funnel to the stirring magnesium suspension.
-
Observe the reaction mixture. Initiation is indicated by the fading of the iodine color and the onset of a gentle, spontaneous reflux. If no reaction occurs within 10-15 minutes, gently warm the bottom of the flask with a heat gun until bubbling begins, then remove the heat source immediately.[12]
-
-
Formation:
-
Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining this compound solution from the dropping funnel.
-
Maintain the addition rate to sustain a gentle but steady reflux. The mixture will turn from clear to a cloudy gray or brownish color. The total addition time should be approximately 45-60 minutes.
-
-
Completion:
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. Gentle heating to reflux may be applied to drive the reaction to completion if necessary.[1]
-
Cool the flask to room temperature. The resulting dark gray-brown solution is the Grignard reagent, 2-(6-Ethoxynaphthyl)magnesium bromide, ready for use in subsequent reactions.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.[12] 2. Passivated magnesium surface.[8][12] 3. Impure aryl halide. | 1. Ensure all equipment is rigorously flame-dried and solvents are certified anhydrous.[7] 2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[1][12] Gently crush a few Mg turnings with a dry glass rod. Apply sonication if available.[14][18] |
| Reaction starts but then stops | 1. Addition rate of aryl bromide is too slow. 2. Reagent concentration is too low. | 1. Increase the dropwise addition rate slightly to maintain the exotherm. 2. Ensure the initial solution of aryl bromide is not overly dilute. |
| Formation of a dark precipitate/oil | 1. Wurtz coupling side reaction (Ar-Ar). 2. Localized overheating. | 1. This is often unavoidable to some extent but can be minimized by not overheating and ensuring a steady, not overly vigorous, reaction rate. 2. Moderate the reaction with an ice bath if the reflux becomes too aggressive. |
| Low yield of final product | 1. Incomplete reaction. 2. Premature quenching by moisture/air.[18] 3. Titration error. | 1. Ensure sufficient reaction time after addition is complete for all magnesium to react. 2. Maintain a positive inert gas pressure throughout the entire process.[19] Use dry syringes/cannulas for all transfers. |
Conclusion
The successful synthesis of 2-(6-Ethoxynaphthyl)magnesium bromide hinges on meticulous attention to anhydrous and anaerobic conditions, effective activation of the magnesium surface, and careful control of the reaction exotherm. By following the detailed protocol and understanding the critical parameters outlined in this guide, researchers can reliably generate this important organometallic intermediate for applications in drug discovery and materials science.
References
[20] Soininen, P., & Fält, S. (2019). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Rakshit, D. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents. [18] Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [12] BenchChem. (2025). Technical Support Center: Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction. [1] University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [7] Sciencemadness Wiki. (2019). Grignard reagent. [21] Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [14] ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [16] American Chemical Society. (n.d.). Grignard Reaction. Laboratory Reaction Safety Summary. [10] Quora. (2022). What is the best solvent for making a Grignard Reagent? [22] Google Patents. (n.d.). US3347912A - Novel grignard reagents. [11] Quora. (2022). What are Grignard reagent preparation precautions during preparation? Wikipedia. (n.d.). Grignard reagent. [9] University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [23] Discussions of the Faraday Society. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. [24] BenchChem. (2025). comparative study of different solvents for Grignard reagent preparation. [15] University of Toronto Scarborough. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube. [3] Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [25] Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Structure and Medium Effects1. [13] JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. [26] PMC - NIH. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. [27] ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [28] DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS. STRUCTURE AND MEDIUM EFFECT. [29] PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxynaphthalene 97. [6] Accounts of Chemical Research. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [4] Organic Chemistry Portal. (n.d.). Grignard Reaction. [5] Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. [30] Grignard Synthesis of Triphenylmethanol. (n.d.). [2] ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [17] ChemScene. (n.d.). This compound. [31] ChemicalBook. (n.d.). This compound. [32] YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [33] BLD Pharm. (n.d.). 66217-19-4|this compound. [34] Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [35] Organic Syntheses Procedure. (n.d.). [36] Organic Syntheses Procedure. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. [37] ResearchGate. (n.d.). Synthesis and disproportionation of ethynyl magnesium bromide.
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Application Note & Protocol: High-Yield Synthesis of 6-Ethoxy-2-naphthyllithium via Halogen-Metal Exchange
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the experimental conditions for the lithiation of 2-Bromo-6-ethoxynaphthalene. The protocol focuses on the lithium-halogen exchange reaction, a fundamental transformation for creating highly reactive organometallic intermediates. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed, field-proven protocol for generating 6-ethoxy-2-naphthyllithium, and its subsequent trapping with an electrophile. This guide is designed to ensure scientific integrity, reproducibility, and safety.
Section 1: Scientific Rationale and Mechanistic Overview
The conversion of an aryl bromide to an aryllithium species via lithium-halogen exchange is a cornerstone of modern organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] The reaction involving this compound proceeds by treating the aryl bromide with a potent organolithium reagent, typically at cryogenic temperatures.
1.1 The Mechanism of Lithium-Halogen Exchange
The reaction is kinetically controlled and is believed to proceed through an "ate-complex" intermediate.[2] An organolithium reagent, such as tert-butyllithium (t-BuLi), attacks the bromine atom on the naphthalene core. This exchange is significantly faster for heavier halogens, following the general trend of I > Br > Cl.[1] The stability of the resulting carbanion also influences the reaction rate, with sp2-hybridized carbons (like those in aryl systems) reacting readily.[1] The ethoxy group at the 6-position is an electron-donating group, which can influence the electron density of the aromatic system but does not interfere with the exchange at the 2-position.
1.2 Causality Behind Experimental Choices
-
Organolithium Reagent: While n-butyllithium (n-BuLi) is common, tert-butyllithium (t-BuLi) is often preferred for lithium-bromine exchange. t-BuLi is more reactive and can provide faster and cleaner conversions, minimizing side reactions that can occur with the less reactive n-BuLi, such as coupling.[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. As a Lewis base, THF coordinates to the lithium cation, breaking down the organolithium aggregates (which exist as tetramers or hexamers in hydrocarbon solvents) into more reactive monomers or dimers.[2][4] This solvation significantly accelerates the rate of halogen-metal exchange.[3]
-
Temperature: The reaction is conducted at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath). This is critical for several reasons:
-
It prevents side reactions, such as the deprotonation of THF by the highly basic organolithium reagent.[5]
-
It suppresses the formation of benzyne intermediates, which can occur at higher temperatures.[6]
-
It allows for the controlled generation of the aryllithium species, which can be unstable at elevated temperatures.
-
Section 2: Comparative Data on Lithiation of Naphthyl Halides
The following table summarizes typical conditions for the lithiation of a closely related substrate, 6-Bromo-2-methoxynaphthalene, which serves as an excellent model for the target reaction.
| Substrate | Organolithium Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| 6-Bromo-2-methoxynaphthalene | t-BuLi (1.9) | THF | -78 | 30 min | CO₂ (dry ice) | 6-Methoxy-2-naphthalene carboxylic acid | 85 | [7] |
Section 3: Detailed Experimental Protocol
This protocol details the generation of 6-ethoxy-2-naphthyllithium and its subsequent trapping with crushed dry ice to form 6-ethoxy-2-naphthalene carboxylic acid.
3.1 Materials and Reagents
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Dry Ice (solid CO₂)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity) with a manifold
3.2 Equipment
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Rubber septa
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Syringes and needles for reagent transfer
-
Cannula for solvent transfer
-
Dry ice/acetone bath
3.3 Safety Precautions
-
Pyrophoric Reagents: tert-Butyllithium is extremely pyrophoric and will ignite on contact with air or moisture. All manipulations must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen). Use proper syringe or cannula transfer techniques.[8]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Cryogenic Temperatures: Handle dry ice and cryogenic baths with appropriate thermal gloves.
3.4 Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a gas inlet connected to an Argon/Nitrogen manifold. Maintain a positive pressure of inert gas throughout the experiment.
-
Substrate Preparation: Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask. A typical concentration is 0.2-0.5 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add t-butyllithium (1.8 - 2.0 eq) dropwise via syringe over 20-30 minutes. Monitor the internal temperature closely, ensuring it does not rise above -70 °C. A color change to a yellow or orange slurry is often observed.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure the lithium-halogen exchange is complete.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, carefully and quickly add a large excess of crushed, dry solid CO₂ to the reaction slurry. The dry ice should be freshly crushed to maximize surface area.
-
Warming: Allow the mixture to slowly warm to room temperature over 2-3 hours. The slurry will gradually dissolve as the CO₂ sublimes and the carboxylate salt forms.
-
Workup:
-
Once at room temperature, quench the reaction by adding 1N HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to yield a crude solid.
-
Purify the crude 6-ethoxy-2-naphthalene carboxylic acid by recrystallization, typically from an ethyl acetate/petroleum ether solvent system, to afford the final product.[7]
-
Section 4: Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of 6-ethoxy-2-naphthalene carboxylic acid via lithiation.
Caption: Lithiation and Carboxylation Workflow.
Section 5: Authoritative Insights & Troubleshooting
-
Titration of Organolithium: The concentration of commercial organolithium reagents can decrease over time. It is highly recommended to titrate the t-BuLi or n-BuLi solution prior to use to ensure accurate stoichiometry.
-
Incomplete Conversion: If starting material remains, the cause may be insufficient organolithium reagent, deactivation by trace moisture, or insufficient reaction time. Ensure all equipment is dry and titrate the reagent.
-
Low Yield: Poor yields can result from side reactions. Ensure the temperature is strictly maintained at -78 °C during addition and reaction. Adding the organolithium reagent too quickly can create localized "hot spots," leading to undesired pathways.[9]
-
Alternative Electrophiles: The generated 6-ethoxy-2-naphthyllithium is a potent nucleophile and can be trapped with a wide variety of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl chlorides, to generate diverse functionalized naphthalene derivatives.[10]
References
- Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. PrepChem.com.
- Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C.
- The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University.
- Optimization of Organolithium Reactions. American Chemical Society.
- “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes.
- Metalation as a Side Reaction in the Preparation of Organolithium Compounds. Journal of the American Chemical Society.
- Direct catalytic cross-coupling of organolithium compounds.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey.
- Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses.
- Metal–halogen exchange. Wikipedia.
- Organic Syntheses Procedure. Organic Syntheses.
- Regarding reaction conditions with nBuLi. Reddit r/chemistry.
- Electrophile dependent mechanisms in the asymmetric trapping of α-lithio-N-(tert-butoxythiocarbonyl)azetidine.
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 2-Bromo-6-ethoxynaphthalene
This compound is a crucial building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical industry. Its structural motif is found in a range of biologically active compounds, making its efficient and scalable synthesis a topic of considerable interest. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and well-documented synthetic route. The protocols and insights provided herein are designed to be directly applicable in a research and development setting, with a strong emphasis on safety, scalability, and reproducibility.
Synthetic Strategy: A Multi-Step Approach from 2-Naphthol
The most established and scalable route to this compound commences with the readily available starting material, 2-naphthol. This multi-step synthesis is favored for its high degree of control over regioselectivity and its adaptability to large-scale production. The overall synthetic pathway can be broken down into three key stages:
-
Dibromination of 2-Naphthol: Treatment of 2-naphthol with an excess of bromine leads to the formation of 1,6-dibromo-2-naphthol. This step is crucial for directing the bromine to the desired 6-position.
-
Selective Reduction: The resulting 1,6-dibromo-2-naphthol undergoes a selective reduction to yield 6-bromo-2-naphthol. This step removes the bromine at the 1-position, leaving the desired 6-bromo isomer.
-
Williamson Ether Synthesis: The final step involves the ethylation of 6-bromo-2-naphthol to afford the target molecule, this compound. This classic reaction is highly reliable for the formation of the ether linkage.
This strategic approach is detailed in various patents and scientific literature for the analogous synthesis of 2-Bromo-6-methoxynaphthalene, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] The principles and procedures are directly transferable to the synthesis of the ethoxy derivative.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
PART 1: Detailed Experimental Protocols
Stage 1: Synthesis of 1,6-Dibromo-2-naphthol
Expertise & Experience: The initial dibromination of 2-naphthol is a critical step that sets the stage for the entire synthesis. Using a slight excess of bromine ensures the complete conversion of the starting material. The choice of a chlorinated solvent like dichloromethane is advantageous due to its inertness and ease of removal. Temperature control is paramount to minimize the formation of side products.
Protocol:
-
Reactor Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber system, charge dichloromethane (CH₂Cl₂) (7 L per kg of 2-naphthol).
-
Charge 2-Naphthol: Add 2-naphthol (1.0 kg, 6.94 mol) to the reactor. Stir the suspension.
-
Cooling: Cool the suspension to 0-5 °C using a circulating chiller.
-
Bromine Addition: Slowly add bromine (2.33 kg, 14.57 mol, 2.1 equivalents) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.[1][2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to 10-15 °C. Slowly quench the reaction by adding a 10% aqueous solution of sodium bisulfite until the red color of excess bromine disappears.
-
Isolation: Separate the organic layer. Wash the organic layer with water (2 x 2 L) and then with brine (2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,6-dibromo-2-naphthol as a solid. The crude product is typically of sufficient purity for the next step.
Stage 2: Synthesis of 6-Bromo-2-naphthol
Expertise & Experience: The selective reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol is a nuanced step. The choice of reducing agent is critical for achieving high selectivity. Sodium bisulfite is a cost-effective and efficient reagent for this transformation.[1] The reaction is typically carried out in an alcoholic solvent, and butanol is a good choice for its boiling point and ability to dissolve the starting material.
Protocol:
-
Reactor Setup: In a reactor equipped as described above, charge the crude 1,6-dibromo-2-naphthol from the previous step.
-
Solvent Addition: Add n-butanol (5 L per kg of starting dibromo-compound).
-
Reagent Addition: Prepare a solution of sodium bisulfite (NaHSO₃) in water and add it to the reactor. The molar ratio of sodium bisulfite to the dibromo-compound should be approximately 1.1:1.
-
Heating and Monitoring: Heat the mixture to reflux (around 90-100 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the product.
-
Work-up: After completion, cool the reaction mixture to 50-60 °C. Add water to dissolve the inorganic salts and separate the organic layer.
-
Purification: The butanol solution containing the product can be used directly in the next step to minimize handling and potential loss of material. Alternatively, the butanol can be removed under reduced pressure, and the crude 6-bromo-2-naphthol can be purified by recrystallization from a suitable solvent system like toluene/heptane.
Stage 3: Synthesis of this compound (Williamson Ether Synthesis)
Expertise & Experience: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[3][4][5] In this step, 6-bromo-2-naphthol is deprotonated with a base to form the corresponding naphthoxide, which then acts as a nucleophile to displace a halide from an ethylating agent. The choice of base and ethylating agent can influence the reaction rate and yield. Sodium hydroxide is a common and effective base, while ethyl bromide or ethyl iodide are suitable ethylating agents. The use of a phase-transfer catalyst can be beneficial in large-scale reactions to improve the reaction rate.
Protocol:
-
Reactor Setup: To the butanol solution of 6-bromo-2-naphthol from the previous step (or to a fresh solution of purified 6-bromo-2-naphthol in a suitable solvent like N,N-dimethylformamide or acetonitrile), add a strong base such as sodium hydroxide (1.1 equivalents) as a concentrated aqueous solution or as solid pellets.
-
Formation of Naphthoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 6-bromo-2-naphthoxide.
-
Ethylation: Add the ethylating agent, such as ethyl bromide (C₂H₅Br) or diethyl sulfate ((C₂H₅)₂SO₄), (1.2 equivalents) dropwise, maintaining the temperature between 40-60 °C.
-
Reaction and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the progress of the reaction by HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve any inorganic salts. If using a water-miscible solvent, the product may precipitate and can be collected by filtration. If using a water-immiscible solvent, separate the organic layer.
-
Purification: The crude this compound is then purified. Recrystallization from a solvent such as ethanol or isopropanol is a highly effective method for obtaining a product of high purity.[6] The solid product should be washed with a cold solvent and dried under vacuum.
PART 2: Scientific Integrity & Logic
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this synthesis, in-process controls (IPCs) are essential at each stage.
| Stage | In-Process Control (IPC) | Acceptance Criteria |
| 1. Dibromination | HPLC or TLC analysis of the reaction mixture. | 2-Naphthol content < 1%. |
| 2. Reduction | HPLC analysis of the reaction mixture. | 1,6-Dibromo-2-naphthol content < 2%. |
| 3. Ethylation | HPLC analysis of the reaction mixture. | 6-Bromo-2-naphthol content < 1%. |
| Final Product | HPLC for purity, ¹H NMR and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification. | Purity ≥ 99.5%. Spectral data consistent with the structure of this compound. |
Authoritative Grounding & Comprehensive References
The choice of this synthetic route is grounded in well-established chemical principles and is supported by extensive literature and patent documentation for the synthesis of analogous compounds. The Williamson ether synthesis, for instance, is a cornerstone of organic chemistry, with its mechanism and scope being thoroughly documented.[3][4][5] The bromination and reduction steps are also standard industrial practices for the functionalization of naphthols.[1][2]
PART 3: Safety, Characterization, and Data
Safety First: Handling Bromine on a Large Scale
CAUTION: Bromine is a highly corrosive, toxic, and volatile substance. All operations involving bromine must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate scrubbing capabilities.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat. For large-scale operations, a full-body chemical-resistant suit and a self-contained breathing apparatus (SCBA) may be necessary.[7]
-
Engineering Controls: Use a dedicated, well-ventilated area for bromine handling. All transfer lines should be made of compatible materials (e.g., glass, PTFE). A scrubber containing a solution of sodium thiosulfate or sodium bisulfite must be in place to neutralize any bromine vapors.[7]
-
Spill Response: In case of a spill, evacuate the area immediately. Neutralize small spills with a sodium thiosulfate solution. For large spills, a trained emergency response team should be involved.
Characterization of this compound
The final product should be characterized using a suite of analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system, a triplet for the methyl group, and a quartet for the methylene group of the ethoxy substituent. The chemical shifts and coupling constants will be indicative of the substitution pattern. While specific data for the ethoxy compound is not provided in the search results, the spectrum of the analogous 2-Bromo-6-methoxynaphthalene shows signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methoxy group (δ ~3.9 ppm).[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, including the two carbons of the ethoxy group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (251.12 g/mol for C₁₂H₁₁BrO). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
-
HPLC (High-Performance Liquid Chromatography): HPLC is the primary method for determining the purity of the final product. A purity of ≥ 99.5% is typically required for pharmaceutical intermediates.
Data Presentation
| Parameter | Stage 1: Dibromination | Stage 2: Reduction | Stage 3: Ethylation |
| Starting Material | 2-Naphthol | 1,6-Dibromo-2-naphthol | 6-Bromo-2-naphthol |
| Key Reagents | Bromine, Dichloromethane | Sodium Bisulfite, n-Butanol | Ethyl Bromide, Sodium Hydroxide |
| Temperature | 0-10 °C (addition), RT (reaction) | Reflux (90-100 °C) | 60-70 °C |
| Reaction Time | 4-7 hours | 4-6 hours | 4-8 hours |
| Typical Yield | >95% (crude) | >90% (crude) | 80-90% (after purification) |
Logical Relationships in Synthesis and Analysis
Caption: Relationship between synthesis, purification, and analysis.
References
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1.
- Bromin
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
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- Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4 - ionic liquid.
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- Synthesis method of 2-ethoxy naphthoic acid. CN102249904B.
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- Alcohol to Ether using Williamson synthesis (O-Alkyl
- An In-depth Technical Guide to 2-Ethoxynaphthalene. Benchchem.
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- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. (2018, August 29). YouTube.
- Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromoethylamine Deriv
- 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com.
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- 2-Bromo-6-methoxynaphthalene | 5111-65-9. ChemicalBook.
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Catalytic Systems for the Functionalization of 2-Bromo-6-ethoxynaphthalene: A Senior Application Scientist's Guide
Introduction: The Strategic Importance of the 6-Ethoxynaphthalene Scaffold
The 6-ethoxynaphthalene moiety is a privileged scaffold in medicinal chemistry and materials science. Its presence in biologically active molecules, most notably in the non-steroidal anti-inflammatory drug (NSAID) Naproxen, underscores its significance as a key building block for drug discovery. The targeted functionalization of this scaffold, starting from the readily available 2-Bromo-6-ethoxynaphthalene, allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile palladium-catalyzed cross-coupling reactions for the functionalization of this compound. We will delve into the mechanistic underpinnings of each catalytic system, present field-proven, step-by-step protocols, and offer insights into the selection of catalysts, ligands, and reaction conditions to empower your research and development endeavors.
Core Catalytic Methodologies for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, offering unparalleled efficiency and functional group tolerance.[1][2] For the functionalization of this compound, five key transformations will be discussed in detail:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds (biaryls) and C(sp²)-C(sp³) bonds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines (C-N bond formation).
-
Heck Reaction: For the arylation of alkenes.
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
The choice of the appropriate catalytic system is paramount and is dictated by the desired transformation and the nature of the coupling partners. The following sections will provide a comparative analysis to guide your selection.
Suzuki-Miyaura Coupling: Crafting Biaryl and Alkylated Naphthalenes
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[3] Its mild reaction conditions and tolerance of a wide array of functional groups make it a workhorse in modern organic synthesis.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role in activating the organoboron species, facilitating the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of bromo-naphthalene derivatives.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has become the premier method for the synthesis of arylamines from aryl halides.[1][7] This reaction exhibits remarkable functional group tolerance and broad substrate scope, making it invaluable for the synthesis of pharmaceutical intermediates.[2]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical to prevent catalyst decomposition and promote the reductive elimination step.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
This protocol is based on well-established procedures for the amination of aryl bromides.[9][10] The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide being highly effective.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction: Arylation of Alkenes
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone for the formation of substituted alkenes.[11] A notable industrial application is in the synthesis of Naproxen, where 2-bromo-6-methoxynaphthalene is coupled with ethylene.[12]
Mechanistic Rationale
The Heck reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[13] A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.[13]
Caption: Catalytic cycle of the Heck reaction.
Protocol: Heck Reaction of this compound with Styrene
This protocol is adapted from general procedures for the Heck coupling of aryl bromides with styrene.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and the base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (3 cycles).
-
Reagent Addition: Add the anhydrous solvent and styrene via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100-140 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[16][17] This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.[18]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles.[17] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[16]
Sources
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Derivatization of 2-Bromo-6-ethoxynaphthalene for Biological Assays: An Application and Protocol Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the derivatization strategies for 2-Bromo-6-ethoxynaphthalene and the subsequent application of its derivatives in a variety of biological assays. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, empowering researchers to adapt and troubleshoot these methods for their specific needs.
Introduction: The Untapped Potential of the 6-Ethoxynaphthalene Scaffold
This compound is a key synthetic intermediate. Its naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ethoxy group can enhance lipophilicity and modulate electronic properties, while the bromo substituent serves as a versatile handle for a wide array of synthetic transformations. By strategically modifying this starting material, a diverse library of compounds can be generated for screening in various biological assays, from fluorescent probes for cellular imaging to potential therapeutic agents.
This guide will explore several powerful palladium-catalyzed cross-coupling reactions to derivatize this compound and provide detailed protocols for the application of these derivatives in relevant biological contexts.
Part 1: Strategic Derivatization of this compound
The bromine atom at the 2-position of the naphthalene ring is the key to unlocking the synthetic potential of this molecule. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, opening up a vast chemical space for exploration. We will focus on three of the most robust and versatile of these reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmacologically active molecules.[3][4]
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The base is required to activate the boronic acid for transmetalation. For a substrate like this compound, a catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos) is often effective.[5][6] A mixed solvent system, such as dioxane and water, is commonly used to ensure the solubility of both the organic and inorganic reagents.[6]
Experimental Protocol: Synthesis of 2-Aryl-6-ethoxynaphthalene Derivatives
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-ethoxynaphthalene.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: Suzuki-Miyaura Coupling Workflow
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-Bromo-6-ethoxynaphthalene for the Synthesis of Advanced Fluorescent Probes
Abstract: The naphthalene scaffold is a cornerstone in the design of high-performance fluorescent probes, prized for its rigid, π-conjugated system that confers excellent photostability and high quantum yields.[1] This guide provides an in-depth exploration of 2-Bromo-6-ethoxynaphthalene as a strategic starting material for synthesizing novel fluorescent probes. We detail the rationale behind its selection, focusing on the synergistic roles of the ethoxy electron-donating group and the synthetically versatile bromo handle. The core of this document is a detailed protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for C-C bond formation.[2] We provide step-by-step instructions, troubleshooting advice, and application workflows for researchers, chemists, and drug development professionals aiming to construct custom probes for bioimaging and sensing applications.
The Naphthalene Core: A Privileged Scaffold for Fluorescence
Naphthalene and its derivatives are a well-established class of fluorophores used in applications ranging from biological imaging to materials science.[3] Their unique photophysical properties are derived from a rigid, planar aromatic structure that minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.[1]
The properties of a naphthalene-based fluorophore can be precisely tuned by the strategic placement of substituent groups.[3] Specifically, attaching an electron-donating group (EDG) and an electron-withdrawing group (EWG) can induce an intramolecular charge transfer (ICT) mechanism upon photoexcitation, which often leads to a significant increase in fluorescence and a bathochromic (red) shift in the emission spectrum.[3]
Why this compound? A Strategic Building Block
This compound is an exemplary building block for fluorescent probe synthesis due to its trifunctional design:
-
The Naphthalene Fluorophore: Provides the core fluorescent properties, photostability, and a hydrophobic character suitable for membrane partitioning in cellular imaging.[1][4]
-
The 6-Ethoxy Group: As a potent electron-donating group, the ethoxy substituent enhances the intrinsic fluorescence of the naphthalene core. It "pushes" electron density into the aromatic system, increasing the transition dipole moment and contributing to a higher quantum yield.
-
The 2-Bromo Group: This is the key synthetic handle. The bromine atom provides a reactive site for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the modular and efficient attachment of recognition moieties (for sensing specific analytes) or other fluorophores (for creating FRET pairs or ratiometric probes).
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (like our bromo-naphthalene) and an organoboron compound (typically a boronic acid or ester). Its widespread use in probe and drug development stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2][7]
General Synthetic Workflow
The overall strategy involves coupling this compound with a functionalized boronic acid to yield the final probe. This workflow allows for a modular approach where the properties of the final probe are dictated by the choice of the boronic acid partner.
Caption: General workflow for fluorescent probe synthesis via Suzuki coupling.
Exemplar Protocol: Synthesis of 6-Ethoxy-2-(pyren-1-yl)naphthalene (EPN)
This protocol details the synthesis of a novel probe, EPN, by coupling this compound with pyrene-1-boronic acid. Pyrene is selected for its high quantum yield and environmentally sensitive fluorescence, making the resulting conjugate a potentially powerful probe for studying changes in micro-environmental polarity.[5]
Materials & Reagents
-
This compound
-
Pyrene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Toluene, ACS grade
-
Ethyl Acetate, ACS grade
-
Hexanes, ACS grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, condenser, and inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis of the EPN fluorescent probe.
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. The system must be thoroughly dried. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Rationale: The Pd(0) catalyst is highly sensitive to oxygen and will be deactivated through oxidation.[7] Maintaining an inert atmosphere is critical for catalytic activity and reproducibility.
-
-
Addition of Reagents: To the flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), anhydrous potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Rationale: A slight excess of the boronic acid ensures complete consumption of the limiting bromo-naphthalene. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[7]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 v/v ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the bromo-naphthalene).
-
Rationale: A mixed solvent system is often required. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction. Degassing the water removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Rationale: Thermal energy is required to overcome the activation energy of the catalytic cycle steps, particularly the initial oxidative addition.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 9:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting bromo-naphthalene spot has been fully consumed. This typically takes 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with deionized water and brine. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure product.
-
Rationale: Chromatography is essential to remove residual catalyst, unreacted starting materials, and any homocoupled byproducts, ensuring the photophysical data collected is from the desired compound only.
-
Data Presentation & Characterization
The synthesized probe must be characterized to confirm its identity and evaluate its photophysical properties.
Expected Photophysical Properties
The following table summarizes the expected properties of the synthesized EPN probe compared to the parent naphthalene core.
| Property | 2-Ethoxy-naphthalene (Approx.) | 6-Ethoxy-2-(pyren-1-yl)naphthalene (EPN) (Expected) | Rationale for Change |
| λabs (max) | ~330 nm | ~350-370 nm | Extended π-conjugation with the pyrene moiety leads to a bathochromic shift. |
| λem (max) | ~350 nm | ~400-450 nm | The larger, more conjugated system lowers the energy of the excited state. |
| Stokes Shift | ~20 nm | ~50-80 nm | The extended conjugation and potential for ICT character increases the Stokes shift. |
| Quantum Yield (ΦF) | Moderate (~0.2) | High (Expected > 0.6) | The rigid pyrene moiety is highly fluorescent and enhances the overall emission efficiency. |
Note: These values are estimates based on the properties of parent compounds and similar structures in the literature.[5][8] Actual values must be determined experimentally.
Protocol for Photophysical Characterization
-
Prepare a Stock Solution: Accurately weigh the pure EPN probe and dissolve it in a minimal amount of spectroscopic grade DMSO or THF to create a concentrated stock solution (e.g., 1 mM).[9]
-
Prepare Working Solutions: Dilute the stock solution in the desired solvent (e.g., ethanol, acetonitrile, PBS buffer) to a concentration where the absorbance at λabs(max) is below 0.1 to avoid inner filter effects.
-
Acquire Spectra:
-
Determine Quantum Yield: Measure the fluorescence intensity of the EPN solution and a solution of a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) under identical conditions. Calculate the relative quantum yield using the established formula.
Application Protocol: Live-Cell Imaging
This protocol provides a general framework for using the newly synthesized EPN probe for cellular imaging. Optimization will be required for specific cell types and experimental goals.
Caption: General workflow for utilizing a newly synthesized probe in live-cell imaging.
-
Cell Culture: Seed the desired cells (e.g., HeLa, A549) onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.
-
Probe Loading: Prepare a working solution of the EPN probe by diluting the DMSO stock into pre-warmed complete cell culture medium to a final concentration (typically 1-10 µM). Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[8]
-
Washing: Gently remove the probe-containing medium and wash the cells three times with warm phosphate-buffered saline (PBS) or fresh culture medium to remove any extracellular, unbound probe.[8]
-
Imaging: Add fresh imaging medium (e.g., phenol red-free medium) to the cells. Immediately visualize the cells using a fluorescence microscope equipped with a filter set appropriate for UV/violet excitation and blue/cyan emission (e.g., a DAPI filter set may be suitable).[8]
Troubleshooting & Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Inactive Pd(0) catalyst.2. Presence of oxygen.3. Insufficiently strong base. | 1. Use fresh catalyst or a more robust pre-catalyst. Ensure proper storage.2. Improve degassing of solvents and ensure a tight inert atmosphere seal.[7]3. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[7] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Employ rigorous degassing techniques (e.g., freeze-pump-thaw cycles).[7]2. Lower the reaction temperature and monitor for longer reaction times. |
| Poor Probe Solubility in Aqueous Buffer | The probe is too hydrophobic. | Consider synthesizing a derivative with solubilizing groups (e.g., sulfonates, polyethylene glycol chains) attached to the boronic acid moiety. |
| High Background Fluorescence in Cells | 1. Incomplete removal of unbound probe.2. Probe concentration is too high. | 1. Increase the number and duration of washing steps.2. Perform a dose-response curve to find the optimal (lowest effective) probe concentration. |
References
- Feng Jinwu, Chen Xiaopeng, Han Qingchuan, Wang Hongbo, Lu Ping, & Wang Yanguang. (n.d.). Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Journal of Luminescence, 131(12), 2775–2783.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). Journal of Fluorescence, 33(3), 1111-1127. PubMed.
- Monteiro-Silva, F. (2017). Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate.
- Ghosh, A., Dewan, M., Mukherjee, P., Adhikari, A., & Lahiri, B. (2024). Comprehending Photophysical Properties of Naphthalene Sulfonic Acid-Doped Polypyrrole: A Fluorescent Sensor for Detection of Ascorbic Acid. ACS Applied Optical Materials. ACS Publications.
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023). Molecules, 28(8), 3530. MDPI.
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). Luminescence, 33(2), 331-336. PubMed Central.
- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (2012). Journal of Medicinal Chemistry, 55(21), 9446-9459. National Institutes of Health.
- Lessons in Organic Fluorescent Probe Discovery. (2020). ACS Omega, 5(21), 11903-11911. PubMed Central.
- Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. (2024). Molecules, 29(9), 1999. PubMed Central.
- Pharmacological Probes to Validate Biomarkers for Analgesic Drug Development. (2018). Trends in Pharmacological Sciences, 39(11), 939-952. PubMed Central.
- Peroxyoxalate chemiluminescence detection for the highly sensitive determination of fluorescence-labeled chlorpheniramine with Suzuki coupling reaction. (2010). Analytical and Bioanalytical Chemistry, 398(2), 823-829. PubMed.
- 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (2023). Molecules, 28(15), 5831.
- Editors' collection: Fluorescent Sensors Home. (n.d.). RSC Publishing. Retrieved January 10, 2026.
- Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2022). Cell Chemical Biology, 29(8), 1251-1262. PubMed Central.
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxyoxalate chemiluminescence detection for the highly sensitive determination of fluorescence-labeled chlorpheniramine with Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-ethoxynaphthalene
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-ethoxynaphthalene. This key intermediate is crucial in the manufacturing of various pharmaceuticals, and achieving a high yield of pure product is paramount. This document addresses common challenges and offers evidence-based strategies for optimizing the synthetic process.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Product
A diminished yield is a frequent challenge in this synthesis. The root cause often lies in suboptimal reaction conditions or the formation of side products.
Question: My bromination of 6-ethoxynaphthalene is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the bromination of 6-ethoxynaphthalene can stem from several factors, primarily related to the electrophilic aromatic substitution mechanism. The ethoxy group is an activating, ortho-, para-director. However, the naphthalene ring system has its own inherent reactivity patterns that must be considered.
Key Considerations for Yield Improvement:
-
Regiocontrol: The primary challenge is to selectively introduce the bromine atom at the C2 position. The major competing side reaction is bromination at other positions on the naphthalene ring, particularly the highly reactive alpha positions.
-
Polybromination: The activated nature of the ring can lead to the formation of di- and tri-brominated species, which consumes your starting material and complicates purification.[1][2]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Detailed Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Brominating Agent | Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). | NBS provides a low, steady concentration of bromine, which can suppress polybromination and improve regioselectivity.[3][4][5] Elemental bromine is highly reactive and can lead to over-bromination. |
| Solvent | Use a non-polar, aprotic solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). | These solvents help to solubilize the starting material and NBS, while not participating in the reaction. Polar protic solvents can react with the brominating agent. |
| Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Electrophilic aromatic substitutions are often temperature-sensitive. Lower temperatures can enhance the kinetic control of the reaction, favoring the desired isomer.[6] |
| Reaction Monitoring | Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | This allows for quenching the reaction upon consumption of the starting material, preventing the formation of polybrominated byproducts. |
Issue 2: Formation of Multiple Isomers
The presence of multiple brominated isomers in the crude product is a common purification hurdle.
Question: My crude product shows multiple spots on TLC, and NMR analysis confirms the presence of several isomers. How can I improve the regioselectivity of the bromination?
Answer: The formation of multiple isomers is a direct consequence of the competing electrophilic attack at different positions of the 6-ethoxynaphthalene ring. The ethoxy group at C6 directs incoming electrophiles to the C5 and C7 (ortho) and C1 (para-like) positions. However, the inherent reactivity of the naphthalene α-positions (1, 4, 5, 8) also plays a significant role.[6][7]
Strategies to Enhance Regioselectivity:
-
Choice of Brominating Agent: As mentioned previously, NBS is often superior to Br₂ for regiocontrol.[3][8] The in-situ generation of a low concentration of Br₂ from NBS can favor the desired kinetic product.
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can sometimes influence the regiochemical outcome. However, this must be approached with caution, as strong Lewis acids can promote side reactions. Zeolites have also been explored as catalysts in naphthalene bromination.[9]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for the formation of different sigma complexes, thereby affecting the isomer distribution. Experimenting with a range of solvents from non-polar (e.g., hexane) to moderately polar (e.g., DCM) is advisable.
Experimental Protocol for Improved Regioselectivity:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-ethoxynaphthalene (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in DCM dropwise over 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Issue 3: Difficult Purification of the Final Product
Even with optimized reaction conditions, the final product may require careful purification to remove residual starting material and isomeric byproducts.
Question: I am struggling to separate this compound from its isomers by column chromatography. Are there alternative purification methods?
Answer: While column chromatography is the most common method, its effectiveness can be limited if the isomers have very similar polarities.
Alternative Purification Techniques:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of this compound include ethanol, methanol, or a mixture of hexane and ethyl acetate.[10]
-
Preparative TLC/HPLC: For small-scale syntheses or when very high purity is required, preparative thin-layer chromatography or high-performance liquid chromatography can be employed. These methods offer higher resolution than standard column chromatography.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[10]
Recrystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Crystallization: The desired, less soluble isomer should crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bromination of 6-ethoxynaphthalene with NBS?
A1: The reaction with NBS typically proceeds via a radical mechanism for allylic or benzylic bromination. However, in the case of activated aromatic rings, it is believed to involve the in-situ generation of a low concentration of elemental bromine (Br₂), which then acts as the electrophile in a standard electrophilic aromatic substitution.[3][11]
Q2: Can I use a different starting material, such as 2-naphthol, to synthesize this compound?
A2: Yes, a common route involves the bromination of 2-naphthol to 6-bromo-2-naphthol, followed by etherification with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to yield the final product.[12][13] This multi-step approach can sometimes offer better overall yields and regiocontrol.
Synthesis from 2-Naphthol Workflow:
Caption: Synthetic route from 2-Naphthol.
Q3: Are there any safety precautions I should be aware of when working with brominating agents?
A3: Absolutely. Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. NBS is a safer alternative but should still be handled with care as it is an irritant.[14] Always consult the Safety Data Sheet (SDS) for any reagent before use.
References
- Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com. [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Electrophilic substitution of Naphthalene. Chemistry for everyone - WordPress.com. [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Chemistry Stack Exchange. [Link]
- NBS: Radical Bromin
- Electrophilic Aromatic Substitution. Willson Research Group. [Link]
- On the theory of aromatic substitution: IV. The orienting influence of substituents in naphthalene derivatives.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com. [Link]
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- 10.3 Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry - YouTube. [Link]
- NBS (n-bromosuccinimide)
- 6-METHOXY-2-NAPHTHOL. Organic Syntheses Procedure. [Link]
- Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- 2-BROMONAPHTHALENE. Organic Syntheses Procedure. [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- 2-Bromo-6-methoxynaphthalene. PubChem. [Link]
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. -ORCA - Cardiff University. [Link]
- Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis.
- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
- 2-Ethoxynaphthalene. PubChem. [Link]
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- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 13. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 14. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-6-ethoxynaphthalene
Welcome to the technical support guide for the purification of crude 2-Bromo-6-ethoxynaphthalene (CAS No. 66217-19-4). This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you achieve high purity and yield.
Section 1: Product Profile & Purity Benchmarks
Successful purification begins with a clear target. Below are the key physical and chemical properties of this compound. Use these benchmarks to assess the purity of your final product.
| Property | Value | Source(s) |
| CAS Number | 66217-19-4 | [1][2] |
| Molecular Formula | C₁₂H₁₁BrO | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] (by analogy) |
| Melting Point | Not widely reported; expected to be similar to the methoxy analog (106-109 °C) |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the Williamson ether synthesis from 6-bromo-2-naphthol and an ethylating agent (e.g., ethyl bromide or diethyl sulfate). Preceding steps often involve the bromination of a 2-naphthol derivative. Therefore, the most probable impurities include:
-
Unreacted Starting Materials: Primarily 6-bromo-2-naphthol. Its phenolic nature makes it easily removable with a dilute base wash.
-
Over-brominated Species: Compounds like 1,6-dibromo-2-ethoxynaphthalene or its precursors can form if bromination is not well-controlled.[4]
-
Positional Isomers: Small amounts of other bromo-ethoxynaphthalene isomers may be present depending on the regioselectivity of the bromination step.
-
Residual Solvents & Reagents: Solvents used in the reaction and workup.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the required scale.
-
Recrystallization is the preferred method for large-scale purification (>5 g) and when the impurities have significantly different solubilities from the product. It is efficient, cost-effective, and often yields highly crystalline material. It is particularly effective at removing trace impurities from a product that is already >90% pure.
-
Flash Column Chromatography is ideal for small-scale purification (<5 g) or when crude material contains multiple impurities with polarities similar to the product. It offers superior separation power for complex mixtures but is more time-consuming and solvent-intensive.[5]
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a moderately polar aromatic ether, good starting points are:
-
Single-Solvent Systems: Alcohols like ethanol, isopropanol, or butanol are excellent candidates. The related methoxy-analog is effectively recrystallized from isobutanol.[6][7]
-
Mixed-Solvent Systems: If a single solvent is not ideal, a mixed system can be used. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then add a "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.
Q4: What is a reliable starting solvent system for flash column chromatography?
A4: A standard approach for a compound of this polarity is a mixture of a non-polar and a moderately polar solvent.
-
Recommended System: Hexanes/Ethyl Acetate.
-
Methodology: Start by developing a solvent system using Thin Layer Chromatography (TLC). The goal is to find a ratio that gives your product a Retention Factor (Rƒ) of approximately 0.3-0.4, with good separation from all impurities.[5] A typical starting point would be 95:5 or 90:10 Hexanes:Ethyl Acetate.
Section 3: Purification Workflow and Troubleshooting
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General purification workflow.
Troubleshooting Guide: Recrystallization
Q: My compound won't crystallize from the solution, even after cooling.
A: This is a common issue, often caused by supersaturation or using too much solvent.[8]
-
Cause 1: Too much solvent was used. If the solution is not saturated at low temperatures, crystallization will not occur.
-
Solution: Gently heat the solution to evaporate some of the solvent (10-20% of the volume) and then allow it to cool again.[9]
-
-
Cause 2: Supersaturation. The solution may need a nucleation site to initiate crystal growth.
-
Solution 1 (Scratching): Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.[10]
-
Solution 2 (Seeding): Add a tiny crystal ("seed crystal") of the pure product to the cooled solution. This provides a template for further crystal growth.[9]
-
Solution 3 (Deep Cooling): Place the flask in an ice-water or ice-salt bath to further decrease the solubility of the compound.[8]
-
Q: My product is "oiling out" instead of forming crystals.
A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[11]
-
Cause 1: The solution is being cooled too quickly. This causes the compound to crash out of solution above its melting point.
-
Cause 2: High impurity concentration. Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.
-
Solution: You may need to perform a preliminary purification. If the impurities are colored, adding a small amount of activated charcoal to the hot solution (before hot filtration) can sometimes help.[10] If this fails, column chromatography may be necessary first.
-
Q: My final yield after recrystallization is very low.
A: Low recovery can stem from several procedural missteps.[11]
-
Cause 1: Using excessive solvent. As mentioned, this is the most common error. The more solvent used, the more product will remain dissolved in the mother liquor.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[9]
-
-
Cause 2: Premature crystallization during hot filtration. If you are filtering to remove insoluble impurities, the product can crystallize in the funnel.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Perform the filtration as quickly as possible.[12]
-
-
Cause 3: Washing crystals with warm solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9]
-
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting decision tree.
Q: My compound and an impurity are not separating on the column (co-elution).
A: This indicates that the chosen solvent system does not have sufficient resolving power.[13]
-
Cause: Incorrect solvent polarity. The eluent is likely too polar, causing all components to move too quickly up the column.
-
Solution: Switch to a less polar solvent system (e.g., increase the proportion of hexanes). Re-optimize using TLC to find a system where the Rƒ values of your components are well-separated and the product Rƒ is around 0.3.[5]
-
Q: My product is stuck at the top of the column and will not elute.
A: This is the opposite problem: the eluent is not polar enough to move the compound.[5]
-
Cause: Insufficient solvent polarity.
-
Solution: Gradually increase the polarity of the eluent. If using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. This can be done in a stepwise gradient (e.g., 95:5 -> 90:10 -> 80:20).
-
Q: The spots on my TLC plates are streaking or "tailing".
A: Tailing can be caused by several factors, often related to sample application or secondary interactions with the silica gel.
-
Cause 1: Column is overloaded. Too much sample has been loaded for the amount of silica gel used.
-
Solution: As a rule of thumb, use a silica-to-sample mass ratio of at least 30:1, and preferably 50-100:1 for difficult separations.
-
-
Cause 2: Sample is not soluble in the eluent. If the compound has poor solubility, it will streak as it moves down the column.
-
Solution: Ensure the chosen eluent is capable of dissolving the sample. Sometimes, a different solvent system is required.[5]
-
-
Cause 3: Strong interaction with silica. Trace acidic impurities in the silica can interact with basic compounds, and vice-versa, causing streaking. While this compound is neutral, this can happen with certain impurities.
-
Solution: Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds.
-
Section 4: Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., isopropanol) by testing the solubility of a small amount of crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to create a slurry. Heat the mixture to a gentle boil on a hotplate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess.[9]
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed, clean Erlenmeyer flask.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual mother liquor.[9]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the product by melting point and spectroscopic methods (e.g., NMR).
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop an appropriate eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) that provides a product Rƒ of ~0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass chromatography column with silica gel (use a silica-to-crude ratio of ~50:1 by weight). The "dry packing" method is often fastest.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Wet Loading: Carefully add the concentrated sample solution directly to the top of the silica bed.[15]
-
Dry Loading: Adsorb the sample solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.
-
-
Elution: Carefully add the eluent to the column and apply gentle pressure (e.g., from a house air or nitrogen line) to achieve a steady flow rate. Collect fractions in test tubes or vials.[15]
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent. Characterize the final product.
References
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- ChemistryViews. (2012, August 7).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry.
- Sigma-Aldrich. 2-Bromo-6-methoxynaphthalene 97%.
- University of York, Chemistry Teaching Labs.
- Unknown Source.
- Unknown Source.
- BenchChem. Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.
- BenchChem. Minimizing side reactions in the synthesis of 4-Ethoxy-2-naphthoic acid.
- BenchChem.
- Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Sigma-Aldrich. 2-Bromo-6-methoxynaphthalene pharmaceutical impurity standard.
- Organic Syntheses. Organic Syntheses Procedure.
- ChemScene. This compound.
- PrepChem.com. Synthesis of 2-methoxy-6-bromo-naphthalene.
- Senzer, B. D., et al. (2025, June 19).
- European Patent Office. (1989, July 19). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1.
- Suzhou Senfeida Chemical Co., Ltd. Low Price 2-Ethoxynaphthalene.
- AiFChem. 66217-19-4 | this compound.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 66217-19-4 | this compound - AiFChem [aifchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
- 7. data.epo.org [data.epo.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-Bromo-6-ethoxynaphthalene
Welcome to the technical support center for the synthesis of 2-Bromo-6-ethoxynaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions to achieve higher purity and yield.
Section 1: Understanding the Synthetic Pathway and Key Side Reactions
The most reliable and controlled synthesis of this compound typically starts from 2-naphthol (β-naphthol). This strategic pathway involves three main stages: dibromination, selective reduction, and finally, ethylation. This method is often preferred over direct monobromination of 2-ethoxynaphthalene because it provides superior control over regioselectivity.[1][2]
The core reaction sequence is as follows:
-
Dibromination: 2-Naphthol is first treated with an excess of bromine to form 1,6-dibromo-2-naphthol. This step capitalizes on the activating nature of the hydroxyl group, which directs bromination to the C1 (ortho) and C6 (para) positions.
-
Selective Reduction (Debromination): The resulting 1,6-dibromo-2-naphthol is then selectively reduced to remove the more labile bromine atom at the C1 position, yielding 6-bromo-2-naphthol.[3][4][5]
-
Ethylation: Finally, the hydroxyl group of 6-bromo-2-naphthol is ethylated using an appropriate ethylating agent (e.g., ethyl iodide, diethyl sulfate) under basic conditions to yield the target molecule, this compound.
However, each of these steps is susceptible to the formation of specific side products. The following diagram illustrates the main pathway and the points at which common impurities can arise.
Caption: Synthetic pathway and formation of common side products.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter, identified by impurities observed in your analytical data (TLC, GC-MS, NMR).
Question 1: My final product is contaminated with a significant amount of an isomeric impurity, likely 1-Bromo-2-ethoxynaphthalene. How can I improve regioselectivity?
Answer: This issue typically arises from attempting a direct monobromination of 2-ethoxynaphthalene or from poor control during the bromination of 2-naphthol. The ethoxy group (or hydroxyl group) is a powerful activating ortho-, para-director.[6] In naphthalene systems, electrophilic attack at the C1 (α) position is kinetically favored (forms faster at lower temperatures), while attack at other positions like C6 can be thermodynamically favored (more stable product).
Causality and Solutions:
-
Kinetic vs. Thermodynamic Control: The formation of the 1-bromo isomer is a classic example of kinetic control. To favor the desired 6-bromo isomer, which is a precursor to your final product, you need to establish conditions that allow for thermodynamic equilibrium or, more reliably, use a strategy that circumvents the problem.
-
Recommended Strategy: The most effective solution is to adopt the dibromination-reduction pathway . By first synthesizing 1,6-dibromo-2-naphthol and then selectively removing the more reactive C1-bromine, you enforce the desired 6-bromo regiochemistry.[1][3]
-
Solvent Effects: In Friedel-Crafts reactions of naphthalene, solvent choice can dramatically alter isomer distribution. For instance, using carbon disulfide often favors the alpha-product, while nitrobenzene can favor the beta-product. While this is for acylation, similar principles can apply to halogenation, where solvent polarity and its ability to stabilize intermediates play a key role.
Question 2: I am observing polybrominated species (e.g., 1,3,6-tribromo-2-naphthol derivatives) in my product. What causes this and how can I prevent it?
Answer: The presence of polybrominated impurities is a clear indication of over-bromination. The hydroxyl/ethoxy group is strongly activating, making the naphthalene ring highly susceptible to further electrophilic substitution once the first one or two bromines have been added.
Causality and Solutions:
-
Stoichiometry: Ensure precise control over the stoichiometry of your brominating agent. Even in the synthesis of 1,6-dibromo-2-naphthol, using a large excess of bromine can lead to further substitution. A molar excess of about 5-10% bromine is often sufficient for the dibromination step.[2]
-
Temperature Control: Perform the bromination at a controlled, low temperature (e.g., 0-10 °C) to moderate the reaction rate and prevent runaway reactions that can lead to over-bromination.
-
Controlled Addition: Add the bromine solution dropwise to the solution of 2-naphthol. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction pathway over further bromination of the product.
Question 3: My analytical data shows the presence of 6-bromo-2-naphthol in the final product. What are the possible causes?
Answer: Detecting the immediate precursor, 6-bromo-2-naphthol, points to one of two primary issues: incomplete ethylation or hydrolysis of the ether product.
Causality and Solutions:
-
Incomplete Ethylation: This is the most common cause.
-
Reagents: Ensure the purity and stoichiometry of your ethylating agent (e.g., ethyl iodide, ethyl bromide) and the base (e.g., NaOH, K₂CO₃). Use at least a slight molar excess of the ethylating agent.
-
Reaction Time & Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature.
-
Base Strength: The base must be strong enough to fully deprotonate the naphtholic hydroxyl group, forming the nucleophilic naphthoxide ion required for the Williamson ether synthesis.[6]
-
-
Product Hydrolysis: The ether linkage in this compound is generally stable, but it can be cleaved under harsh acidic conditions during the work-up.
-
Work-up Procedure: Avoid using strong acids during the work-up. If an acid wash is necessary, use a dilute solution and minimize contact time. Neutralize the reaction mixture carefully before extraction.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to minimize side products? The most robust and industrially preferred method is the three-step synthesis starting from 2-naphthol: 1) Exhaustive bromination to 1,6-dibromo-2-naphthol, 2) Selective reduction to 6-bromo-2-naphthol, and 3) Ethylation to this compound.[1][2] This route offers the best control over the final product's regiochemistry.
Q2: What are the best practices for purifying the final this compound product? The crude product can typically be purified by recrystallization from a suitable solvent like isobutanol or ethanol.[7][8] For high-purity requirements, distillation under reduced pressure is also an effective method.[7] If isomeric or other closely related impurities are present, column chromatography on silica gel may be necessary.
Q3: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine? Yes, NBS is a common alternative for bromination. It is a solid and is often considered safer and easier to handle than liquid bromine. It can provide excellent selectivity, especially when used with a radical initiator or an acid catalyst. However, reaction conditions must be carefully optimized to control the regioselectivity, as the same kinetic vs. thermodynamic considerations apply.
Section 4: Data Summary of Potential Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | Product | 251.11 | Target Molecule |
| 1-Bromo-2-ethoxynaphthalene | Isomeric Impurity | 251.11 | Incorrect Regioselectivity |
| 1,6-Dibromo-2-ethoxynaphthalene | Dibromo Impurity | 329.01 | Incomplete Reduction/Side Reaction |
| 6-Bromo-2-naphthol | Precursor | 223.07 | Incomplete Ethylation/Hydrolysis |
| 1,6-Dibromo-2-naphthol | Intermediate | 301.97 | Incomplete Reduction |
| 2-Ethoxynaphthalene | Starting Material | 172.22 | Over-reduction |
Section 5: Example Protocol: Synthesis via Dibromination-Reduction-Ethylation
This protocol is adapted from established procedures for the methoxy analog and demonstrates a self-validating system for producing high-purity product.[1][2]
Step 1: Synthesis of 1,6-Dibromo-2-naphthol
-
In a suitable reactor, suspend 2-naphthol (1.0 mol) in a chlorinated solvent like methylene chloride.
-
Cool the suspension to 0-10 °C in an ice bath.
-
Slowly add elemental bromine (2.1 mol) dropwise over 2-3 hours, maintaining the temperature below 10 °C. Hydrogen bromide gas will evolve and should be neutralized in a scrubber.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours until TLC analysis shows complete consumption of the starting material.
-
The product can be isolated by filtration or the solvent can be carried forward to the next step.
Step 2: Synthesis of 6-Bromo-2-naphthol
-
To the crude 1,6-dibromo-2-naphthol mixture, add a suitable solvent like butanol.
-
Add an aqueous solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[2]
-
Heat the biphasic mixture to reflux (approx. 90-95 °C) and maintain for several hours. The reaction progress should be monitored by GC or TLC until the 1,6-dibromo intermediate is consumed.
-
After cooling, separate the organic phase which contains the 6-bromo-2-naphthol.
Step 3: Synthesis of this compound
-
To the butanol solution of 6-bromo-2-naphthol, add an aqueous solution of sodium hydroxide (approx. 1.1 mol).
-
Heat the mixture to approximately 50-60 °C.
-
Add ethyl iodide or ethyl bromide (approx. 1.2 mol) over 3-4 hours.
-
Maintain the temperature and stir for an additional 1-2 hours after the addition is complete.
-
Upon completion, cool the mixture slowly. The product, this compound, will crystallize from the solution.
-
Filter the solid, wash with cold butanol and then water, and dry under reduced pressure to yield the final product with high purity (>99%).[2]
References
- Organic Syntheses Procedure. (n.d.). 6-bromo-2-naphthol.
- PrepChem. (n.d.). Synthesis of 6-Bromo-2-naphthol.
- Organic & Biomolecular Chemistry. (2022). Visible light photoacid-catalyzed acetalization of carbonyls with 6-bromo-2-naphthol. Royal Society of Chemistry.
- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Organic Syntheses Procedure. (n.d.). 6-Methoxy-2-naphthol.
- PrepChem. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene.
- Google Patents. (1986). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- PubMed. (2009). Photoarylation/alkylation of bromonaphthols.
- ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization.
- PrepChem. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene.
- ACS Publications. (1987). Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium. Organometallics.
- WordPress.com. (2024). Electrophilic substitution of Naphthalene. Chemistry for everyone.
- University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- PubChem. (n.d.). 6-Bromo-2-naphthalenol.
Sources
- 1. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-ethoxynaphthalene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Bromo-6-ethoxynaphthalene in cross-coupling reactions. Our goal is to empower you with the knowledge to overcome common challenges, particularly the undesired side reaction of debromination, leading to the formation of 6-ethoxynaphthalene.
Introduction: The Challenge of Debromination
This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceutical and materials science applications. However, its electron-rich nature, due to the ethoxy substituent on the naphthalene core, can make it susceptible to a common and frustrating side reaction: hydrodebromination (or protodebromination). This process replaces the bromine atom with a hydrogen atom, leading to the formation of the undesired by-product, 6-ethoxynaphthalene, which can complicate purification and reduce the yield of your target molecule.
This guide is structured to provide direct, actionable solutions to this and other related issues you may encounter during your palladium-catalyzed cross-coupling experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed in a question-and-answer format to directly address specific issues you might be facing in the lab.
Scenario 1: Suzuki-Miyaura Coupling
Question: "I'm performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing a significant amount of 6-ethoxynaphthalene in my crude reaction mixture. How can I suppress this debromination?"
Answer:
The formation of 6-ethoxynaphthalene in your Suzuki-Miyaura coupling is a classic case of hydrodebromination, a competitive pathway to the desired cross-coupling. Here’s a systematic approach to troubleshoot and mitigate this issue:
1. Re-evaluate Your Ligand Choice:
-
The "Why": The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. For electron-rich aryl bromides like this compound, bulky, electron-donating phosphine ligands are often key to promoting the desired reductive elimination step over pathways that lead to debromination. These ligands can accelerate the C-C bond formation, outcompeting the side reaction.
-
Recommended Action:
-
Switch to bulky biarylphosphine ligands such as SPhos , XPhos , or tBuXPhos . These have demonstrated efficacy in suppressing reductive dehalogenation with challenging substrates.
-
Ensure an appropriate palladium-to-ligand ratio, typically ranging from 1:1 to 1:2.
-
2. Optimize Your Base and Solvent System:
-
The "Why": The choice of base and solvent is critical and interdependent.[1] A strong, sterically hindered base can sometimes promote protonolysis of the Ar-Pd(II)-Br intermediate, especially if there are proton sources in the reaction medium.[1][2] The solvent influences the solubility of the base and the stability of catalytic intermediates.[2]
-
Recommended Action:
-
Base Selection: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) .[3][4] These bases are generally less prone to inducing protodebromination.
-
Solvent System: Employ anhydrous and thoroughly degassed aprotic solvents. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system for Suzuki reactions.[3][4] The water is essential for the activation of the boronic acid but using an excessive amount of a protic solvent can be a source of protons for the debromination reaction.
-
3. Control Your Reaction Temperature and Time:
-
The "Why": Higher temperatures can accelerate not only the desired reaction but also decomposition pathways and side reactions, including thermal decomposition of palladium intermediates that may lead to debromination.
-
Recommended Action:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with milder conditions (e.g., 80 °C) and only increase the temperature if the reaction is sluggish.
-
Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[3]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands that promote C-C bond formation. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Weaker bases that minimize the risk of protodebromination. |
| Solvent | Anhydrous, degassed 1,4-Dioxane/H₂O (4:1) | A common solvent system that balances reagent solubility and reaction efficiency. |
| Temperature | 80-100 °C | Lower temperatures can help to suppress side reactions. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
In a separate vial, weigh Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Add these to the Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Buchwald-Hartwig Amination
Question: "I'm attempting a Buchwald-Hartwig amination of this compound with a primary amine, and the main product I'm isolating is 6-ethoxynaphthalene. What can I do to favor the C-N bond formation?"
Answer:
Hydrodebromination is also a common side reaction in Buchwald-Hartwig aminations, often exacerbated by the strong bases typically employed.[2] Here's how to address this issue:
1. Ligand Selection is Paramount:
-
The "Why": Similar to the Suzuki coupling, the ligand is critical. For aminations of electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands are essential to accelerate the rate of reductive elimination to form the C-N bond, thereby outcompeting the debromination pathway.[5]
-
Recommended Action:
-
Employ ligands such as XPhos , BrettPhos , or RuPhos . These have been specifically designed for challenging Buchwald-Hartwig couplings.
-
Consider using palladium precatalysts that incorporate these ligands, such as XPhos Pd G3, which can offer improved activity and stability.
-
2. Judicious Choice of Base:
-
The "Why": Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required for Buchwald-Hartwig reactions. However, they can also be a source of β-hydride elimination from the amido-palladium intermediate, which can lead to debromination.
-
Recommended Action:
-
While NaOtBu is a common choice, consider using potassium tert-butoxide (KOtBu) or lithium tert-butoxide (LiOtBu) as they can sometimes offer different reactivity profiles.
-
For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures.[6]
-
3. Solvent and Temperature Control:
-
The "Why": High-boiling, non-coordinating solvents are preferred for Buchwald-Hartwig aminations.[6] Protic solvents should be strictly avoided as they can be a direct source of protons for the debromination side reaction.
-
Recommended Action:
-
Use anhydrous and deoxygenated toluene or 1,4-dioxane .
-
Maintain the lowest possible temperature that affords a reasonable reaction rate (typically 80-110 °C).
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Palladacycle (1-2 mol%) | G3/G4 precatalysts offer enhanced stability and activity. |
| Ligand | XPhos or BrettPhos (1.1-1.5 eq. to Pd) | Highly effective ligands for challenging aminations. |
| Base | NaOtBu or KOtBu (1.2-1.5 equivalents) | Strong bases are typically required for C-N bond formation. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | High-boiling, non-coordinating solvents. |
| Temperature | 80-110 °C | Balance between reaction rate and suppression of side reactions. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 eq.), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of palladium-catalyzed hydrodebromination?
A1: Hydrodebromination, or protodebromination, is a side reaction where the C-Br bond is cleaved and replaced by a C-H bond. While several mechanisms can be at play, a common pathway involves the formation of a palladium-hydride species (LₙPd-H). This can arise from various sources, including β-hydride elimination from certain ligands or bases, or from trace amounts of water or alcohols in the reaction mixture. The palladium-hydride can then react with the aryl bromide in a reductive elimination step to yield the debrominated product and regenerate the palladium(0) catalyst.
Q2: Are there any other cross-coupling reactions where debromination of this compound is a concern?
A2: Yes, debromination can be a potential side reaction in other palladium-catalyzed cross-couplings as well, such as the Sonogashira and Heck reactions. The general principles for minimizing debromination—careful selection of ligand, base, and solvent, as well as temperature control—are also applicable to these transformations. For Sonogashira couplings, using a copper-free protocol can sometimes mitigate side reactions.[7][8] For Heck reactions, the choice of base is particularly critical to avoid β-hydride elimination from the palladium intermediate.[9]
Q3: Can the purity of my reagents affect the extent of debromination?
A3: Absolutely. The presence of impurities, particularly water or other protic species in your solvents or reagents, can serve as a proton source for the debromination reaction. It is crucial to use high-purity, anhydrous solvents and to thoroughly dry your reagents before use. Degassing the solvent to remove dissolved oxygen is also important, as oxygen can lead to the decomposition of the palladium catalyst and the formation of undesired by-products.
Q4: How can I confirm that the side product I am observing is indeed 6-ethoxynaphthalene?
A4: The most definitive way to identify the side product is by comparing its analytical data with that of an authentic sample of 6-ethoxynaphthalene. You can use techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry (MS), and gas chromatography-mass spectrometry (GC-MS). The disappearance of the characteristic signals for the bromine-substituted carbon in the ¹³C NMR and the appearance of a new aromatic proton signal in the ¹H NMR are strong indicators of debromination.
Visualizing the Catalytic Cycles
To better understand the desired cross-coupling pathway and the competing debromination side reaction, the following diagrams illustrate the catalytic cycles for a generic Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018).
- MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- NIH. (n.d.). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
- Keio University. (2017). An Optimized and General Synthetic Strategy To Prepare Arylnaphthalene Lactone Natural Products from Cyanophthalides.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
Sources
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-6-ethoxynaphthalene Reactions
Welcome to our dedicated technical support center for optimizing catalyst loading in reactions involving 2-Bromo-6-ethoxynaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific substrate. Here, we synthesize fundamental principles with practical, field-tested advice to help you achieve optimal catalytic efficiency, maximize yield, and ensure reproducibility.
Introduction: The Challenge of Catalyst Optimization
This compound is a key building block in the synthesis of various high-value molecules, including pharmaceuticals and electronic materials. Its reactivity in popular cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations is highly dependent on the precise tuning of the catalytic system. Over-loading a catalyst can lead to increased costs, difficult purification, and potential side reactions, while under-loading results in poor conversion and low yields. This guide provides a structured approach to troubleshooting common issues and systematically optimizing catalyst loading for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during the optimization of catalytic reactions with this compound.
FAQ 1: My reaction shows low or no conversion. Should I simply add more catalyst?
Answer: While insufficient catalyst is a possible cause, it's often a symptom of a deeper issue. Simply increasing the catalyst loading can be a costly and ineffective solution. Before adding more precious metal, consider the following systematic troubleshooting workflow.
Troubleshooting Workflow for Low Conversion
Caption: Systematic troubleshooting workflow for low conversion issues.
In-Depth Explanation:
-
Catalyst Activity: Palladium precatalysts, especially those not air-stable, can degrade over time. The active Pd(0) species is susceptible to oxidation. Running a control reaction with a known, highly reactive substrate (like iodobenzene) can quickly diagnose a dead catalyst.
-
Ligand Integrity: Phosphine-based ligands are prone to oxidation. For example, triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (OPPh₃), which can inhibit the catalytic cycle. It is crucial to use fresh ligands or verify their purity.
-
Atmosphere and Solvent: Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the reaction. Water can interfere with the base and other reagents. Therefore, ensuring an inert atmosphere (Nitrogen or Argon) and using anhydrous, degassed solvents are critical for success.
-
Temperature: The oxidative addition of this compound to the Pd(0) center is often the rate-limiting step and is temperature-dependent. Insufficient thermal energy can stall the reaction.
FAQ 2: I'm observing significant byproduct formation, specifically homocoupling of my boronic acid/ester (Suzuki) or debromination. How can I minimize this by adjusting the catalyst system?
Answer: Byproduct formation is often a sign of an imbalanced catalytic cycle. The relative rates of the desired catalytic steps (e.g., oxidative addition, transmetalation, reductive elimination) are out of sync.
Key Factors and Adjustments:
| Issue | Probable Cause | Recommended Action | Catalyst Loading Impact |
| Homocoupling (e.g., Biaryl from Boronic Acid) | Transmetalation is slow relative to oxidative addition, or oxygen is present. | Use a stronger, more electron-donating ligand (e.g., SPhos, XPhos). Ensure rigorous degassing. | May allow for a reduction in catalyst loading by increasing turnover frequency. |
| Debromination (Protodehalogenation) | Presence of water or other protic sources leading to quenching of the organometallic intermediate. | Use an anhydrous base (e.g., K₃PO₄) and rigorously dried solvents. | Indirect; solving this may reveal the true required catalyst loading. |
| Decomposition at High Temperatures | Catalyst or ligand is not stable at the reaction temperature, leading to palladium black formation. | Switch to a more thermally stable ligand (e.g., bulky biaryl phosphines). | A more stable system often allows for lower catalyst loading due to longer catalyst lifetime. |
The Role of the Ligand: The choice of ligand is paramount. For an electron-rich aryl bromide like this compound, a bulky, electron-donating ligand is often required to promote the initial oxidative addition step and facilitate the final reductive elimination.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Systematic Catalyst Loading Screen
This protocol outlines a methodical approach to determine the minimum required catalyst loading for your reaction involving this compound. This process is best performed on a small scale (e.g., 0.1 to 0.5 mmol) using parallel reaction vials.
Objective: To identify the lowest catalyst concentration that provides >95% conversion within a reasonable timeframe (e.g., 4-12 hours).
Prerequisites:
-
All other reaction parameters (solvent, base, temperature, concentration, stoichiometry) have been preliminarily optimized.
-
All reagents are confirmed to be pure and solvents are anhydrous and degassed.
Step-by-Step Methodology:
-
Prepare a Stock Solution of the Catalyst/Ligand Mixture: To ensure accurate dispensing of small quantities, prepare a stock solution. For example, dissolve a specific amount of Palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in a known volume of degassed reaction solvent (e.g., Toluene or Dioxane).
-
Expert Tip: A Pd:Ligand ratio of 1:2 or 1:3 is a common starting point for bulky phosphine ligands to ensure the palladium center remains coordinated and active.
-
-
Set Up Parallel Reactions: In an inert atmosphere (glovebox), arrange a series of reaction vials. To each vial, add:
-
This compound (e.g., 0.1 mmol, 1.0 eq)
-
The coupling partner (e.g., a boronic acid, 1.2 eq)
-
The base (e.g., K₃PO₄, 2.0 eq)
-
-
Add Catalyst Stock Solution: Dispense varying amounts of the catalyst stock solution into each vial to achieve a range of catalyst loadings.
Example Catalyst Loading Screen Table:
| Vial | Mol % Pd | Volume of Stock Solution (µL) |
| 1 | 2.0 | 200 |
| 2 | 1.0 | 100 |
| 3 | 0.5 | 50 |
| 4 | 0.1 | 10 |
| 5 | 0.05 | 5 |
| 6 | 0 (Control) | 0 |
-
Run and Monitor the Reaction: Seal the vials, bring them to the optimized reaction temperature, and stir vigorously. Take small aliquots for analysis (e.g., by LC-MS or GC-MS) at set time points (e.g., 1h, 4h, 12h, 24h).
-
Analyze the Results: Plot the % conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves the desired conversion in an acceptable amount of time.
-
Trustworthiness Check: The control vial (Vial 6) should show no reaction, confirming that the transformation is indeed catalyzed. If it reacts, a background uncatalyzed reaction or a contaminated reagent is likely.
-
References
- The Role of Ligands in Cross-Coupling: Chemical Reviews. Recent Advances in the Application of Biaryl-Containing Monophosphine Ligands in Cross-Coupling.[Link]
- Palladium to Ligand Ratios: Organometallics. Mechanistic Studies of the Suzuki−Miyaura Cross-Coupling Reaction.[Link]
Technical Support Center: Regioselective Synthesis of 2-Bromo-6-ethoxynaphthalene
Welcome to the technical support center for the synthesis of 2-Bromo-6-ethoxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-tested insights to ensure your success.
Introduction to the Synthetic Challenge
The regioselective synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The primary challenge lies in controlling the position of the bromine atom on the naphthalene ring. The ethoxy group at the 2-position is an activating, ortho-, para-directing group, which can lead to a mixture of isomeric products.[1] Achieving high selectivity for the desired 6-bromo isomer requires careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms.
This guide will walk you through the common hurdles in a two-stage approach: the synthesis of the precursor 2-ethoxynaphthalene, and its subsequent regioselective bromination.
Stage 1: Synthesis of 2-Ethoxynaphthalene via Williamson Ether Synthesis
The most common and reliable method for preparing 2-ethoxynaphthalene is the Williamson ether synthesis, which involves the reaction of 2-naphthol with an ethylating agent.[1] While generally straightforward, this step is not without its potential pitfalls.
Troubleshooting Guide: Williamson Ether Synthesis
Question 1: My Williamson ether synthesis of 2-ethoxynaphthalene is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of 2-Naphthol: The first step is the deprotonation of 2-naphthol to form the more nucleophilic 2-naphthoxide ion. If this is incomplete, the unreacted 2-naphthol will not participate in the reaction.
-
Solution: Ensure you are using a sufficiently strong base and appropriate solvent. While sodium hydroxide or potassium hydroxide are commonly used, for a more robust reaction, consider using a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. Ensure your 2-naphthol is dry, as water can consume the base.
-
-
Purity of Reagents and Solvents: The presence of water in your reagents or solvent can significantly reduce the efficiency of the reaction by reacting with the base and potentially hydrolyzing the ethylating agent.
-
Solution: Use freshly dried solvents and ensure your 2-naphthol and base are anhydrous.
-
-
Choice of Ethylating Agent: While ethyl iodide is more reactive, it is also more expensive and less stable than ethyl bromide.
-
Solution: Ethyl bromide is a suitable and cost-effective choice. Ensure it is used in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side reactions could occur at excessively high temperatures.
-
Solution: Refluxing in a suitable solvent like ethanol or acetone for 1-2 hours is typically sufficient.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I am observing significant amounts of a side product in my 2-ethoxynaphthalene synthesis. What could it be and how can I minimize it?
Answer:
The most common side product is the result of elimination (E2) reaction of the ethylating agent, especially if there are issues with reaction conditions.
-
Side Product: Diethyl ether can form from the reaction of the ethoxide with another molecule of the ethylating agent. Also, elimination of HBr from ethyl bromide can lead to ethylene gas.
-
Mitigation:
-
Temperature Control: Avoid excessively high temperatures.
-
Base Strength: While a strong base is needed for deprotonation, an overly strong or hindered base can favor elimination. Sodium hydroxide or potassium hydroxide are generally good choices.
-
Primary Alkyl Halide: Using a primary ethylating agent like ethyl bromide or ethyl iodide minimizes elimination.[1]
-
-
Stage 2: Regioselective Bromination of 2-Ethoxynaphthalene
This is the most critical and challenging step of the synthesis. The electron-donating ethoxy group activates the naphthalene ring for electrophilic aromatic substitution, primarily at the 1 and 6 positions. Achieving high regioselectivity for the 6-position is paramount.
Understanding Regioselectivity: Kinetic vs. Thermodynamic Control
The regioselectivity of naphthalene bromination can often be influenced by whether the reaction is under kinetic or thermodynamic control.[2][3]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. For 2-substituted naphthalenes, attack at the 1-position is often kinetically favored due to a more stable carbocation intermediate (arenium ion).[4]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to the thermodynamically most stable product. The 2,6-disubstituted naphthalene is often the more stable isomer due to reduced steric hindrance compared to the 1,2-isomer.[2]
Troubleshooting Guide: Regioselective Bromination
Question 3: My bromination of 2-ethoxynaphthalene yields a mixture of isomers, with a significant amount of the 1-bromo-2-ethoxynaphthalene. How can I increase the selectivity for the 6-bromo isomer?
Answer:
This is the central challenge. Increasing selectivity for the 6-position often involves shifting the reaction towards thermodynamic control.
-
Reaction Temperature: As a general principle, higher temperatures favor the formation of the more stable thermodynamic product.
-
Recommendation: Experiment with increasing the reaction temperature. However, be cautious as this can also lead to polybromination. A careful optimization is necessary. For the analogous 2-methoxynaphthalene, reactions are sometimes run at elevated temperatures to favor the 6-isomer.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate carbocation and the transition states, thereby affecting the product ratio.
-
Recommendation: Less polar solvents may favor the less polar transition state leading to the 6-bromo isomer. Consider screening solvents like carbon tetrachloride, dichloroethane, or acetic acid.
-
-
Choice of Brominating Agent: The reactivity of the brominating agent can impact selectivity.
-
Recommendation: While elemental bromine (Br₂) is common, less reactive brominating agents like N-bromosuccinimide (NBS) can sometimes offer better selectivity.[5] The use of a catalyst, such as iron(III) bromide (FeBr₃), can also influence the outcome.
-
Question 4: I am observing di- and poly-brominated products in my reaction mixture. How can I prevent this?
Answer:
Polybromination occurs when the initial product, this compound, undergoes further bromination.
-
Stoichiometry: The most critical factor is the stoichiometry of the brominating agent.
-
Solution: Use no more than one equivalent of the brominating agent. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all of it is consumed before significant polybromination occurs.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures increase the likelihood of polybromination.
-
Solution: Monitor the reaction closely using GC-MS or TLC. Quench the reaction as soon as the starting material is consumed to an acceptable level. Running the reaction at the lowest effective temperature can also help.
-
-
Method of Addition: Slowly adding the brominating agent to the solution of 2-ethoxynaphthalene can help maintain a low concentration of the electrophile and reduce over-bromination.
Question 5: How can I effectively separate the desired this compound from its isomers and other impurities?
Answer:
Separation of the isomers can be challenging due to their similar physical properties.
-
Crystallization: The this compound is a solid, and careful crystallization can be an effective method for purification.[6]
-
Protocol: Experiment with different solvent systems for recrystallization. Aliphatic alcohols like ethanol or isopropanol, or hydrocarbon solvents like heptane, are often good starting points.[7]
-
-
Column Chromatography: For smaller scale purifications or to isolate highly pure material, column chromatography on silica gel is a viable option.
-
Protocol: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a high ratio (e.g., 98:2), is typically effective. Monitor the fractions carefully by TLC.
-
-
HPLC: For analytical separation and quantification of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[8]
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxynaphthalene
This protocol is based on the well-established Williamson ether synthesis.[1]
Reagents and Equipment:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethyl bromide (C₂H₅Br)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in absolute ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in ethanol to the flask and stir for 30 minutes at room temperature to form the sodium 2-naphthoxide.
-
Slowly add ethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The crude 2-ethoxynaphthalene will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-ethoxynaphthalene.
Protocol 2: Regioselective Bromination of 2-Ethoxynaphthalene (Illustrative)
This protocol is a generalized procedure and may require optimization for your specific setup and desired selectivity. It draws parallels from established methods for similar naphthalenic systems.
Reagents and Equipment:
-
2-Ethoxynaphthalene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Dichloroethane
-
Round-bottom flask with dropping funnel and gas trap
-
Magnetic stirrer and heating mantle
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Dissolve 2-ethoxynaphthalene (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (0.95 eq) in acetic acid dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (start with room temperature and optimize as needed) while monitoring by GC-MS.
-
Once the desired conversion is achieved, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Analytical Data for Isomer Identification
| Compound | Approximate ¹H NMR Chemical Shift (ppm) for H at C1 | Approximate ¹H NMR Chemical Shift (ppm) for H at C6 |
| 2-Ethoxynaphthalene | ~7.1-7.2 (d) | ~7.3-7.4 (m) |
| 1-Bromo-2-ethoxynaphthalene | N/A | ~7.3-7.4 (m) |
| This compound | ~7.1-7.2 (d) | N/A |
Note: These are approximate values and can vary depending on the solvent and instrument. The key is the disappearance of the signal corresponding to the proton that has been replaced by bromine. For a more detailed analysis, 2D NMR techniques like COSY and HMBC would be beneficial.
Table 2: GC-MS Data for Reaction Monitoring
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| 2-Ethoxynaphthalene | Lower | 172 (M+), 144, 115 |
| 1-Bromo-2-ethoxynaphthalene | Higher | 250/252 (M+/M+2), 171 |
| This compound | Higher | 250/252 (M+/M+2), 171 |
Note: The two bromo-isomers may have very similar retention times and mass spectra. HPLC or high-resolution GC may be required for baseline separation.
Frequently Asked Questions (FAQs)
Q1: Can I use N-bromosuccinimide (NBS) instead of liquid bromine? A1: Yes, NBS is a safer alternative to liquid bromine and can be used for the bromination of 2-ethoxynaphthalene.[5] It often provides better regioselectivity in certain systems. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, and may require a radical initiator like AIBN or light, or an acid catalyst.
Q2: What is the best way to monitor the progress of the bromination reaction? A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. It allows you to monitor the disappearance of the starting material and the appearance of the product isomers. You can also quantify the ratio of the different isomers formed. Thin Layer Chromatography (TLC) can also be used, but it may not be able to resolve the different bromo-isomers.
Q3: My purified this compound has a low melting point. What could be the issue? A3: A depressed melting point is a classic indicator of impurities. The most likely impurity is one of the other bromo-isomers. You may need to perform an additional recrystallization or purify the material by column chromatography.
Q4: Are there any alternative synthetic routes to this compound? A4: An alternative route involves a multi-step synthesis starting from 2-naphthol. This involves bromination of 2-naphthol to 1,6-dibromo-2-naphthol, followed by a selective de-bromination at the 1-position, and finally ethylation of the hydroxyl group.[9] This route can offer better control over the final position of the bromine atom.
References
- SIELC Technologies. Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column.
- Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis - ResearchGate.
- Mechanochemical Preferential Bromination at the α‐Position of Activated Naphthalenes | Request PDF - ResearchGate.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents.
- Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst.
- 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem.
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene - -ORCA - Cardiff University.
- On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I - ResearchGate.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents.
- Thermodynamic and Kinetic Products - Master Organic Chemistry.
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central.
- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC - PubMed Central.
- Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF.
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC.
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene - arkat usa.
- Different approaches for regioselective naphthalene functionalization. - ResearchGate.
- Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′] - PubMed Central.
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts.
- Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange.
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Technical Support Center: Troubleshooting Suzuki Reactions with 2-Bromo-6-ethoxynaphthalene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki reactions, specifically those involving the electron-rich substrate, 2-Bromo-6-ethoxynaphthalene. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound has failed or is giving very low yield. Where should I begin troubleshooting?
A failed Suzuki coupling can be attributed to several core factors. A systematic approach is crucial for identifying the root cause. The primary areas to investigate are the catalyst system, the choice of base, the reaction conditions (solvent and temperature), and the quality and stability of your reagents.[1]
The logical first step is to diagnose the potential failure point. Consider the following workflow:
Caption: A logical workflow for diagnosing failed Suzuki reactions.
Q2: Why is this compound considered a challenging substrate for Suzuki coupling?
The primary challenge arises from the electronic properties of the substrate. The ethoxy group (-OEt) is a strong electron-donating group, which increases the electron density on the naphthalene ring system. This enrichment particularly affects the carbon-bromine bond.
The first and often rate-determining step in the Suzuki catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] For this to occur, the palladium center must effectively insert itself into the C-Br bond. Increased electron density at this bond makes it stronger and less electrophilic, thus slowing down the oxidative addition step significantly.[1] This can lead to an overall sluggish or failed reaction if the catalyst system is not active enough to overcome this initial energy barrier.[2]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Q3: My reaction with Pd(PPh₃)₄ isn't working. How should I select a better catalyst and ligand?
For electron-rich aryl bromides like this compound, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective.[1] The triphenylphosphine ligand is not electron-rich enough to facilitate the difficult oxidative addition step.
Success requires a more robust catalyst system, specifically one with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][3]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands, pioneered by researchers like Stephen Buchwald, are the industry standard for challenging couplings. They accelerate both the oxidative addition and the final reductive elimination step.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form highly stable and active palladium complexes, making them extremely efficient.[1][3]
| Catalyst System Component | Recommendation for this compound | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable sources of Pd(0) (or are easily reduced in situ). |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting the crucial oxidative addition step with electron-rich Ar-Br.[1] |
| NHC Ligands: IPr, SImes | Form highly stable and active catalysts, often requiring lower catalyst loadings.[3] | |
| Pre-formed Catalysts | SPhos Pd G3/G4, XPhos Pd G3/G4 | These "pre-catalysts" are air-stable and highly efficient, simplifying reaction setup and improving reproducibility. |
Recommendation: Switch from Pd(PPh₃)₄ to a system using Pd₂(dba)₃ with SPhos or XPhos, or use an equivalent pre-formed Buchwald catalyst (e.g., XPhos Pd G3).
Q4: I'm observing significant side products. What are they and how can I prevent them?
Three side reactions are most common in Suzuki couplings: protodeboronation, homocoupling, and dehalogenation.[4]
| Side Reaction | Description & Cause | Prevention Strategy |
| Protodeboronation | The boronic acid (R-B(OH)₂) is replaced by a proton source (R-H). This is often accelerated by strong bases (especially hydroxides) and excess water.[1][4] | 1. Use a Boronic Ester: Pinacol esters or MIDA boronates are more stable and less prone to this side reaction.[5] 2. Optimize the Base: Use weaker bases like K₃PO₄ or K₂CO₃.[1] 3. Control Water: Use anhydrous solvents or a carefully controlled amount of water. |
| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl (R-R). This is primarily caused by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this pathway.[4][6] | 1. Rigorous Degassing: This is the most critical step. Deoxygenate the solvent and the entire reaction mixture thoroughly before heating. (See Protocol 2).[6] 2. Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, though in situ reduction of Pd(II) is also common. |
| Dehalogenation | The aryl bromide (Ar-Br) is reduced to the corresponding arene (Ar-H). This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or water.[4][7] | 1. Optimize Ligand/Base: Bulky ligands that promote fast reductive elimination of the desired product can outcompete dehalogenation.[7] Avoid strong alkoxide bases if this is a major issue.[7] 2. Choose Solvent Carefully: Aprotic solvents like dioxane, THF, or toluene are preferred over alcohols, which can be hydride sources.[7] |
Q5: What are the recommended base and solvent systems for coupling with this compound?
The base and solvent play interconnected roles. The base is crucial for activating the boronic acid in the transmetalation step, while the solvent must solubilize the reagents and facilitate the reaction.[8]
| Base | Recommended Solvents | Rationale and Considerations |
| K₃PO₄ (Potassium Phosphate) | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A versatile and moderately strong base. Often an excellent first choice as it is less likely to cause ester hydrolysis or promote protodeboronation compared to stronger bases.[1] |
| K₂CO₃ (Potassium Carbonate) | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | A common, inexpensive base. Effective for many couplings, though sometimes less efficient than K₃PO₄ for challenging substrates.[9] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, THF, Toluene | A stronger and more soluble inorganic base. Its solubility in organic solvents can be advantageous, but it is more expensive. |
| tBuOK (Potassium tert-Butoxide) | Toluene, Dioxane (anhydrous) | A very strong base that can be effective when others fail, but should be used with caution as it can promote side reactions.[1] |
Starting Recommendation: A biphasic system of Toluene/Water or Dioxane/Water (typically in a 4:1 to 10:1 ratio) with K₃PO₄ as the base is a robust starting point for this substrate. The presence of some water often accelerates the reaction.[10]
Q6: My boronic acid appears unstable under the reaction conditions. What are my options?
The instability of boronic acids, particularly their susceptibility to protodeboronation, is a frequent cause of low yields.[1][4] If you suspect this is the issue, using a more stable boron reagent is the best solution.
Organotrifluoroborates (R-BF₃K) and boronic esters (like pinacol or MIDA esters) serve as protected forms of the boronic acid.[5][11][12] They undergo slow hydrolysis under the basic reaction conditions to release the active boronic acid in low concentrations.[11][12] This "slow-release" mechanism is highly beneficial because it keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions like protodeboronation and homocoupling.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point using modern catalyst systems.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 5:1 mixture of Toluene and Water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[7]
Protocol 2: Rigorous Deoxygenation of the Reaction Mixture
The removal of dissolved oxygen is paramount to preventing homocoupling and catalyst deactivation.[6]
-
Solvent Degassing: Before use, sparge the solvent(s) with an inert gas (Argon or Nitrogen) by bubbling the gas through the liquid via a long needle for at least 30 minutes.
-
Reaction Mixture Degassing (Sparging Method):
-
Assemble the reaction flask with all solid reagents as described in Protocol 1.
-
Add the degassed solvent.
-
Insert a long needle connected to the inert gas line so its tip is below the surface of the liquid.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the stirred solution for 15-20 minutes.
-
Remove the needles and proceed with catalyst addition and heating.
-
-
Reaction Mixture Degassing (Freeze-Pump-Thaw Method):
-
This method is highly effective but more involved.
-
Assemble the reaction in a Schlenk flask rated for vacuum.
-
Freeze the reaction mixture using a liquid nitrogen bath until it is a solid block.
-
Apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock and thaw the mixture completely in a warm water bath. You may see gas bubbles evolve as trapped gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
References
- G. C. Lloyd-Jones, et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- G. C. Lloyd-Jones, et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- S. D. Dreher, et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- D. A. Clark, et al. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- RSC Publishing. (n.d.). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium.
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
- ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq),.... ResearchGate.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- PubMed. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides.
- ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate.
- ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling of 4.... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for 2-Bromo-6-ethoxynaphthalene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the workup and purification of reactions involving the versatile building block, 2-Bromo-6-ethoxynaphthalene. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate common challenges and ensure the integrity of your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of products derived from this compound. Each answer provides a mechanistic explanation and a clear course of action.
Q1: My Suzuki-Miyaura coupling reaction is complete by TLC/LC-MS, but after workup, my crude NMR shows significant starting material. What happened?
This is a common issue often attributable to the hydrolytic instability of the product or precipitation issues during the workup.
-
Causality: The boronic acid and palladium catalyst residues are typically removed with an aqueous basic wash (e.g., NaHCO₃ or K₂CO₃ solution). However, if your coupled product has, for instance, a labile ester group, this basic wash could be cleaving it, leading to a more polar carboxylic acid that might be lost to the aqueous layer or complicate purification. Alternatively, if your product is significantly less soluble in the extraction solvent than your starting material, it might precipitate at the interface during extraction, leading to its partial loss and an artificially high ratio of starting material in the recovered organic phase.
-
Self-Validation & Protocol: Before committing to a full-scale workup, take a small aliquot of the reaction mixture, dilute it with your chosen extraction solvent (e.g., ethyl acetate), and wash it with the intended aqueous solution in a test tube.[1] Check both the organic and aqueous layers by TLC or LC-MS to see where your product partitions and if any degradation occurs.
-
Corrective Action:
-
Use a Milder Base: If hydrolysis is suspected, switch to a milder aqueous wash, such as saturated ammonium chloride (NH₄Cl) or even just deionized water.[2] These are less likely to cleave sensitive functional groups.
-
Solvent Selection: Ensure your extraction solvent fully solubilizes your product. You may need to screen solvents or use a larger volume. For naphthalene systems, solvents like ethyl acetate, dichloromethane (DCM), or cyclopentyl methyl ether (CPME) are often effective.[1]
-
Filter Precipitates: If a solid precipitates at the interface, filter the entire biphasic mixture through a pad of Celite®.[3] Wash the Celite® pad thoroughly with the organic solvent. Then, separate the layers of the filtrate.
-
Q2: I'm observing a significant debrominated byproduct (6-ethoxynaphthalene) after my coupling reaction. How can I separate this from my desired product?
The formation of a debrominated (or more generally, dehalogenated) byproduct is a known side reaction in many cross-coupling protocols, often stemming from protodeboronation in Suzuki reactions or reductive processes.[4][5]
-
Causality: This side product arises when the aryl halide is reduced instead of coupled. In Suzuki reactions, this can happen if the boronic acid is replaced by a proton from the solvent (protodeboronation) before transmetalation occurs.[5]
-
Separation Strategy: The polarity difference between your desired coupled product and 6-ethoxynaphthalene is your key to separation. The byproduct, lacking the polar group from the coupling partner, will be significantly less polar.
-
Column Chromatography: This is the most reliable method. Use a gradient elution on silica gel. Start with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or DCM. The non-polar 6-ethoxynaphthalene will elute first. Monitor the fractions carefully by TLC.
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. The byproduct will likely be more soluble in common recrystallization solvents and will remain in the mother liquor.[6][7] A good starting point for naphthalene derivatives is often a solvent system like ethanol, methanol, isopropanol, or acetone/water.[7][8]
-
Q3: After my Buchwald-Hartwig amination, my crude product is contaminated with the phosphine ligand and its oxide. How do I remove these effectively?
Phosphine-based impurities, such as triphenylphosphine oxide (TPPO), are notorious for co-eluting with products during chromatography.
-
Causality: The palladium catalysts used in Buchwald-Hartwig aminations are stabilized by phosphine ligands.[9][10] During the reaction and subsequent exposure to air during workup, these ligands can be oxidized. Both the ligand and its oxide are often crystalline, moderately polar compounds.
-
Corrective Action:
-
Solvent Trituration/Precipitation: Before chromatography, concentrate the crude reaction mixture to a thick oil or solid. Add a non-polar solvent in which your product is sparingly soluble but the phosphine oxide is not, such as a mixture of pentane and diethyl ether.[11] The phosphine oxide will often remain suspended or dissolved. Filter the solid product and wash it with cold pentane. Alternatively, if your product is non-polar, the more polar phosphine oxide may be precipitated by adding pentane or hexane.
-
Acid Wash (for Basic Products): If your aminated product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like DCM or ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). Your basic product will protonate and move into the aqueous layer. The neutral phosphine impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your purified product with fresh organic solvent.[11]
-
Specialized Chromatography: If the above fails, filtering the crude mixture through a plug of silica gel with a solvent system containing a small amount of triethylamine (~2-5%) can sometimes help by leaving the slightly acidic phosphine oxide on the silica.[11]
-
Q4: My Grignard reaction workup resulted in a thick emulsion that won't separate. What should I do?
Emulsions are common in Grignard workups due to the formation of fine magnesium salt precipitates that stabilize the interface between the organic and aqueous layers.
-
Causality: The quenching step (e.g., adding aqueous NH₄Cl) neutralizes excess Grignard reagent and protonates the product alkoxide, but it also generates insoluble magnesium salts (Mg(OH)X).[2]
-
Corrective Action:
-
Add Saturated Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel.[12] This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Filter: As a last resort, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake with plenty of the organic extraction solvent. The filtrate should now separate into two clear layers.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a Suzuki reaction involving this compound?
A typical aqueous workup is designed to remove the inorganic base, boronic acid byproducts, and residual palladium catalyst.[13]
Standard Suzuki Workup Protocol
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate (EtOAc), toluene, or CPME (typically 3-5 times the reaction volume).[1][14]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
An aqueous basic solution (e.g., saturated NaHCO₃ or 1M K₂CO₃) to remove unreacted boronic acid and the inorganic base used in the reaction.
-
Deionized water.
-
Saturated aqueous NaCl (brine) to remove residual water from the organic layer and aid layer separation.[12]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[15]
-
Purification: The crude product can then be purified, typically by column chromatography or recrystallization.[4][16]
Q2: How do I choose an appropriate solvent for recrystallizing my 2-ethoxynaphthalene derivative?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][17]
-
Principle: Naphthalene derivatives are generally crystalline solids.[6][18] The ethoxy group adds some polarity compared to naphthalene itself. Your choice will depend on the polarity of the group you've coupled to the naphthalene core.
Solvent Selection Table
| Product Polarity | Recommended Solvents/Systems | Rationale & Notes |
| Low Polarity | Hexanes, Heptane, Cyclohexane | Good for non-polar products. Often used as the "anti-solvent" in a two-solvent system. |
| Intermediate Polarity | Ethanol, Methanol, Isopropanol (IPA), Toluene | These are excellent starting points. They often provide the right solubility profile for many naphthalene derivatives.[6][8] |
| High Polarity | Acetone, Ethyl Acetate, Acetone/Water, Ethanol/Water | For more polar products. Using a two-solvent system like Acetone/Water can be very effective; dissolve in the minimum hot acetone, then add water dropwise until cloudy.[7] |
-
Screening Protocol:
-
Place ~20 mg of your crude solid into several small test tubes.
-
Add a few drops of a different solvent to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.
-
Heat the tubes that showed poor solubility. The compound should now dissolve completely.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.[7][17]
-
Q3: What are the key safety considerations for the workup of Grignard reactions?
The primary hazard during a Grignard workup is the unreacted Grignard reagent, which is a very strong base and reacts violently with protic sources like water and strong acids.[2][19]
-
Quenching: The reaction must be "quenched" by slowly adding a weak proton source before exposure to water or air.
-
Cool the reaction vessel in an ice bath (0 °C).
-
Slowly and dropwise , add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is exothermic and will produce gas. Add at a rate that maintains control of the reaction.[2] Never add water or dilute acid directly to the concentrated Grignard mixture.
-
-
Solvent Choice: The reaction is typically run in an ether solvent (diethyl ether, THF), which is extremely flammable. Ensure there are no ignition sources nearby during the workup and extraction.
Visualized Workflows & Protocols
Troubleshooting Logic for Product Purification
This diagram outlines a decision-making process for purifying a crude product from a this compound reaction.
Caption: A decision tree for selecting a purification strategy.
Detailed Protocol: Purification by Column Chromatography
This protocol assumes the separation of a moderately polar product from a less polar impurity (e.g., debrominated starting material).
-
Slurry Preparation: Dissolve the crude product (~500 mg) in a minimal amount of a polar solvent like DCM or acetone. Add silica gel (~2-3 g) to this solution. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is known as "dry loading" and generally provides better separation.[20]
-
Column Packing: Prepare a glass chromatography column packed with silica gel in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
-
Loading: Carefully add the prepared silica slurry from Step 1 to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Elution: Begin eluting the column with the non-polar solvent system. The less polar impurity will travel down the column faster.
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to start eluting your more polar desired product.
-
Fraction Collection: Collect the eluent in a series of test tubes (fractions).
-
Analysis: Spot each fraction on a TLC plate to determine which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[20]
References
- Sandiego State University. Recrystallization of an Impure Sample of Naphthalene.
- BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- MIT Digital Lab Techniques Manual.
- BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- ChemicalBook. 2-Bromo-6-methoxynaphthalene.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Google Patents.
- Bartleby.
- UKEssays.
- Master Organic Chemistry. Reactions of Grignard Reagents.
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- Syngenta. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Leah4Sci.
- University of York, Department of Chemistry. Aqueous Workup.
- BenchChem. Application Note: Standardized Workup Procedure for a Grignard Reaction Utilizing 2-Bromo-5-methylhexane.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Chemistry LibreTexts.
- BenchChem. Application Notes and Protocols: Purification of 2-(Aminomethyl)
- PubMed. Rapid Evaluation of the Mechanism of Buchwald-Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
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stability issues of 2-Bromo-6-ethoxynaphthalene under reaction conditions
Welcome to the technical support guide for 2-Bromo-6-ethoxynaphthalene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this intermediate in synthesis. Here, we address common stability challenges encountered during typical reaction conditions, providing mechanistic insights and practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a moderately stable crystalline solid under standard laboratory conditions. Its stability is primarily influenced by the two key functional groups: the C-Br bond on the naphthalene ring and the ethoxy ether linkage. While generally robust, these sites can become reactive under specific catalytic, thermal, or photochemical conditions, leading to undesired side products. Key sensitivities include reductive conditions that can cleave the C-Br bond and strong acidic conditions that can cleave the ether bond.
Q2: How stable is the aryl-bromide (C-Br) bond in this molecule?
A2: The carbon-bromine bond on the naphthalene ring is typical of an aryl bromide. It is stable to a wide range of reagents, including many weak acids, bases, and oxidizing agents. However, it is susceptible to cleavage under conditions common in cross-coupling catalysis, such as the presence of palladium(0) and a hydrogen source, which can lead to reductive dehalogenation.[1][2] It can also be cleaved photochemically under UVA irradiation in the presence of a base and a hydrogen donor.[3]
Q3: Is the ethoxy ether linkage a point of concern for instability?
A3: The ethoxy group, an aryl alkyl ether, is generally stable and unreactive, making it an excellent spectator group in many transformations. Its primary vulnerability is cleavage under strongly acidic conditions, particularly with hydrogen halides like HBr and HI.[4] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the ethyl group. It is important to note that aryl ethers are resistant to cleavage by many other reagents, including bases and nucleophiles, due to the strength and steric hindrance of the aryl C-O bond.[5]
Q4: Should I be concerned about thermal or photostability?
A4: While moderately stable at room temperature, prolonged exposure to high temperatures (>150-200 °C) can lead to gradual decomposition. More critically, aryl halides can undergo photochemical dehalogenation.[3] Therefore, it is best practice to store this compound in a cool, dark, and dry place. For sensitive, long-running reactions, protecting the reaction vessel from direct light (e.g., by wrapping it in aluminum foil) is a recommended precautionary measure.
Troubleshooting Guide: Stability Under Reaction Conditions
This section provides in-depth solutions to specific problems you may encounter during synthesis.
Area 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Cross-coupling reactions are the most common application for this compound. However, the reaction conditions can also promote degradation pathways.
Q: I am observing significant formation of 2-ethoxynaphthalene (debromination) as a byproduct in my Suzuki coupling reaction. What is causing this, and how can I prevent it?
A: This is a classic case of protodehalogenation (or reductive dehalogenation), a well-documented side reaction for aryl halides in palladium-catalyzed processes.
-
The Mechanism: The active Pd(0) catalyst, which is essential for the main catalytic cycle, can unfortunately also catalyze the cleavage of the C-Br bond. In the presence of a hydrogen donor, the resulting aryl-palladium intermediate is protonated, releasing the debrominated product, 2-ethoxynaphthalene. Common hydrogen sources in the reaction mixture include water, alcohols (solvents), or even impurities in the boronic acid or base.[6][7]
-
Troubleshooting & Optimization Protocol:
-
Reagent Quality: Use anhydrous solvents and high-purity reagents. Boronic acids can degrade over time to release boronic anhydride and water, so using fresh or properly stored material is crucial.
-
Base Selection: The choice of base is critical. While strong bases can accelerate the desired reaction, they can sometimes promote side reactions. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium hydroxide (NaOH).[8]
-
Ligand Choice: The ligand on the palladium catalyst influences its reactivity. Bulky, electron-rich phosphine ligands can sometimes stabilize the Pd-aryl intermediate and favor the desired cross-coupling pathway over premature protonolysis.
-
Temperature Control: Do not overheat the reaction. While higher temperatures increase the reaction rate, they can also accelerate the rate of catalyst degradation and side reactions. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., 60-80 °C).[9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent the product from degrading or side products from forming over time.
-
Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. In-situ generation from Pd(II) is also effective.[8][10] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases that effectively promote transmetalation.[8] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | Aqueous solvent mixtures are common and effective for Suzuki reactions.[9][10] |
| Temperature | 60 - 90 °C | Balances reaction rate with minimizing thermal decomposition and side reactions.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki reactions.
Area 2: Stability in Acidic Media
Q: I need to perform a reaction under acidic conditions. Will the this compound molecule remain intact?
A: Caution is strongly advised. While stable in weak acids, strong acids like HBr and HI will cleave the ethoxy group, leading to the formation of 6-bromo-2-naphthol and ethyl bromide/iodide.
-
The Mechanism: This is a classic acid-catalyzed ether cleavage. The reaction is initiated by the protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the electrophilic carbon of the ethyl group in an Sₙ2 reaction, displacing the naphthol. The naphthalene C-O bond does not cleave because an Sₙ2 attack on an sp²-hybridized carbon is highly unfavorable.[4][5]
-
Preventative Measures:
-
Avoid Strong Hydrogen Halides: Do not use HBr or HI, especially at elevated temperatures. While HCl is less reactive towards aryl ether cleavage, it can still cause issues under harsh conditions.[4]
-
Use Non-Nucleophilic Acids: If a Brønsted acid is required, consider using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in an anhydrous solvent to minimize the risk of cleavage.
-
Lewis Acids: For reactions requiring an acid catalyst, a Lewis acid might be a safer alternative, provided it does not complex too strongly with the ether oxygen or promote other side reactions.
-
Protecting Groups: In multi-step syntheses where harsh acidic conditions are unavoidable, consider replacing the ethoxy group with a more robust protecting group early on.
-
Mechanism: Acid-Catalyzed Ether Cleavage
Sources
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- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-ethoxynaphthalene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. It provides in-depth technical guidance on the critical role of solvents in modulating the reactivity of 2-Bromo-6-ethoxynaphthalene, a key intermediate in the synthesis of various functional materials and pharmaceutical agents. Our focus is on providing practical, cause-and-effect explanations and actionable troubleshooting protocols for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Core Principles
Q1: Why is solvent selection so crucial when working with this compound in cross-coupling reactions?
The solvent is not merely an inert medium but an active participant that profoundly influences nearly every aspect of a palladium-catalyzed reaction.[1][2] Its role extends far beyond simply dissolving reactants. Key functions include:
-
Catalyst Stability and Activity: Solvents can coordinate to the palladium center, affecting its electronic properties and stability. Some coordinating solvents can compete with essential ligands, while others may be necessary to stabilize the active catalytic species.[3][4]
-
Reagent Solubility: The solubility of this compound, the coupling partner (e.g., boronic acid or amine), and the inorganic base is paramount. Insolubility is a frequent and often underestimated cause of reaction failure.[5]
-
Reaction Rate and Mechanism: The polarity of the solvent can dramatically alter reaction rates by stabilizing or destabilizing charged intermediates and transition states that form during the catalytic cycle.[6][7] In some cases, the solvent can even influence which step of the cycle is rate-determining.[8]
-
Selectivity: In substrates with multiple reactive sites, the solvent can dictate the chemoselectivity of the reaction. This is often tied to the solvent's ability to coordinate with the catalyst or stabilize specific transition states.[9][10][11]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. How do I troubleshoot the solvent system?
This is a common issue often rooted in poor solubility or suboptimal reaction kinetics influenced by the solvent. The key is to ensure all components can interact effectively within the catalytic cycle.
Causality Analysis: The Suzuki-Miyaura reaction is a heterogeneous mixture involving an organic-soluble aryl bromide, a often poorly soluble inorganic base (e.g., K₃PO₄, K₂CO₃), and a boronic acid with variable solubility. The solvent system must effectively mediate the interaction between these phases. Nonpolar aprotic solvents like toluene or dioxane are common, often with water as a co-solvent.[12][13] The water serves to dissolve the inorganic base and facilitate the crucial transmetalation step.[14] An inefficient solvent system can slow any step in the catalytic cycle, leading to low conversion.
Troubleshooting Protocol:
-
Assess Reagent Solubility: Before starting, visually check the solubility of your specific boronic acid and base in the chosen solvent system at room temperature. Significant insolubility is a major red flag.
-
Introduce a Co-Solvent: If using a single organic solvent like toluene, the addition of a small amount of degassed water (e.g., a 10:1 or 4:1 organic:water ratio) is often essential to dissolve the base.[12][15]
-
Screen Aprotic Solvents: Reaction performance can vary significantly between common aprotic solvents. If one fails, screen others.
| Solvent System | Dielectric Constant (Polarity) | Typical Application Notes |
| Toluene / H₂O | Low (Toluene: 2.4) | Excellent general-purpose system. Good for dissolving organic components; water solubilizes the base.[12] |
| 1,4-Dioxane / H₂O | Low (Dioxane: 2.2) | Very common and effective. Its coordinating ability can help stabilize the Pd catalyst.[16] |
| Tetrahydrofuran (THF) / H₂O | Medium (THF: 7.6) | Good solvent power, but its lower boiling point limits the accessible temperature range. |
| Dimethylformamide (DMF) | High (DMF: 36.7) | Highly polar; can accelerate reactions involving polar transition states but may also promote side reactions.[6] |
-
Optimize Temperature: Ensure the reaction temperature is appropriate for the solvent's boiling point and the catalyst's stability. Some reactions that are sluggish at 80 °C may proceed smoothly at 100-110 °C.[8]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q3: I'm observing significant hydrodebromination, forming 6-ethoxynaphthalene, as a major byproduct. Can the solvent be the cause?
Absolutely. The formation of the hydrodebrominated byproduct is a common side reaction, and the solvent environment plays a direct role in its prevalence.
Causality Analysis: Hydrodebromination (or protodebromination) occurs when the aryl-palladium intermediate is cleaved by a proton source before it can undergo the desired cross-coupling.[17][18] Potential proton/hydride sources in the reaction mixture include water, alcohols (if used as solvent), or even the amine coupling partner in Buchwald-Hartwig reactions. Solvents that can stabilize intermediates prone to this pathway or that contain protic impurities will exacerbate the problem.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for hydrodebromination side reactions.
Detailed Steps:
-
Use Anhydrous Solvents: If your reaction does not require water to dissolve the base (e.g., using a fluoride-based system), ensure you are using a high-quality anhydrous solvent.
-
Minimize Protic Co-solvents: If water is necessary, use the minimum amount required for the base. Avoid alcohol solvents where possible, as they can be potent hydride donors.
-
Evaluate Base and Temperature: High temperatures and certain strong bases can promote hydrodebromination.[18] Lowering the temperature and switching to a milder base like K₃PO₄ can often suppress this side reaction.[18]
Troubleshooting Guide: Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound with a primary/secondary amine gives low yield. Which solvents are best?
For Buchwald-Hartwig aminations, the choice of solvent is tightly linked to the base and the nature of the amine. Non-polar, aprotic solvents are generally the most reliable starting points.
Causality Analysis: The key steps in this reaction, including the formation of the palladium-amido complex, are highly sensitive to the solvent environment.[19] Solvents like toluene and 1,4-dioxane are widely used because they provide good solubility for the aryl bromide and many amine nucleophiles without excessively coordinating to the palladium catalyst, which could inhibit the reaction.[20][21][22] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also critical, and its solubility or effective functioning as a slurry in the chosen solvent is essential for deprotonating the amine.[5]
Troubleshooting Protocol:
-
Start with Toluene: Toluene is an excellent first choice for many Buchwald-Hartwig reactions due to its non-coordinating nature and high boiling point, which allows for a wide temperature range.[21]
-
Consider Ethereal Solvents: If solubility is an issue in toluene, 1,4-dioxane or THF are common alternatives.[20] Be aware that these are coordinating solvents and may alter catalyst behavior.[4]
-
Match Solvent to Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) work well in toluene or dioxane. If base-sensitive functional groups are present, a switch to a milder base like cesium carbonate (Cs₂CO₃) may be necessary, which has been shown to perform exceptionally well in solvents like 2,2,5,5-tetramethyloxolane (TMO), a greener alternative to toluene.[23]
-
Ensure Anhydrous & Degassed Conditions: These reactions are notoriously sensitive to oxygen, which can deactivate the catalyst.[20] Solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen) before use.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.[12][13]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent via syringe. A typical system is a 4:1 mixture of 1,4-dioxane and water (5 mL total volume).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point. The choice of ligand and base is critical and substrate-dependent.[24][25]
-
Reaction Setup: To a dry, sealable reaction tube or Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) to the tube.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing). [Link]
- Buchwald-Hartwig Amin
- Solvent coordination to palladium can invert the selectivity of oxid
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress. [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Help troubleshooting a Buchwald-Hartwig amin
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library. [Link]
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. LinkedIn. [Link]
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- 4.7: Solvent Effects. Chemistry LibreTexts. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
- Buchwald–Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH). [Link]
- What's the problem of Suzuki-Miyuara coupling reaction conditions?.
- Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Wiley Online Library. [Link]
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- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
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- 8. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
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- 14. Yoneda Labs [yonedalabs.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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minimizing homocoupling in 2-Bromo-6-ethoxynaphthalene cross-coupling
Technical Support Center: 2-Bromo-6-ethoxynaphthalene Cross-Coupling
Welcome to the technical support guide for minimizing homocoupling side reactions in palladium-catalyzed cross-coupling of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize their synthetic routes.
Homocoupling, the undesired dimerization of starting materials, is a persistent challenge in cross-coupling chemistry. It reduces the yield of the desired product, consumes valuable substrates, and complicates purification due to the structural similarity between the product and the homocoupled byproduct (e.g., 6,6'-diethoxy-2,2'-binaphthyl). This guide provides a structured approach to diagnosing and mitigating these side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a biaryl byproduct that corresponds to the dimerization of my this compound starting material. What is the most common cause?
A1: The formation of 6,6'-diethoxy-2,2'-binaphthyl is a classic case of aryl halide homocoupling. This side reaction is often promoted by several factors, including the decomposition of the active Pd(0) catalyst to palladium black, suboptimal ligand choice, or reaction conditions that favor the dimerization pathway over the cross-coupling pathway.[1] In Suzuki reactions, this can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[2]
Q2: In my Suzuki-Miyaura reaction, my main byproduct is the dimer of my boronic acid coupling partner. Why is this happening and how can I prevent it?
A2: This is a very common side reaction in Suzuki couplings, often referred to as boronic acid homocoupling. The primary culprit is typically the presence of molecular oxygen in the reaction mixture.[3][4] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that dimerizes the boronic acid.[2][5] The most effective preventative measure is to ensure rigorously anaerobic (oxygen-free) conditions through thorough degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.[3][6]
Q3: My Sonogashira reaction is yielding a lot of diyne byproduct from the homocoupling of my terminal alkyne. How can I suppress this?
A3: This side reaction is known as Glaser coupling and is a well-known issue in traditional Sonogashira reactions.[7][8] It is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[4] The most direct solution is to switch to a copper-free Sonogashira protocol.[4][8] If copper is essential for your system, then maintaining strictly anaerobic conditions is paramount to minimize this oxidative dimerization.[7]
Q4: What are the first general steps I should take to reduce any type of homocoupling?
A4: Before delving into reaction-specific optimization, start with these universal best practices:
-
Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel is flame-dried, and all solvents and reagents are rigorously degassed.[3][6] Use techniques like sparging with argon for 15-20 minutes or multiple freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.[9]
-
High-Purity Reagents: Use high-purity this compound, coupling partners, and solvents. Impurities can sometimes interfere with the catalytic cycle.
-
Catalyst and Ligand Selection: Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system (e.g., Buchwald precatalysts) designed for rapid generation of the active Pd(0) species.[2] The choice of ligand is crucial; bulky, electron-rich ligands often accelerate the desired reductive elimination step, outcompeting homocoupling pathways.[3][10]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki reaction is highly versatile but can be plagued by homocoupling of either the aryl bromide or the boronic acid.
Visualizing the Competing Pathways
The desired catalytic cycle must outcompete the homocoupling pathways, which are often initiated by oxygen and Pd(II) species.
Caption: Desired Suzuki cycle vs. the oxygen-mediated boronic acid homocoupling pathway.
Troubleshooting Common Issues
| Issue | Potential Root Cause | Recommended Solution |
| High Boronic Acid Dimer | Oxygen Contamination: Pd(0) is oxidized to Pd(II), which catalyzes homocoupling.[2] | Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[3] |
| Inefficient Precatalyst Activation: Using a Pd(II) source (e.g., Pd(OAc)₂) that is not reduced to Pd(0) cleanly can leave residual Pd(II) to promote homocoupling.[11] | Use a Pd(0) source like Pd₂(dba)₃ or a modern, efficient precatalyst (e.g., Buchwald G3/G4 precatalysts) that ensures rapid and clean generation of the active catalyst.[2] | |
| High Aryl Bromide Dimer | Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can occur. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[9][10] These ligands accelerate reductive elimination, favoring the formation of the cross-coupled product.[2] |
| Inappropriate Base: The base's strength and solubility affect the transmetalation rate.[6][12] A poorly matched base can slow the main cycle. | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[6] Ensure the base is sufficiently soluble, potentially by using a mixed solvent system like dioxane/water.[13] | |
| Low Conversion & Homocoupling | Poor Reagent Solubility: If this compound or the boronic acid is not fully dissolved, reaction rates will be slow, allowing more time for side reactions.[6][14] | Screen solvents to ensure adequate solubility at the reaction temperature. Common choices include toluene, dioxane, or THF, often with a water co-solvent.[13] |
| High Temperature: Excessive heat can lead to catalyst decomposition and promote side reactions.[6] | Optimize the temperature. Run a screen from 80 °C to 110 °C to find the lowest effective temperature that provides a good reaction rate with minimal byproduct formation.[9] |
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound while minimizing homocoupling.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with high-purity argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[9]
-
Final Degassing: Sparge the reaction mixture with a gentle stream of argon for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9][15]
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Heck Reaction
In the Mizoroki-Heck reaction, the primary homocoupling concern is the dimerization of this compound.[1]
Visualizing the Heck Cycle and Side Reactions
Caption: The Heck catalytic cycle with competing catalyst aggregation and homocoupling pathways.
Troubleshooting Common Issues
| Issue | Potential Root Cause | Recommended Solution |
| Aryl Bromide Dimer (Ar-Ar) | Catalyst Decomposition: The active Pd(0) catalyst aggregates into inactive palladium black, which can promote homocoupling.[1] | Use "Jeffery conditions" by adding a tetraalkylammonium salt (e.g., n-Bu₄NCl). This salt stabilizes the catalytic species, preventing aggregation and often allowing for milder reaction conditions.[16] |
| Slow Catalyst Regeneration: The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II) species formed after β-hydride elimination.[17] If this step is slow, side reactions can occur. | Choose an appropriate base. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common.[16] Ensure the base is strong enough to neutralize the HBr generated efficiently. | |
| Low Yield / Stalled Reaction | Ligand Choice: Ligandless conditions can be prone to catalyst decomposition. | While many Heck reactions are run "ligand-free" (often meaning the solvent or other species acts as a weak ligand), the addition of a phosphine ligand can stabilize the catalyst and improve yields. |
Optimized Protocol for Heck Coupling
-
Preparation: To a dry Schlenk tube, add this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), and a phase-transfer catalyst such as n-Bu₄NCl (1.0 equiv).
-
Inerting: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add a degassed polar aprotic solvent (e.g., DMF or NMP) followed by a degassed base (e.g., Et₃N, 2.0 equiv).
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography.
Troubleshooting Guide 3: Sonogashira Coupling
The primary side reaction is the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling), not the dimerization of this compound.
Visualizing the Competing Pathways
Caption: The Sonogashira cycle relies on a copper acetylide intermediate, which can be diverted into the oxidative Glaser coupling pathway by oxygen.
Troubleshooting Common Issues
| Issue | Potential Root Cause | Recommended Solution |
| High Diyne Product (Glaser Coupling) | Copper Co-catalyst and Oxygen: This is the classic cause. The Cu(I) catalyst promotes the oxidative dimerization of the alkyne in the presence of air.[4][8] | 1. Use a Copper-Free Protocol: This is the most effective solution. Many modern protocols use specific palladium/ligand systems that do not require a copper co-catalyst.[4][8] 2. Rigorous Degassing: If a copper co-catalyst is necessary, oxygen exclusion is absolutely critical. Use thoroughly degassed solvents and maintain a strict inert atmosphere.[7] |
| Inappropriate Amine Base: The amine base (e.g., Et₃N, DIPEA) is not only a base but also helps keep the copper in its reduced Cu(I) state.[4] | Ensure a suitable amine base is used in sufficient quantity (typically as the solvent or co-solvent). |
Optimized Protocol for Copper-Free Sonogashira Coupling
-
Preparation: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4-5 mol%).
-
Inerting: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the degassed terminal alkyne (1.2 equiv), an anhydrous, degassed solvent (e.g., dioxane or toluene), and a degassed base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction to 60-100 °C. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem
- Technical Support Center: Strategies to Reduce Byproduct Form
- Strategies to minimize byproduct form
- Heck Reaction - Chemistry LibreTexts
- Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Public
- The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis - Chemical Reviews
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes - ACS Public
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem
- Cross-Coupling Reactions Guide
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Sonogashira Coupling - Chemistry LibreTexts
- Sonogashira coupling - Wikipedia
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes - ResearchG
- Sonogashira Coupling - Organic Chemistry Portal
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings - ACS Public
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ACS Public
- Suzuki reaction - Wikipedia
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? - Reddit
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - ResearchG
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Technical Support Center: Minimizing Dimer Form
- Conditions optimization for the double Sonogashira coupling - ResearchG
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - NIH
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem
- A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction
- Suzuki Coupling - Organic Chemistry Portal
- Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene - Benchchem
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - ResearchG
- Heck reaction - Wikipedia
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ACS Public
- Heck Reaction - Organic Chemistry Portal
- Heck Coupling - NROChemistry
- The effect of various bases on the Suzuki coupling reaction - ResearchG
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene - PubMed Central
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- 5. researchgate.net [researchgate.net]
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- 7. depts.washington.edu [depts.washington.edu]
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Technical Support Center: Impurity Profiling of 2-Bromo-6-ethoxynaphthalene
Welcome to the comprehensive technical support guide for the analytical impurity profiling of 2-Bromo-6-ethoxynaphthalene. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this important chemical intermediate. As a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most commonly employed analytical techniques. Our approach is grounded in scientific principles and field-proven experience to empower you to resolve challenges efficiently and ensure the integrity of your analytical data.
The Critical Role of Impurity Profiling
An impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final pharmaceutical product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[2] Therefore, a robust and validated analytical methodology for impurity profiling is not just a matter of good science but a regulatory necessity.
The synthesis of this compound can introduce various impurities, including starting materials, by-products of side reactions, intermediates, and degradation products.[3] A thorough understanding of the synthetic route is crucial for predicting potential impurities.
General Workflow for Impurity Profiling
The process of impurity profiling is a systematic investigation to detect, identify, and quantify impurities in a sample. The following diagram outlines a typical workflow.
Caption: A generalized workflow for the detection, identification, and validation of impurities.
High-Performance Liquid Chromatography (HPLC): Troubleshooting and FAQs
HPLC is the cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][4] A reversed-phase HPLC method is typically employed for its separation from potential impurities.
Troubleshooting Common HPLC Issues
Q1: I'm observing significant peak tailing for the main this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue, especially with aromatic compounds, and can compromise the accuracy of quantification.[5] The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.
-
Causality: Aromatic compounds can engage in secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[5][6] These interactions, in addition to the primary hydrophobic retention mechanism, can lead to a portion of the analyte being retained longer, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Silanol interactions can be minimized by working at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated.[6] However, be mindful of the column's pH stability.
-
Use of a Highly Deactivated Column: Modern, end-capped columns or those with a polar-embedded phase are designed to have minimal residual silanol activity and can significantly improve peak shape for basic or aromatic compounds.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[8] To diagnose this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce the injection volume or sample concentration.[5]
-
Minimize Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening and tailing.[7] Ensure all connections are secure and tubing is as short and narrow as feasible.
-
Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, the stationary phase may be compromised. Try flushing the column with a strong solvent, or if the problem persists, replace the column.[6][8]
-
Q2: I am seeing extraneous peaks in my chromatogram that are not present in my reference standard. How do I determine if they are actual impurities or system-related artifacts?
A2: Differentiating between genuine impurities and artifacts is a critical step in impurity profiling.
-
Troubleshooting Steps:
-
Blank Injection: Inject the mobile phase or your sample solvent as a "blank." Any peaks that appear in the blank run are likely artifacts from the solvent, the system, or carryover from a previous injection.
-
Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the API). This will help identify any peaks originating from the formulation components.
-
Vary Detection Wavelength: If using a Diode Array Detector (DAD), examine the UV spectrum of the unknown peak. A spectrum that is significantly different from the main component suggests a different chromophore and a likely impurity. If the spectrum is identical, it could be a related compound or an artifact.
-
Spiking Study: If you have a suspected impurity standard, spike it into your sample. An increase in the height of an existing peak confirms the identity of that impurity.
-
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound. Method validation according to ICH Q2(R1) guidelines is required for its intended use.[9][10]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve 10 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter. |
Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with a volatile modifier like formic acid.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): Troubleshooting and FAQs
GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents or certain synthesis by-products.[1][12]
Troubleshooting Common GC-MS Issues
Q1: My this compound peak is showing poor shape (e.g., fronting or tailing) in the GC chromatogram. What could be the cause?
A1: Peak shape issues in GC can arise from several factors, including the injection technique, column activity, and sample characteristics.
-
Causality:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.[8]
-
Active Sites: The presence of active sites (e.g., exposed silica) in the liner or on the column can cause interactions with polar functional groups, leading to peak tailing.
-
Incompatible Solvent: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.
-
-
Troubleshooting Steps:
-
Dilute the Sample: As with HPLC, dilute your sample to check for column overload.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly.
-
Solvent Matching: Whenever possible, dissolve the sample in a solvent that is compatible with the column's stationary phase.
-
Check for Column Bleed: At high temperatures, the stationary phase can degrade, leading to baseline noise and active sites. If the column is old, it may need to be replaced.
-
Q2: I am trying to identify an unknown impurity peak using the MS library, but I'm not getting a good match. What are my next steps?
A2: While library matching is a powerful tool, it is not always definitive. Several factors can affect the quality of a library match.
-
Causality: The mass spectrum of a compound can be influenced by the instrument's tuning and the presence of co-eluting substances. Additionally, the impurity may not be present in the library.
-
Troubleshooting Steps:
-
Manual Interpretation of the Mass Spectrum: Analyze the fragmentation pattern. For this compound and its related impurities, look for characteristic isotopic patterns of bromine (M and M+2 peaks of roughly equal intensity).[13] Also, look for fragments corresponding to the loss of an ethoxy group (-45 Da) or other predictable cleavages.[14]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Isolation and NMR Analysis: For critical impurities, isolation via preparative chromatography followed by NMR spectroscopy is the definitive method for structure elucidation.[1]
-
Experimental Protocol: GC-MS Method
This protocol is a general guideline for the purity analysis of this compound.
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 50-400 m/z |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural characterization of isolated impurities.[15] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within a molecule.[15][16]
Frequently Asked Questions (FAQs)
Q1: What are the key NMR signals to look for when analyzing this compound and its potential impurities?
A1:
-
¹H NMR:
-
Ethoxy Group: A characteristic triplet and quartet pattern for the ethyl group protons.
-
Aromatic Protons: A complex pattern of signals in the aromatic region (typically 7-8 ppm). The substitution pattern on the naphthalene ring will significantly influence the chemical shifts and coupling constants of these protons.
-
Methoxy Group (if present as an impurity): A sharp singlet around 3.9 ppm from a methoxy group, which could indicate the presence of 2-Bromo-6-methoxynaphthalene.[15]
-
-
¹³C NMR:
-
The number of signals will indicate the number of unique carbon environments.
-
The chemical shifts will provide information about the type of carbon (aliphatic vs. aromatic, and carbons attached to electronegative atoms like oxygen or bromine).[17]
-
Caption: A decision tree to guide the selection of the appropriate analytical technique.
Conclusion
The impurity profiling of this compound requires a multi-faceted analytical approach, leveraging the strengths of chromatographic and spectroscopic techniques. A systematic and logical troubleshooting process, as outlined in this guide, is essential for resolving common experimental issues. By combining robust analytical methods with a thorough understanding of the underlying scientific principles, researchers can ensure the quality and purity of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ChemicalBook. (n.d.). 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum.
- TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- ijrti.org. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxynaphthalene pharmaceutical impurity standard.
- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts.
- University of Arizona. (n.d.). Interpretation of Mass Spectra.
- Benchchem. (n.d.). Application Note: Purity Analysis of 2-Butoxynaphthalene by Gas Chromatography-Mass Spectrometry (GC-MS).
- Benchchem. (n.d.). Comparative Analysis of 13C NMR Chemical Shifts for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene and Related Compounds.
Sources
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- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-6-ethoxynaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common bottleneck encountered in synthetic chemistry: catalyst deactivation during cross-coupling reactions involving 2-Bromo-6-ethoxynaphthalene. Our goal is to move beyond simple procedural lists and empower you with a deeper understanding of the underlying chemical principles to diagnose and solve issues in your experiments.
Section 1: Understanding Catalyst Deactivation - First Principles
Catalyst deactivation is a primary cause of low yield, failed reactions, and poor reproducibility in palladium-catalyzed cross-coupling reactions. With a moderately bulky and electron-rich substrate like this compound, the stability of the catalytic system is paramount. Deactivation typically proceeds through several key mechanisms.
-
Palladium Agglomeration (Palladium Black): The active, soluble Pd(0) species is thermodynamically unstable and can aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles or bulk metal, commonly observed as a black precipitate ("palladium black").[1][2] This is often accelerated by high temperatures, high catalyst concentrations, or the absence of stabilizing ligands.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for stabilizing the palladium center and facilitating the catalytic cycle can themselves degrade under reaction conditions.[3][4] This can occur via P-C bond cleavage, oxidation, or other side reactions, leading to the formation of inactive or less active palladium species.
-
Poisoning by Impurities: Trace impurities in reactants, solvents, or from the reaction atmosphere can act as catalyst poisons. Common poisons include sulfur compounds, which can irreversibly bind to the palladium center, and excess cyanide, which can form inactive palladium-cyanide complexes.[5][6] Oxygen can also oxidize the active Pd(0) to inactive Pd(II) oxides if degassing is insufficient.[2]
-
Failure of a Catalytic Step: The reaction can stall if a specific step in the catalytic cycle, such as oxidative addition or reductive elimination, is kinetically hindered.[7][8] For this compound, steric hindrance can slow the initial oxidative addition step, increasing the residence time of the active catalyst in solution and making it more susceptible to decomposition pathways.[2]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems observed during experiments. Each answer provides a diagnosis, explains the underlying mechanism, and offers a clear path to a solution.
Q1: My reaction is sluggish from the start or stalls completely after some initial conversion. What are the likely causes?
A: This is a classic symptom that can point to several issues, primarily related to the initial activation of the catalyst or an inherently slow step in the catalytic cycle.
-
Diagnosis 1: Inefficient Oxidative Addition. The C-Br bond of this compound must react with the Pd(0) complex to initiate the cycle.[7] The ethoxy group and naphthalene core make this a relatively electron-rich aryl bromide, and steric bulk can hinder the catalyst's approach.
-
Causality: If oxidative addition is the rate-determining step, the catalyst may decompose via other pathways before significant product formation can occur.[3][4] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote this challenging step effectively.
-
Solution:
-
Switch to Specialized Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are designed to accelerate oxidative addition and stabilize the resulting organopalladium intermediate.[2]
-
Increase Catalyst/Ligand Loading: For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for these specialized ligands).
-
Consider a Different Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more easily activated Pd(II) precatalyst in combination with the appropriate ligand can be more effective than Pd(PPh₃)₄.[9]
-
Q2: I observe a black precipitate forming in my reaction flask, and my yield is poor. What is it and how can I prevent it?
A: The black precipitate is almost certainly palladium black, a clear sign of catalyst decomposition and deactivation.[2]
-
Diagnosis: Catalyst Agglomeration. The active Pd(0) species has lost its stabilizing ligands and clumped together to form inactive bulk metal.
-
Causality: This is often triggered by:
-
High Temperature: While heat increases reaction rates, it also accelerates the rate of catalyst decomposition.[6]
-
Inadequate Ligand Protection: The ligand may be dissociating from the metal, or there may be an insufficient amount to keep the palladium solubilized and active.
-
Oxygen Exposure: Poor degassing allows O₂ to oxidize the Pd(0), leading to a cascade of decomposition reactions.[2]
-
-
Solution:
-
Optimize Temperature: Determine the lowest effective temperature for the reaction. It's often better to run the reaction for a longer time at a moderate temperature (e.g., 80-100 °C) than quickly at a very high temperature.
-
Ensure Rigorous Degassing: Use a robust degassing method such as the freeze-pump-thaw technique, especially for larger-scale reactions. See Protocol 1 for a detailed procedure.
-
Use More Stable Ligands: As mentioned in Q1, bulky biarylphosphine ligands are generally more effective at preventing agglomeration than simpler phosphines.
-
Troubleshooting Workflow for Catalyst Deactivation
Caption: A decision tree for troubleshooting catalyst deactivation.
Q3: My reaction yields are inconsistent between different batches of this compound. How can I improve reproducibility?
A: Inconsistent yields often point to variability in reagent quality, which directly impacts the catalyst's health.
-
Diagnosis: Catalyst Poisoning from Impurities. Commercially available this compound or other reagents can contain trace impurities that poison the palladium catalyst.[6]
-
Causality: Even ppm levels of certain impurities can have a dramatic effect. For example, sulfur-containing compounds from the synthesis of the starting material can bind strongly to palladium. Water and oxygen are also common culprits that are introduced with solvents or through improper handling.
-
Solution:
-
Verify Starting Material Purity: If possible, analyze incoming batches of this compound by NMR or GC-MS to check for impurities. If impurities are detected, recrystallization or column chromatography may be necessary.
-
Use High-Purity, Anhydrous Solvents: Always use freshly opened anhydrous solvents or purify them using a solvent system.
-
Ensure Base Quality: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) should be finely powdered and dried in an oven before use to remove adsorbed water.
-
Catalyst Deactivation Pathways vs. Productive Catalytic Cycle
Caption: The productive catalytic cycle versus competing deactivation pathways.
Section 3: Experimental Protocols
Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen, a primary cause of catalyst decomposition.
-
Setup: Assemble the reaction in a Schlenk flask equipped with a stir bar. The flask must be able to withstand vacuum and low temperatures. Connect the sidearm to a Schlenk line.
-
Freeze: Place the flask in a liquid nitrogen bath. Swirl the flask to freeze the reaction mixture into a thin layer on the walls, which maximizes surface area.
-
Pump: Once the mixture is completely frozen solid, open the flask to the vacuum line. Allow it to remain under high vacuum for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the valve to the vacuum and remove the liquid nitrogen bath. Allow the mixture to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the removal of all dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Protocol 2: General Procedure for Catalyst Reactivation (Heterogeneous Catalysts)
This procedure is for supported catalysts that have been deactivated. Note that reactivation of homogeneous catalysts is often not practical. Some methods for reactivating palladium catalysts involve treatment with various aqueous solutions.[10][11]
-
Isolation: Separate the spent catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic products and byproducts.[12] Follow with a wash using a non-coordinating solvent like hexane.
-
Aqueous Treatment: Create a dilute aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[10] Suspend the washed catalyst in this solution and stir at an elevated temperature (e.g., 80-100 °C) for 1-2 hours. This can help remove strongly adsorbed species.
-
Rinsing and Drying: Filter the catalyst again, wash extensively with deionized water until the filtrate is neutral, and then with a low-boiling organic solvent (e.g., ethanol or acetone) to aid in drying.
-
Drying: Dry the catalyst thoroughly under high vacuum, preferably with gentle heating. The reactivated catalyst must be completely dry before reuse.
Section 4: Frequently Asked Questions (FAQs)
-
What are common impurities in this compound that can poison the catalyst?
-
Besides residual sulfur compounds from synthesis, be aware of other halogenated naphthalene isomers or di-brominated species. While not poisons, they can lead to unwanted side products and complicate analysis. The starting material for many syntheses is 2-naphthol, and residual phenolic protons can interfere with some catalytic cycles if not fully derivatized.
-
-
Can I reuse my homogeneous catalyst?
-
Generally, it is very difficult to recover and reuse a homogeneous palladium catalyst from the reaction mixture without significant loss of activity. The focus should be on achieving high conversion in the first pass to make the process efficient. For processes requiring catalyst recycling, developing a heterogeneous (supported) catalyst system is the preferred approach.[13]
-
-
What is the effect of the base on catalyst stability?
-
The choice of base is critical. Very strong bases can sometimes promote ligand degradation. In Suzuki-Miyaura reactions, the base is required to form the boronate species for transmetalation.[8] An insoluble inorganic base (e.g., K₃PO₄, K₂CO₃) is often preferred as it minimizes side reactions in the solution phase. The physical properties of the base (fine powder, anhydrous) are as important as its chemical identity.
-
References
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2015). ResearchGate.
- Method for reactivating palladium catalysts. (1976). Google Patents.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ChemRxiv.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2006). Journal of the American Chemical Society.
- Reactivation of alumina supported palladium catalysts. (1954). Google Patents.
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000). Organic Letters.
- Structural Reassignment of Covalent Organic Framework-Supported Palladium Species: Heterogenized Palladacycles as Efficient Catalysts for Sustainable C–H Activation. (2018). PubMed Central.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2018). MDPI.
- Troubleshooting a difficult Heck reaction. (2024). Reddit.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Cross-Coupling Reactions. (2012). The Journal of Organic Chemistry.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). National Institutes of Health.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate.
- Suzuki reaction. Wikipedia.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2017). National Institutes of Health.
Sources
- 1. Structural Reassignment of Covalent Organic Framework-Supported Palladium Species: Heterogenized Palladacycles as Efficient Catalysts for Sustainable C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 11. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Reaction Monitoring for 2-Bromo-6-ethoxynaphthalene Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-ethoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reaction monitoring. The synthesis of this compound, a key intermediate in various synthetic applications, requires careful monitoring to ensure optimal yield, purity, and safety. This resource provides practical, field-tested advice to navigate the challenges you may encounter.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and monitoring of this compound.
Question: My TLC analysis shows multiple spots, and I'm unsure which one is my product. How can I definitively identify the product spot?
Answer: This is a common challenge, especially in electrophilic aromatic substitution reactions where multiple products and isomers can form. Here’s a systematic approach to identify your product spot on a Thin-Layer Chromatography (TLC) plate:
-
Co-spotting: The most reliable method is to spot your reaction mixture, the starting material (2-ethoxynaphthalene), and a known standard of the product (if available) on the same TLC plate. The spot in the reaction mixture that aligns with the product standard is your desired compound. If a standard is unavailable, you can often purchase the target compound in small quantities for this purpose[1].
-
Staining: Different compounds can exhibit different colors with various TLC stains. While both the starting material and the product are aromatic ethers, their reactivity towards certain stains might differ slightly. Using a stain like potassium permanganate can help visualize spots, as it reacts with compounds that can be oxidized.
-
UV Visualization: Both 2-ethoxynaphthalene and this compound are UV-active due to the naphthalene ring system. Observe the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. While both will likely appear as dark spots on a fluorescent background at 254 nm, differences in fluorescence under 365 nm light can sometimes help distinguish between them.
-
Progression Monitoring: Run TLCs at different time points during the reaction (e.g., t=0, 1h, 2h, completion). The spot corresponding to the starting material should diminish in intensity over time, while a new spot (the product) should appear and intensify. Concurrently, you might observe the formation of intermediate or side-product spots.
-
Extraction and NMR: If you are still uncertain, you can perform a mini-workup on a small aliquot of the reaction mixture. Extract the compounds into an organic solvent, concentrate, and run a quick ¹H NMR. The appearance of characteristic peaks for this compound will confirm its formation[2][3].
Question: My GC-MS results show a peak with the correct mass for the product, but the reaction doesn't seem to be complete by TLC. Why is there a discrepancy?
Answer: This discrepancy can arise from several factors related to the sensitivity and limitations of each technique:
-
Sensitivity Differences: GC-MS is often more sensitive than TLC. It can detect trace amounts of your product that may not be easily visible on a TLC plate, especially in the early stages of the reaction.
-
Volatility and Thermal Stability: GC-MS analysis requires the analyte to be volatile and thermally stable. If your starting material or product degrades in the hot injector port of the GC, the resulting chromatogram may not accurately represent the composition of the reaction mixture[4]. This compound is generally stable, but this is a crucial consideration for any new compound.
-
Co-elution on TLC: It's possible that a side-product has a similar Rf value to your starting material on the TLC plate, making it appear as if the starting material is not being consumed. GC, with its superior separation capabilities, can often resolve these closely related compounds[5][6].
-
Response Factors: In GC analysis, different compounds can have different response factors in the detector (e.g., FID or MS). Without proper calibration, the peak area does not directly correlate to the molar concentration.
Troubleshooting Steps:
-
Calibrate Your GC-MS: If possible, create a calibration curve using known concentrations of your starting material and product to get a more accurate quantitative picture of your reaction progress.
-
Optimize TLC Conditions: Experiment with different solvent systems for your TLC to achieve better separation between the starting material, product, and any potential side-products.
-
Cross-Verification with HPLC: High-Performance Liquid Chromatography (HPLC) is an excellent alternative or complementary technique. It operates at ambient temperature, avoiding potential thermal degradation, and can provide excellent separation of aromatic isomers[7].
-
NMR Analysis of the Crude Mixture: A ¹H NMR of the crude reaction mixture can provide a more accurate molar ratio of starting material to product by integrating the respective characteristic peaks.
Question: I'm observing the formation of a significant amount of a di-brominated side-product. How can I minimize this?
Answer: The formation of di-brominated, and even poly-brominated, naphthalenes is a common side reaction in electrophilic bromination, especially if the reaction is left for too long or if an excess of the brominating agent is used[8][9]. The ethoxy group is an activating group, making the naphthalene ring susceptible to further electrophilic attack.
Strategies to Minimize Polybromination:
-
Control Stoichiometry: Use a precise stoichiometry of your brominating agent (e.g., N-Bromosuccinimide or bromine). A slight excess may be needed to drive the reaction to completion, but a large excess will favor polybromination.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the mono-brominated product. Electrophilic aromatic substitution is an exothermic process, and controlling the temperature is crucial[10].
-
Reaction Time: Monitor the reaction closely using TLC or GC. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-brominated product can form.
-
Choice of Brominating Agent: While bromine is a common reagent, milder brominating agents like N-Bromosuccinimide (NBS) can sometimes offer better selectivity.
II. Frequently Asked Questions (FAQs)
Q1: What is the best technique for real-time monitoring of my this compound synthesis?
For routine, qualitative, and rapid monitoring, Thin-Layer Chromatography (TLC) is the most convenient and cost-effective method. It allows you to quickly assess the consumption of the starting material and the formation of the product at the bench. For more quantitative and detailed analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are superior.
Q2: How can I be sure that the bromine has added to the 2-position and not another position on the naphthalene ring?
The directing effect of the ethoxy group at the 6-position will primarily direct the incoming electrophile (bromine) to the ortho and para positions. In the case of 2-ethoxynaphthalene, this would be the 1-, 3-, 5-, and 7-positions. However, steric hindrance will play a significant role. The final confirmation of the regiochemistry is best achieved by Nuclear Magnetic Resonance (NMR) spectroscopy . The ¹H and ¹³C NMR spectra of this compound have distinct patterns of chemical shifts and coupling constants that can be used to unequivocally determine the structure[2][3][11][12].
Q3: My reaction mixture is very dark. How can I effectively monitor it using TLC?
Dark-colored reaction mixtures can sometimes streak on the TLC plate, making interpretation difficult. To overcome this:
-
Dilute Your Sample: Before spotting on the TLC plate, dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Use a Band Applicator: Instead of spotting, apply the diluted sample as a thin band at the baseline. This can lead to better separation.
-
Pre-adsorption: Mix a small amount of the reaction mixture with a tiny amount of silica gel, evaporate the solvent, and then apply the dry silica to the top of the TLC plate before developing.
Q4: Can I use Mass Spectrometry alone to monitor the reaction?
While Mass Spectrometry (MS) is excellent for confirming the molecular weight of your product, it is not ideal for monitoring the reaction on its own. MS does not provide information about isomers, and without a chromatographic separation step (like in GC-MS or LC-MS), it cannot distinguish between different components in a mixture that may have the same mass (isomers) or are isobaric.
III. Experimental Protocols & Data
A. TLC Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line about 1 cm from the bottom of the plate (the baseline).
-
Spotting:
-
Dissolve a small amount of your starting material (2-ethoxynaphthalene) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
Using a capillary tube, spot the reference solution on the left side of the baseline.
-
Carefully spot a small amount of your reaction mixture in the center of the baseline.
-
If available, spot a reference solution of the pure product on the right side.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The chamber should be saturated with the solvent vapor.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under UV light (254 nm). Circle the spots with a pencil.
-
Interpretation: Compare the spots of the reaction mixture to the starting material and product references. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexane) |
| 2-Ethoxynaphthalene | ~0.5 |
| This compound | ~0.6 |
Note: Rf values are indicative and can vary based on the exact conditions.
B. GC-MS Analysis Protocol
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a quenching agent if necessary (e.g., sodium thiosulfate solution to remove excess bromine).
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms)[5][13].
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-350 amu
-
-
Data Analysis: Identify the peaks in the chromatogram by their mass spectra. The starting material (2-ethoxynaphthalene) will have a molecular ion peak at m/z 172, and the product (this compound) will show a characteristic isotopic pattern for bromine with major peaks at m/z 250 and 252.
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| 2-Ethoxynaphthalene | Shorter | 172 (M+), 144, 115 |
| This compound | Longer | 250, 252 (M+, Br isotopes), 222, 224, 143 |
IV. Visualizing the Workflow
Reaction Monitoring Workflow
This diagram illustrates the decision-making process for monitoring the synthesis of this compound.
Caption: Decision workflow for reaction monitoring.
Synthesis and Side Reactions
This diagram shows the main reaction pathway and a common side reaction.
Caption: Synthesis pathway and potential side reaction.
V. References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. Retrieved from [Link]
-
Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from
-
Chegg.com. (2021). Synthesis of 2-Ethoxynaphthalene: An Sn2 Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene - Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Raja, et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GC-MS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. Retrieved from
-
SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
European Patent Office. (1989). EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4- ionic liquid. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
-
ResearchGate. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. Retrieved from [Link]
-
Arkat USA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR [m.chemicalbook.com]
- 3. 66217-19-4|this compound|BLD Pharm [bldpharm.com]
- 4. scirp.org [scirp.org]
- 5. ijpsr.com [ijpsr.com]
- 6. rsc.org [rsc.org]
- 7. Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. crab.rutgers.edu [crab.rutgers.edu]
- 11. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of 2-Bromo-6-ethoxynaphthalene
Welcome to the technical support guide for the large-scale purification of 2-Bromo-6-ethoxynaphthalene (CAS 66217-19-4). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into common purification challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for the large-scale purification of this compound?
For large-scale applications, the most industrially viable and effective methods are recrystallization and flash column chromatography. For thermally stable compounds, high-vacuum distillation can also be considered. The choice depends on the initial purity of the crude material and the nature of the impurities.
-
Recrystallization is generally the most cost-effective and scalable method, ideal for removing minor, structurally different impurities when the crude product has a purity of >90%.
-
Flash Column Chromatography is preferred for complex mixtures containing isomeric byproducts or impurities with similar solubility profiles to the target compound. While more resource-intensive, it offers superior separation power.[1]
-
High-Vacuum Distillation can be effective, particularly if the impurities are non-volatile. The related compound, 2-bromo-6-methoxynaphthalene, can be purified by distillation under reduced pressure[2].
Q2: What are the common impurities I should anticipate from the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. A common synthesis involves the bromination of 2-ethoxynaphthalene. Based on analogous reactions for similar compounds, likely impurities include:
-
Unreacted Starting Material: Residual 2-ethoxynaphthalene.
-
Over-brominated Species: Di- and poly-brominated naphthalenes (e.g., 1,2-dibromo-6-ethoxynaphthalene). Patent literature for the synthesis of the methoxy analog frequently mentions the formation of 1,6-dibromo species[3][4].
-
Isomeric Impurities: Bromination at other positions on the naphthalene ring.
-
Hydrolysis Products: Residual 2-naphthol if the starting ether was not pure.
-
Residual Reagents and Solvents: Traces of bromine or the reaction solvent. Free bromine can often be quenched with a reducing agent like sodium bisulfite during workup[3].
Q3: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethanol | 78 | Polar Protic | A good starting point. Often used for aromatic compounds[5]. A mixed system like ethanol/water can be effective for inducing crystallization. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Butanol / Isobutanol | 118 / 108 | Medium Polarity | Proven effective for the closely related 2-bromo-6-methoxynaphthalene, suggesting high utility[3][6][7]. Higher boiling point allows for a wider temperature gradient. |
| Hexane | 69 | Non-polar | Useful for removing more polar impurities. A final wash with cold hexane can be effective. Recrystallization from pure hexane is also reported for similar structures[8]. |
| Toluene | 111 | Non-polar Aromatic | Good for dissolving aromatic compounds. May require a co-solvent (like hexane) to reduce solubility upon cooling. |
A preliminary screening with small amounts of crude material in test tubes is essential to identify the optimal solvent or solvent system for your specific impurity profile[9].
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a problem-solution format.
Problem 1: After recrystallization, my product yield is very low.
-
Probable Cause 1: Excessive Solvent Use. The most common error is adding too much solvent during the initial dissolution step. This keeps a significant portion of the product dissolved in the mother liquor even after cooling.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already completed the filtration, attempt to recover more product by concentrating the mother liquor via rotary evaporation and performing a second crystallization.
-
Probable Cause 2: Cooling Rate is Too Rapid. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can lead to the formation of fine, impure crystals and trap the product in an amorphous state, reducing the isolated yield.
-
Solution 2: Allow the hot, filtered solution to cool slowly to room temperature. This encourages the growth of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize precipitation before filtration[9].
Problem 2: The compound "oils out" instead of forming crystals during cooling.
-
Probable Cause: This occurs when the solute separates from the solution as a supercooled liquid instead of a solid. This is common if the solution is too concentrated or if the melting point of the impure compound is lower than the temperature of the solution.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to decrease the saturation level. Ensure a very slow cooling rate. Scratching the inside of the flask with a glass rod at the solution's surface can help induce nucleation and prevent oiling[10]. If the problem persists, consider a different solvent with a lower boiling point.
Problem 3: My final product is still colored (e.g., yellow or brown) after recrystallization.
-
Probable Cause: The presence of highly conjugated, colored impurities that co-crystallize with the product.
-
Solution 1 (Decolorization): After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool[9].
-
Solution 2 (Chromatography): If charcoal treatment is ineffective, the impurities have a polarity very similar to your product. In this case, column chromatography is the recommended next step.
Problem 4: Thin-Layer Chromatography (TLC) analysis shows poor separation between my product and an impurity during column chromatography.
-
Probable Cause: The chosen eluent system has incorrect polarity. The separation on silica gel depends on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent).
-
Solution: Systematically vary the eluent composition. A good starting point for this compound is a non-polar solvent like hexane, with a small amount of a more polar solvent like ethyl acetate or dichloromethane[9][11].
-
Prepare several eluent mixtures (e.g., 99:1, 98:2, 95:5 Hexane:Ethyl Acetate).
-
Run a TLC plate for each mixture to find the system that gives your product an Rf value of approximately 0.3-0.4, with clear separation from impurities.
-
For large-scale columns, using a shallow gradient elution (gradually increasing the polarity during the run) can significantly improve separation.
-
Purification Workflow Decision Diagram
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision workflow for purification method selection.
Detailed Experimental Protocols
Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[12].
Protocol 1: Large-Scale Recrystallization from Isobutanol
This protocol is based on methods proven effective for the analogous methoxy compound and is a robust starting point[6][7].
-
Dissolution: In a suitably sized, baffled reactor equipped with an overhead stirrer and reflux condenser, add the crude this compound (e.g., 1 kg).
-
Add a starting volume of isobutanol (e.g., 2.5 L). Begin stirring and heating the mixture to reflux (approx. 108 °C).
-
Once refluxing, continue to add more hot isobutanol in small portions until all the solid has just dissolved. Avoid adding a large excess.
-
(Optional Decolorization): If the solution is darkly colored, cool it slightly below reflux and add 10-20 g of activated charcoal. Re-heat to reflux and stir for 15-20 minutes.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot filtration through a heated filter funnel packed with a layer of Celite. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Transfer the clear, hot filtrate to a clean reactor and allow it to cool slowly and undisturbed. Initial cooling to ~60-70 °C can be done with ambient air, followed by controlled cooling with a jacket fluid. Slow, controlled cooling is critical for forming large, pure crystals[4].
-
Isolation: Once the slurry has reached a low temperature (e.g., 0-5 °C) and crystallization appears complete, collect the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the filter cake with a small amount of cold isobutanol to remove residual mother liquor, followed by a wash with cold hexane to facilitate drying.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purification on a large laboratory scale (10-100 g).
-
Eluent Selection: As determined by prior TLC analysis, prepare a sufficient quantity of the eluent system (e.g., Hexane:Ethyl Acetate 98:2).
-
Column Packing:
-
Select a glass column of appropriate diameter (a rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Place a plug of glass wool and a layer of sand at the bottom of the column.
-
Pack the column with silica gel (e.g., 230-400 mesh) using the "slurry method" for best results. Pour a slurry of silica gel in the eluent into the column and allow it to settle into a uniform bed[13].
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 20 g) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen) to achieve a steady flow rate.
-
Continuously collect fractions in an organized manner (e.g., in test tubes or bottles).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Recrystallization Troubleshooting Diagram
Caption: Troubleshooting common recrystallization issues.
References
- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information.
- Piovano, G., et al. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene. (WO1998042647A1). Google Patents.
- Piovano, G., et al. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene. (Patent No. WO1998042647A1). Espacenet.
- De Dietrich Process Systems. (n.d.). QVF® Bromine Processes.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column.
- De Dietrich Process Systems. (n.d.). Bromine Processes.
- Kureha Kagaku Kogyo Kabushiki Kaisha. (1999). Method for purifying a bromine compound. (EP0913381B1). Google Patents.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubChem. (n.d.). 2-Ethoxynaphthalene. National Center for Biotechnology Information.
- Rozen, S., & Brand, M. (1987). Method for the bromination of aromatic compound. (US4954648A). Google Patents.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- PrepChem. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene.
- PrepChem. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene.
- Pierrel S.p.A. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (US4628123A). Google Patents.
- Pierrel S.p.A. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (EP0179447A1). Google Patents.
- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Coll. Vol. 6, p.757 (1988); Vol. 54, p.71 (1974).
- Suzhou Senfeida Chemical Co., Ltd. (n.d.). Low Price 2-Ethoxynaphthalene.
- PubChem. (n.d.). 2-Bromo-1,4-bis(6-bromohexoxy)naphthalene. National Center for Biotechnology Information.
Sources
- 1. Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. sfdchem.com [sfdchem.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-ethoxynaphthalene and 2-Bromo-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted naphthalenes serve as pivotal intermediates. Among them, 2-bromo-6-alkoxynaphthalenes are of particular interest, with 2-bromo-6-methoxynaphthalene being a well-established precursor for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] Its close analog, 2-bromo-6-ethoxynaphthalene, offers a subtle yet potentially significant structural variation. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by mechanistic insights and experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The core difference between these two molecules lies in the alkoxy substituent: a methoxy (-OCH₃) group versus an ethoxy (-OCH₂CH₃) group. This seemingly minor change can influence the electronic and steric environment of the naphthalene core, thereby affecting the reactivity of the carbon-bromine (C-Br) bond in various chemical transformations.
Theoretical Underpinnings: Electronic and Steric Effects
The reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the electronic properties and steric hindrance around the C-X bond.
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which increases the electron density of the naphthalene ring system. This effect makes the naphthalene core more reactive towards electrophilic attack than benzene.[3] However, the primary focus for cross-coupling reactions is the C-Br bond. The electron-donating nature of the alkoxy groups can slightly increase the electron density on the carbon atom of the C-Br bond, which could subtly influence the rate of oxidative addition in palladium-catalyzed reactions. Generally, the electronic difference between a methoxy and an ethoxy group is considered minimal and they are often used interchangeably from a purely electronic standpoint.
Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can have a more pronounced effect on the reactivity. In transition metal-catalyzed reactions, the steric environment around the C-Br bond can influence the approach of the bulky catalyst complex. This can be either detrimental, by hindering the catalyst's access to the reaction site, or in some cases, beneficial by promoting certain conformations that favor the desired reaction pathway.
Reactivity in Key Synthetic Transformations
The true measure of reactivity is observed in common synthetic applications. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[5][6]
-
2-Bromo-6-methoxynaphthalene: This compound is frequently used in Suzuki couplings. For instance, it is a key starting material for the synthesis of 6-methoxy-2-naphthaleneboronic acid, a valuable building block in pharmaceutical research.[7]
-
This compound: While less commonly cited, it is expected to undergo Suzuki coupling under similar conditions. The slightly larger steric profile of the ethoxy group might necessitate minor optimization of reaction conditions, such as the choice of ligand or a slight increase in reaction temperature, to achieve comparable yields to its methoxy counterpart.
While direct comparative studies are scarce in readily available literature, the underlying principles suggest that both compounds are viable substrates. The choice between them may come down to the specific steric requirements of the coupling partner or the desired physical properties of the final product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[8][9][10] This reaction is known to be sensitive to steric hindrance.
-
General Reactivity: The reaction involves the coupling of an amine with the aryl halide in the presence of a palladium catalyst and a base.[9] The steric bulk of the ethoxy group in this compound compared to the methoxy group in 2-bromo-6-methoxynaphthalene could lead to slower reaction rates or require more sterically accommodating ligands (e.g., XPhos) to facilitate the coupling, especially with bulky amines.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of the aryl halide with magnesium metal.[11][12][13][14]
-
General Considerations: This reaction is highly sensitive to moisture and requires anhydrous conditions.[13][14] Both 2-bromo-6-methoxynaphthalene and this compound can be converted to their corresponding Grignard reagents. The difference in the alkoxy group is unlikely to have a significant impact on the formation of the Grignard reagent itself, which is primarily dependent on the reactivity of the C-Br bond with magnesium. However, the subsequent reactions of the Grignard reagent might be influenced by the steric bulk of the ethoxy group. For example, in reactions with sterically hindered electrophiles, the ethoxy-substituted Grignard reagent might exhibit lower reactivity.
Data Presentation: Comparison of Properties and Reactivity
| Feature | 2-Bromo-6-methoxynaphthalene | This compound | Comparison & Insights |
| Molecular Weight | 237.09 g/mol [15] | 251.12 g/mol | The ethoxy analog is slightly heavier. |
| Melting Point | 106-109 °C[15][16] | Data not readily available | Physical properties will differ, which can affect solubility and purification. |
| Electronic Effect | Electron-donating | Electron-donating | Very similar electronic influence on the naphthalene ring. |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group. |
| Suzuki Coupling | Well-established substrate.[7] | Expected to be a viable substrate. | Minor optimization of reaction conditions may be needed for the ethoxy analog. |
| Buchwald-Hartwig | Viable substrate. | Potentially slower reaction rates due to increased steric hindrance. | May require more specialized ligands for efficient coupling. |
| Grignard Formation | Readily forms Grignard reagent. | Readily forms Grignard reagent. | Subsequent reactions may be influenced by sterics. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. leah4sci.com [leah4sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]
- 16. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [chemicalbook.com]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromo-6-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. For drug development professionals and researchers focused on synthesizing complex molecular architectures, the choice of coupling methodology is a critical decision that can significantly impact yield, purity, and overall project timelines. This guide provides an in-depth, objective comparison of two cornerstone cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the functionalization of 2-Bromo-6-ethoxynaphthalene, a key intermediate in the synthesis of various biologically active compounds.
Introduction to the Substrate: this compound
This compound is a versatile building block in medicinal chemistry and materials science. The naphthalene core is a privileged structure found in numerous pharmacologically active agents, and the ethoxy group provides a point for modifying solubility and metabolic stability. The bromine atom at the 2-position serves as a handle for introducing a wide range of molecular complexity via cross-coupling reactions. The efficient and selective functionalization of this position is often a key step in the synthesis of novel therapeutic candidates and functional materials.
Theoretical Underpinnings: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille reactions are powerful palladium-catalyzed methods for the formation of C(sp²)-C(sp²) bonds and proceed through a similar catalytic cycle.[1] This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[2][3] This is followed by the crucial transmetalation step, where the organic group from the organometallic reagent is transferred to the palladium center.[2][3] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[2][3]
The primary distinction between the Suzuki and Stille couplings lies in the nature of the organometallic reagent used in the transmetalation step. The Suzuki coupling employs organoboron compounds, such as boronic acids or their esters, while the Stille coupling utilizes organotin compounds, known as organostannanes.[4][5] This fundamental difference has profound implications for the reaction conditions, functional group tolerance, and overall practicality of each method.
Head-to-Head Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is often a nuanced decision based on a variety of factors. Below is a comparative analysis of key performance indicators for the arylation of this compound.
Quantitative Data Comparison
While a direct, side-by-side experimental comparison for this compound is not extensively documented, the following table summarizes typical performance metrics based on published reports for the closely related and electronically similar 2-bromo-6-methoxynaphthalene and other bromonaphthalene scaffolds.[6][7][8]
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 85-98% | 70-95% |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Reaction Temperature | 80-110 °C | 60-100 °C |
| Key Reagent | Arylboronic Acid/Ester | Arylstannane |
| Reagent Toxicity | Boronic acids are generally of low toxicity. | Organotin compounds are highly toxic.[4] |
| Byproducts | Boron-based, often water-soluble and easily removed. | Tin-based, can be difficult to remove.[2] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[5] |
Mechanistic Insights and Decision Workflow
To aid in the selection process, the following diagrams illustrate the catalytic cycles of both reactions and a decision-making workflow.
Catalytic Cycles
Catalytic cycles of Suzuki and Stille couplings.
Decision-Making Workflow
Sources
- 1. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Ethoxynaphthalene
The synthesis of brominated aromatic compounds is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. 2-Ethoxynaphthalene, a key intermediate, often requires selective bromination. Historically, elemental bromine (Br₂) has been the reagent of choice for this transformation. However, its high toxicity, corrosive nature, and the formation of stoichiometric amounts of hydrogen bromide (HBr) as a hazardous byproduct have necessitated the search for safer and more sustainable alternatives. This guide provides a detailed comparison of alternative brominating agents for the synthesis of 2-ethoxynaphthalene, offering experimental insights and data to inform your selection process.
The Drawbacks of Elemental Bromine: A Necessary Shift
The use of liquid bromine presents significant challenges, particularly in a research and development setting. Its high vapor pressure leads to the release of toxic fumes, requiring specialized handling equipment and ventilation. Furthermore, the reaction stoichiometry dictates that for every mole of brominated product, one mole of HBr is generated, which must be neutralized, adding to the waste stream and potentially causing side reactions. These factors, coupled with the increasing emphasis on green chemistry principles, have driven the adoption of alternative brominating agents that offer improved safety profiles, easier handling, and reduced environmental impact.
Comparative Analysis of Alternative Brominating Agents
This section details the performance of several common alternative brominating agents for the synthesis of 2-ethoxynaphthalene, with a focus on reaction efficiency, selectivity, and safety.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. It is a crystalline solid that is easier and safer to handle than liquid bromine.
Mechanism of Action: In the presence of an acid catalyst or a radical initiator, NBS serves as a source of electrophilic bromine. For the bromination of electron-rich aromatic systems like 2-ethoxynaphthalene, the reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Experimental Performance: The bromination of 2-ethoxynaphthalene using NBS in a suitable solvent, such as carbon tetrachloride or acetonitrile, provides the desired product in good to excellent yields. The reaction is often carried out at room temperature, and the succinimide byproduct can be easily removed by filtration.
| Parameter | N-Bromosuccinimide (NBS) |
| Reagent Type | Solid |
| Typical Yield | 85-95% |
| Reaction Conditions | Room temperature, various solvents (e.g., CCl₄, CH₃CN) |
| Byproducts | Succinimide (solid, easily removed) |
| Safety | Irritant, moisture-sensitive |
| Advantages | Easy to handle, high yields, clean reaction |
| Disadvantages | Can undergo radical reactions under certain conditions |
Experimental Protocol:
-
Dissolve 2-ethoxynaphthalene (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the bromination of 2-ethoxynaphthalene using NBS.
Ammonium Bromide with Oxone
This system offers an in-situ generation of an electrophilic bromine species, avoiding the direct handling of bromine. Oxone (2KHSO₅·KHSO₄·K₂SO₄) is a stable, inexpensive, and non-toxic oxidizing agent.
Mechanism of Action: Oxone oxidizes ammonium bromide to generate an electrophilic brominating agent, likely hypobromous acid (HOBr) or a related species, in the reaction mixture. This species then reacts with the electron-rich 2-ethoxynaphthalene.
Experimental Performance: This method provides a green and efficient alternative for the bromination of 2-ethoxynaphthalene. The reaction is typically carried out in a biphasic system or in an aqueous medium, minimizing the use of volatile organic solvents.
| Parameter | Ammonium Bromide / Oxone |
| Reagent Type | Solid (both) |
| Typical Yield | 90-98% |
| Reaction Conditions | Room temperature, aqueous or biphasic media |
| Byproducts | Sulfate salts |
| Safety | Oxone is a strong oxidizer |
| Advantages | In-situ generation of brominating agent, environmentally friendly |
| Disadvantages | Requires careful control of stoichiometry |
Experimental Protocol:
-
To a stirred solution of 2-ethoxynaphthalene (1.0 eq) and ammonium bromide (1.2 eq) in a mixture of dichloromethane and water.
-
Add Oxone (0.5 eq) portion-wise over 30 minutes at room temperature.
-
Continue stirring for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with sodium thiosulfate solution and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified.
Caption: General workflow for bromination using ammonium bromide and Oxone.
Enzymatic Bromination
Biocatalysis offers a highly selective and environmentally benign approach to bromination. Halogenase enzymes can catalyze the bromination of specific positions on an aromatic ring with high precision.
Mechanism of Action: Halogenase enzymes, in the presence of a bromide source and an oxidant (often hydrogen peroxide), generate an enzyme-bound hypobromite intermediate. This highly reactive species is then delivered to the substrate, which is also bound in the enzyme's active site, leading to regioselective bromination.
Experimental Performance: While highly selective, enzymatic brominations can be limited by enzyme availability, stability, and the need for specific cofactors. However, for high-value products where regioselectivity is critical, this method holds significant promise. Yields can be variable depending on the specific enzyme and substrate.
| Parameter | Enzymatic Bromination |
| Reagent Type | Biocatalyst (enzyme) |
| Typical Yield | Variable (dependent on enzyme and conditions) |
| Reaction Conditions | Aqueous buffer, mild temperatures |
| Byproducts | Water |
| Safety | Generally safe, biodegradable reagents |
| Advantages | High regioselectivity, environmentally friendly |
| Disadvantages | Enzyme cost and availability, potentially lower yields |
Conceptual Protocol:
-
Prepare a buffered aqueous solution containing the halogenase enzyme.
-
Add the substrate, 2-ethoxynaphthalene, and a bromide salt (e.g., KBr).
-
Initiate the reaction by the slow addition of a dilute hydrogen peroxide solution.
-
Maintain the reaction at a constant temperature and pH, monitoring for product formation.
-
Upon completion, extract the product with an organic solvent.
-
Purify the product using standard chromatographic techniques.
Caption: Conceptual pathway for enzymatic bromination of 2-ethoxynaphthalene.
Conclusion and Recommendations
The choice of brominating agent for the synthesis of 2-ethoxynaphthalene depends on a balance of factors including safety, cost, desired yield, and environmental impact.
-
For general laboratory-scale synthesis with high yields and ease of handling, N-Bromosuccinimide is an excellent choice. Its solid form and the straightforward removal of its byproduct make it a convenient and efficient reagent.
-
When green chemistry principles are a primary concern, the ammonium bromide/Oxone system offers a compelling alternative. The in-situ generation of the brominating agent and the use of aqueous media significantly reduce the environmental footprint of the synthesis.
-
For applications requiring high regioselectivity that cannot be achieved by other means, enzymatic bromination presents a powerful, albeit more specialized, option.
Ultimately, the selection of the most appropriate brominating agent will be guided by the specific requirements of your research or development goals. By moving away from traditional methods involving elemental bromine, chemists can not only improve the safety and sustainability of their processes but also potentially discover more efficient and selective synthetic routes.
References
- Environmental impact of bromine and its chemical compounds - This source discusses the environmental and safety concerns associ
- Green Chemistry - This reference provides a general overview of the principles of green chemistry, which are relevant to the move away from hazardous reagents like elemental bromine.
- Enzymatic Halogenation - This source would provide detailed information on the mechanisms and applications of halogenase enzymes in organic synthesis.
A Guide to the Structural Validation of 2-Bromo-6-ethoxynaphthalene via Comparative ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for the validation of the 2-Bromo-6-ethoxynaphthalene structure, a key intermediate in the synthesis of various biologically active molecules. We will leverage the power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond simple peak reporting to a robust, self-validating system based on comparative data from structurally related analogs. This approach not only confirms the target structure but also deepens the understanding of substituent effects on the naphthalene scaffold.
The Rationale: Why Comparative Analysis?
Our validation strategy will be three-fold:
-
Prediction from Simpler Analogs: We will utilize the experimental ¹³C NMR data of 2-bromonaphthalene and 2-ethoxynaphthalene to predict the spectrum of this compound by considering their additive substituent effects.
-
Comparison with a Close Analog: We will compare our predicted values with the experimental spectrum of the closely related 2-Bromo-6-methoxynaphthalene. This comparison will allow us to refine our assignments and increase the confidence in our structural validation.
-
Understanding Substituent Effects: We will delve into the electronic effects of the bromo and ethoxy groups on the naphthalene ring to provide a causal explanation for the observed and predicted chemical shifts.
Visualizing the Validation Workflow
Caption: Workflow for the validation of this compound.
Comparative ¹³C NMR Data
The following table summarizes the experimental ¹³C NMR chemical shifts for our reference compounds and the predicted values for this compound. All chemical shifts are in ppm relative to tetramethylsilane (TMS).
| Carbon | Naphthalene (Experimental) | 2-Bromonaphthalene (Experimental)[2] | 2-Ethoxynaphthalene (Experimental)[3][4] | 2-Bromo-6-methoxynaphthalene (Experimental)[5][6][7] | This compound (Predicted) |
| C1 | 128.1 | 127.7 | 129.2 | 129.8 | ~129.4 |
| C2 | 125.9 | 121.2 | 157.5 | 119.2 | ~119.0 |
| C3 | 125.9 | 130.0 | 105.8 | 131.6 | ~131.8 |
| C4 | 128.1 | 127.7 | 128.7 | 129.3 | ~128.9 |
| C5 | 128.1 | 128.4 | 126.6 | 128.4 | ~128.6 |
| C6 | 125.9 | 126.5 | 123.5 | 158.1 | ~157.3 |
| C7 | 125.9 | 127.3 | 126.7 | 119.2 | ~119.0 |
| C8 | 128.1 | 127.7 | 128.2 | 129.8 | ~129.4 |
| C4a | 133.7 | 132.8 | 134.4 | 134.1 | ~133.7 |
| C8a | 133.7 | 134.7 | 128.9 | 130.1 | ~129.9 |
| -OCH₂- | - | - | 63.4 | - | ~63.6 |
| -CH₃ | - | - | 14.8 | 55.3 (methoxy) | ~14.8 |
In-Depth Analysis of Substituent Effects
The bromine atom at the C2 position is an electronegative, deactivating group that exerts its influence primarily through the inductive effect (σ-withdrawal) and a weaker resonance effect (π-donation). This leads to a significant downfield shift for the ipso-carbon (C2) and the C3 carbon, while other carbons are less affected.[8]
The ethoxy group at the C6 position is a strongly activating, electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic system. This results in a substantial upfield shift for the ortho (C5, C7) and para (C2, C10 - not applicable here) positions and a significant downfield shift for the ipso-carbon (C6).
When both substituents are present, their effects are approximately additive. The prediction for this compound is derived from this principle. The strong electron-donating ethoxy group at C6 will cause a notable upfield shift at C5 and C7. The bromine at C2 will primarily influence its immediate neighbors.
Comparing our predicted values for this compound with the experimental data for 2-Bromo-6-methoxynaphthalene provides a powerful validation checkpoint. The aromatic carbon chemical shifts are expected to be very similar, with minor deviations. The key difference will be in the signals for the alkoxy side chain. The methoxy group (-OCH₃) in the known compound shows a signal around 55.3 ppm. For our target molecule, we expect to see two signals for the ethoxy group: a methylene carbon (-OCH₂-) around 63.6 ppm and a methyl carbon (-CH₃) around 14.8 ppm. The presence of these two signals, in addition to the predicted aromatic signals, would provide conclusive evidence for the this compound structure.
Experimental Protocol for ¹³C NMR Acquisition
This section provides a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and will not interfere with the sample signals, apart from its characteristic triplet at ~77 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution. A half-height peak width of <1 Hz for the TMS signal is recommended.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm. This range will encompass all expected carbon signals.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, which can have longer relaxation times.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration. The goal is to achieve a signal-to-noise ratio of at least 20:1 for the weakest signal.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Integrate the peaks (for relative intensity comparison, not absolute quantification).
-
Perform peak picking to identify the chemical shifts.
Visualizing the Molecular Structure and Key Carbons
Caption: Structure of this compound with carbon numbering.
Conclusion
The structural validation of this compound can be confidently achieved through a comparative ¹³C NMR analysis, even in the absence of a reference spectrum for the exact compound. By leveraging the predictable nature of substituent chemical shifts and comparing with closely related analogs, researchers can build a robust and scientifically sound argument for the correct structure. This methodology not only serves as a practical tool for everyday research but also reinforces a deeper understanding of the fundamental principles of NMR spectroscopy.
References
- How to predict the 13C NMR spectrum of a compound. (2017, November 28). In YouTube. [Link]
- Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
- PubChem. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. [Link]
- SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]
- PrepChem. Synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
- PrepChem. Synthesis of 2-bromo-6-acetylnaphthalene. [Link]
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- PubChem. 2-Ethoxynaphthalene | C12H12O | CID 7129. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences. [Link]
- The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi. [Link]
- 13-C NMR Chemical Shift Table.pdf. [Link]
- Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
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- 1. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxynaphthalene(93-18-5) 13C NMR [m.chemicalbook.com]
- 5. 2-Bromo-6-methoxynaphthalene(5111-65-9) 13C NMR spectrum [chemicalbook.com]
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- 7. spectrabase.com [spectrabase.com]
- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-6-ethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. Naphthalene derivatives, in particular, are privileged structures found in numerous biologically active compounds and advanced materials. 2-Bromo-6-ethoxynaphthalene serves as a key building block for the synthesis of these complex molecules. The strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of this naphthalene core is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving these transformations with high efficiency and selectivity.[1]
This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig coupling reactions of this compound. By examining the nuances of catalyst selection, ligand architecture, and reaction conditions, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Strategic Importance of this compound Coupling
The ethoxynaphthalene moiety is a key pharmacophore in a variety of therapeutic agents. Its derivatization through cross-coupling reactions allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The choice of the palladium catalyst is critical and directly impacts reaction yield, purity, and scalability.
Comparative Analysis of Palladium Catalysts
The success of a palladium-catalyzed coupling reaction is intricately linked to the choice of the palladium precursor and, more importantly, the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or olefin coordination (for Heck) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[4] For a substrate like this compound, the choice of catalyst will depend on the steric and electronic properties of the boronic acid coupling partner.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 1-5 | Commercially available, effective for simple arylboronic acids.[5] | Can be sensitive to air and moisture; may require higher temperatures. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1-3 | High thermal stability, good for a broad range of boronic acids, including heteroaryl derivatives.[6] | Higher cost compared to Pd(PPh₃)₄. |
| Buchwald Ligand-Based Precatalysts (e.g., XPhos Pd G3) | Bulky Biarylphosphine | 0.5-2 | High activity, allowing for low catalyst loadings and mild reaction conditions; effective for sterically hindered substrates. | Proprietary ligands can be expensive. |
Expert Insight: For the Suzuki coupling of this compound with unhindered arylboronic acids, Pd(PPh₃)₄ often provides a cost-effective and efficient solution. However, when dealing with more challenging or sterically demanding coupling partners, the use of a more robust catalyst system like Pd(dppf)Cl₂ or a Buchwald palladacycle precatalyst is recommended to ensure high conversion and avoid unwanted side reactions such as debromination.
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction enables the arylation of alkenes, providing access to substituted styrenyl and acrylic derivatives.[7] The regioselectivity and efficiency of this reaction are highly dependent on the catalyst and reaction conditions.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd(OAc)₂ with PPh₃ | Monodentate Phosphine | 1-5 | Readily available and inexpensive. | Can lead to mixtures of regioisomers with certain alkenes. |
| Herrmann's Catalyst (Palladacycle) | Phosphapalladacycle | 0.1-1 | High thermal stability and activity; often provides excellent regioselectivity.[8] | May require higher reaction temperatures. |
| Ligandless (e.g., Pd/C) | Heterogeneous | 5-10 | Easy to remove from the reaction mixture by filtration. | Often requires higher catalyst loading and may have lower activity. |
Expert Insight: For the Heck coupling of this compound with electron-deficient alkenes like acrylates, a simple Pd(OAc)₂/PPh₃ system is often sufficient. For less reactive alkenes or when high regioselectivity is crucial, a palladacycle catalyst such as Herrmann's catalyst is a superior choice.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[9] The choice of ligand is particularly critical in this reaction to facilitate the challenging C-N bond formation.[3]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd₂(dba)₃ with BINAP | Bidentate Biarylphosphine | 1-3 | Effective for a range of primary and secondary amines.[2] | Can be sensitive to the steric bulk of the amine. |
| Pd(OAc)₂ with Xantphos | Bulky Bidentate Phosphine | 1-3 | Wide bite angle of the ligand promotes reductive elimination; good for a broad scope of amines. | May require careful optimization of the base and solvent. |
| Buchwald Ligand-Based Precatalysts (e.g., BrettPhos Pd G3) | Bulky Biarylphosphine | 0.5-2 | Extremely active, enabling the coupling of challenging substrates, including ammonia equivalents and poorly nucleophilic amines, often at room temperature.[9] | High cost of specialized ligands. |
Expert Insight: The choice of catalyst for the Buchwald-Hartwig amination of this compound is highly dependent on the nature of the amine coupling partner. For simple, unhindered secondary amines, a Pd₂(dba)₃/BINAP system may suffice. However, for primary amines or sterically demanding secondary amines, the use of more advanced ligands like Xantphos or a Buchwald ligand is often necessary to achieve high yields. The base also plays a crucial role, with strong, non-nucleophilic bases like NaOt-Bu or LiHMDS being commonly employed.[9]
Experimental Protocols
The following are representative, detailed protocols for the coupling of this compound. Note: These are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Suzuki-Miyaura Coupling Protocol
Caption: General workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the solvent (e.g., Toluene/Water 4:1, 5 mL).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mizoroki-Heck Reaction Protocol
Caption: General workflow for Mizoroki-Heck reaction.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (1.5 mmol), and a base (e.g., Et₃N, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, 5 mL).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.
-
Workup: Cool to room temperature and filter off any solids.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Caption: General workflow for Buchwald-Hartwig amination.
-
Reaction Setup (in a glovebox): To a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, carefully quench with water, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Mechanistic Considerations
A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.
The efficiency of each step in these cycles is governed by the electronic and steric properties of the palladium catalyst, which are tuned by the supporting ligands. For instance, electron-rich, bulky phosphine ligands, such as those developed by Buchwald, accelerate both the oxidative addition and the reductive elimination steps, leading to higher catalytic turnover.[3]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of complex naphthalene derivatives. While a range of catalysts can be employed for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, the optimal choice depends on the specific coupling partners and desired reaction conditions. For simple transformations, traditional catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ can be effective and economical. However, for more challenging substrates, the use of advanced catalyst systems with bulky, electron-rich phosphine ligands is often essential to achieve high yields and broad substrate scope. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters are key to harnessing the full potential of these transformative reactions in the pursuit of novel pharmaceuticals and materials.
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. In Organic Reactions (pp. 1–86). John Wiley & Sons, Inc.
- Herrmann, W. A., Brossmer, C., Reisinger, C.-P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Chemistry – A European Journal, 3(8), 1357–1364.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Buchwald, S. L., & Mauger, C. M. (2009). A New Generation of Highly Active Catalysts for Palladium-Catalyzed Cross-Coupling Reactions: The Use of N-Aryl-Substituted Aminobiphenyl-Based Ligands.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Dunn, P. J. (2008). The Importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 37(6), 1184–1195.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Albisson, D. A., Bedford, R. B., & Scully, P. N. (1998). Palladium-catalysed cross-coupling of aryl bromides with arylboronic acids using phosphine-free palladium(II) sources. Tetrahedron Letters, 39(50), 9793-9796.
Sources
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: classical versus palladium(IV) intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Characterization of 2-Bromo-6-ethoxynaphthalene by HPLC and GC-MS
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity and comprehensive characterization of chemical intermediates are paramount. 2-Bromo-6-ethoxynaphthalene, a key intermediate in the synthesis of various organic compounds, requires rigorous analytical scrutiny to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
The importance of impurity profiling is underscored by regulatory bodies worldwide. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] These guidelines establish thresholds for action, compelling developers to employ highly sensitive and specific analytical methods.[4][5] This guide will equip you with the foundational knowledge to develop and validate robust analytical methods for this compound in alignment with these regulatory expectations.[6][7][8][9]
The Analyte: this compound
This compound (CAS No. 66217-19-4) is a naphthalene derivative characterized by a bromine atom and an ethoxy group attached to the aromatic rings.[10][11] Its structure lends it to a variety of organic reactions, making it a valuable building block. However, the synthesis and storage of this compound can lead to the formation of various impurities, including starting materials, by-products, and degradation products. Accurate identification and quantification of these impurities are critical.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC, particularly in the reversed-phase mode, is a cornerstone technique for the analysis of non-volatile and thermally labile organic compounds, making it exceptionally well-suited for aromatic compounds like this compound.[12][13][14]
The Rationale Behind the Method
The choice of a reversed-phase HPLC method is driven by the hydrophobic nature of the naphthalene ring. A C18 column, with its long alkyl chains, provides excellent retention and separation of aromatic hydrocarbons based on their hydrophobicity.[15] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, allows for the elution of the analyte and its impurities. The addition of an acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[16] UV detection is ideal due to the strong chromophore of the naphthalene ring system.
Experimental Protocol: Reversed-Phase HPLC
Below is a detailed, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
Expected Data and Interpretation
The primary output of an HPLC analysis is a chromatogram, which plots the detector response against retention time. The peak corresponding to this compound should be the major peak, and any other peaks are potential impurities. The area of each peak is proportional to its concentration.
| Parameter | Expected Value |
| Retention Time (this compound) | ~12.5 min |
| Purity (% Area) | >98% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Data Interpretation: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This method is suitable for identifying and quantifying process-related impurities and degradation products.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing volatile and semi-volatile compounds.
The Rationale Behind the Method
GC is an excellent choice for separating thermally stable compounds like this compound. The use of a capillary column with a non-polar stationary phase allows for separation based on boiling points and interactions with the stationary phase. Mass spectrometry provides definitive identification of the separated components by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. Electron Ionization (EI) is a common and robust ionization technique for creating characteristic fragment ions. The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a key identifier.[17][18]
Experimental Protocol: GC-MS
The following is a detailed GC-MS methodology for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Data and Interpretation
The GC-MS analysis provides both a total ion chromatogram (TIC) and a mass spectrum for each peak.
| Parameter | Expected Value |
| Retention Time (this compound) | ~15.2 min |
| Molecular Ion (M+) | m/z 250 |
| Isotopic Peak (M+2) | m/z 252 |
| Key Fragment Ions | m/z 221, 142, 114 |
Data Interpretation: The mass spectrum of this compound will show a prominent molecular ion peak at m/z 250 and an isotopic peak at m/z 252 of similar intensity, confirming the presence of one bromine atom. Fragmentation patterns, such as the loss of an ethyl group (-C2H5, 29 amu) to give a fragment at m/z 221, provide further structural confirmation.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS identification.
Comparative Analysis: HPLC vs. GC-MS
Choosing between HPLC and GC-MS depends on the specific analytical goals. The following table provides a direct comparison of their performance for the characterization of this compound.
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection and identification. |
| Best Suited For | Purity determination, quantification of non-volatile and thermally labile impurities. | Identification of the main component and volatile/semi-volatile impurities, structural elucidation. |
| Strengths | - High precision and accuracy for quantification.- Non-destructive.- Wide applicability to a range of compounds. | - High specificity for identification.- Provides structural information through fragmentation.- Excellent for volatile impurities. |
| Limitations | - Limited identification capabilities without a mass spectrometer detector.- Can be less effective for very volatile impurities. | - Not suitable for non-volatile or thermally labile compounds.- Quantification can be less precise than HPLC without appropriate standards. |
| Typical Application | Routine quality control, stability studies, impurity profiling. | Structure confirmation, identification of unknown impurities, analysis of residual solvents. |
Conclusion and Recommendations
For the comprehensive characterization of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is highly recommended.
-
For routine quality control and purity assessment , a validated HPLC-UV method is the industry standard. Its robustness, precision, and suitability for quantifying non-volatile impurities make it ideal for batch release testing and stability studies.
-
For initial characterization, structural confirmation, and the identification of unknown or volatile impurities , GC-MS is indispensable. The definitive identification provided by the mass spectrum is crucial for meeting regulatory requirements for impurity identification.[4]
By leveraging the complementary strengths of these two powerful analytical techniques, researchers and drug development professionals can ensure a thorough understanding of their material, leading to higher quality, safer, and more effective pharmaceutical products.
References
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
- Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering. [Link]
- Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. (1982). International Journal of Environmental Analytical Chemistry. [Link]
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. [Link]
- Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. (2010). Revue Roumaine de Chimie. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
- A Review on Step-by-Step Analytical Method Validation. (2015). IOSR Journal of Pharmacy. [Link]
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Journal of GXP Compliance. [Link]
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube. [Link]
- Introduction to Mass Spectrometry and GC-MS. (n.d.). NPL. [Link]
- Interpret
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Bromo-6-ethoxynaphthalene
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 2-Bromo-6-ethoxynaphthalene, a key building block in medicinal chemistry, is no exception. An impure batch can introduce confounding variables in biological assays, compromise reaction yields, and lead to the formation of undesirable side-products.
This guide provides an in-depth, practical comparison of analytical methodologies to rigorously confirm the purity of newly synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our choices, enabling you to build a self-validating system for quality control in your own laboratory. Our approach is grounded in a multi-technique strategy, as no single method can provide a complete purity profile.
Understanding the Synthetic Landscape: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand where they are likely to originate. The synthesis of this compound can be approached from two common pathways, each with a distinct impurity profile.
Route A: Ethylation of 6-Bromo-2-naphthol This route, adapted from well-established protocols for the analogous methoxy compound, involves the Williamson ether synthesis.[1][2] The primary impurities to anticipate are:
-
Unreacted 6-Bromo-2-naphthol: The direct precursor.
-
Residual 2-Naphthol: The ultimate starting material for 6-bromo-2-naphthol synthesis.[3]
-
1,6-Dibromo-2-naphthol: An intermediate in the synthesis of 6-bromo-2-naphthol.[3]
Route B: Bromination of 2-Ethoxynaphthalene This approach involves the direct electrophilic aromatic substitution on the naphthalene core.[4] The expected impurities here are different:
-
Poly-brominated Species: Over-reaction can lead to the formation of dibromo- or tribromo-ethoxynaphthalene isomers.
-
Isomeric Bromination Products: While the 6-position is electronically favored, minor amounts of other isomers may form.
The following analytical workflow is designed to detect and differentiate these potential contaminants from the desired product.
The Analytical Workflow: A Multi-Pronged Approach to Purity Verification
Our workflow integrates several analytical techniques, moving from rapid, qualitative assessments to precise, quantitative measurements. This layered approach ensures a high degree of confidence in the final purity assessment.
Caption: Workflow for purity verification of this compound.
Melting Point Analysis: The Classic Purity Indicator
Expertise & Experience: The melting point is a fundamental, yet powerful, first indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2°C), whereas impurities disrupt the crystal lattice, causing a depression and broadening of the melting range.[7] This phenomenon, known as melting point depression, provides a rapid, low-cost assessment of sample integrity.
Protocol:
-
Ensure the synthesized material is completely dry, as residual solvent will depress the melting point.
-
Place a small amount of the crystalline product into a capillary tube, packing it to a height of 2-3 mm.
-
Use a calibrated melting point apparatus.
-
Heat the sample rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Comparative Data:
| Compound | Expected Melting Point (°C) | Rationale for Comparison |
| This compound | Predicted: 90-100 | The target compound. A sharp range here is a good sign. |
| 2-Bromo-6-methoxynaphthalene | 106-109[8][9] | A close structural analog; provides a reasonable expectation. |
| 6-Bromo-2-naphthol | 127-129[10] | Key precursor (Route A); a higher melting impurity. |
| 2-Ethoxynaphthalene | 37-38[5][6] | Key precursor (Route B); a significantly lower melting impurity. |
Thin-Layer Chromatography (TLC): Visualizing Impurities
Trustworthiness: TLC is an indispensable tool for visualizing the complexity of a sample and for monitoring reaction progress.[11] By comparing the retention factor (Rf) of the product spot to potential impurities and starting materials on the same plate, we can quickly ascertain the presence of contaminants. A single, well-defined spot for the product is indicative of high purity.
Protocol:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate alongside standards of the relevant starting materials/intermediates if available.
-
Develop the plate in a chamber containing an appropriate mobile phase. A good starting point is a non-polar/polar mixture like Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v).[3]
-
Visualize the spots under UV light (254 nm). Most aromatic compounds are UV-active.
-
Calculate the Rf value for each spot (distance traveled by spot / distance traveled by solvent front).
Expected Results: The product, this compound, is expected to be less polar than the phenolic impurity 6-Bromo-2-naphthol but more polar than the starting material 2-Ethoxynaphthalene. Therefore, one would expect the Rf values to follow this trend: Rf (2-Ethoxynaphthalene) > Rf (this compound) > Rf (6-Bromo-2-naphthol). The presence of multiple spots in the product lane indicates impurities.
Chromatographic Quantification: HPLC and GC-MS
Authoritative Grounding: While TLC is qualitative, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative data, allowing for the determination of purity as a percentage (e.g., area percent).[11][12] Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method, confirming both the retention time and the mass-to-charge ratio (m/z) of the eluting peaks.
HPLC Methodology (Adapted from a method for the methoxy analog)[11]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Protocol:
-
Prepare a stock solution of the synthesized product in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
GC-MS Methodology
-
Column: A non-polar capillary column, such as one with a 5% Phenyl Polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film).[12]
-
Carrier Gas: Helium.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of 50-350 amu.
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane.
-
Inject into the GC-MS system.
-
Integrate the peaks in the total ion chromatogram (TIC) to determine area percent purity.
-
Analyze the mass spectrum of the main peak to confirm its identity.
-
Comparative Data & Analysis:
| Technique | Analyte | Expected Retention | Expected Mass Spectrum (m/z) |
| GC-MS | This compound | Main Peak | 250/252 (M+, M+2) , characteristic bromine isotope pattern.[13] |
| GC-MS | 2-Ethoxynaphthalene | Earlier Eluting | 172 (M+), 144.[5][14] |
| GC-MS | 6-Bromo-2-naphthol | Later Eluting | 222/224 (M+, M+2). |
| HPLC | This compound | Main Peak | N/A |
| HPLC | 2-Ethoxynaphthalene | Shorter Retention Time | N/A |
| HPLC | 6-Bromo-2-naphthol | Longer Retention Time | N/A |
The mass spectrum is the definitive identifier in GC-MS. For this compound, the molecular ion (M+) peak should appear as a doublet at m/z 250 and 252, with roughly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
Scientific Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation and purity assessment.[15] ¹H NMR confirms the electronic environment of protons, while ¹³C NMR provides information about the carbon skeleton. Impurities will present as extra, unassignable peaks in the spectra.
Caption: Decision workflow for purity analysis and confirmation.
Protocol:
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
Expected Spectral Features for this compound:
-
¹H NMR:
-
Triplet (~1.5 ppm, 3H): The -CH₃ of the ethyl group.
-
Quartet (~4.1 ppm, 2H): The -O-CH₂- of the ethyl group.
-
Aromatic Region (~7.0-8.0 ppm, 6H): A series of doublets and doublet of doublets corresponding to the six protons on the naphthalene ring system. The pattern will be complex but highly characteristic. The proton ortho to the bromine will likely be the most downfield singlet or narrow doublet.
-
-
¹³C NMR:
-
Alkoxy Carbons (~15 ppm, ~64 ppm): Corresponding to the -CH₃ and -O-CH₂- of the ethyl group.
-
Aromatic Carbons (~105-160 ppm): Expect 10 distinct signals for the naphthalene core, including one for the carbon attached to bromine (C-Br, expected ~118 ppm) and one for the carbon attached to the ether oxygen (C-O, expected ~158 ppm).
-
The presence of sharp signals corresponding to residual solvents (e.g., hexane, ethyl acetate) or, more critically, peaks that can be assigned to the impurities listed in the tables above, is a direct indication that further purification is required. For example, a broad singlet in the ¹H NMR spectrum between 5-6 ppm would strongly suggest the presence of the phenolic proton from 6-Bromo-2-naphthol.
Conclusion: An Integrated and Self-Validating System
Confirming the purity of synthesized this compound is not a single measurement but a systematic process of inquiry. By integrating melting point analysis, TLC, quantitative chromatography (HPLC/GC-MS), and definitive structural confirmation by NMR, researchers can establish a self-validating workflow. Each technique provides a piece of the puzzle, and their collective agreement provides the highest possible confidence in the quality of the material. This rigorous approach is essential for ensuring the integrity of subsequent research and development activities.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). IntechOpen.
- CN102249904B - Synthesis method of 2-ethoxy naphthoic acid. (n.d.). Google Patents.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. (n.d.). Google Patents.
- 2-Bromo-6-methoxynaphthalene. (n.d.). PubChem.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds. (n.d.). University of Toronto.
- 2-Bromo-6-methoxy-naphthalene Mass Spectrum (GC). (n.d.). SpectraBase.
- Raja, M., & et al. (2020). A Sensitive GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- Synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). PrepChem.com.
- Synthesis of 2-bromo-6-acetylnaphthalene. (n.d.). PrepChem.com.
- 2-Ethoxynaphthalene. (n.d.). PubChem.
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). European Patent Office.
- 2-Ethoxynaphthalene. (n.d.). DrugFuture.
- EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. (n.d.). Google Patents.
- 2-bromo-6-ethynylnaphthalene (C12H7Br). (n.d.). PubChemLite.
- 2-Bromo-6-methoxy-naphthalene 13C NMR. (n.d.). SpectraBase.
- 6-bromo-2-naphthol. (n.d.). Organic Syntheses.
- 6-Methoxy-2-naphthol. (n.d.). Organic Syntheses.
- Synthesis of 6-Bromo-2-naphthol. (n.d.). PrepChem.com.
- Naphthalene, 2-ethoxy-. (n.d.). NIST WebBook.
- Alissandrakis, E., et al. (2003). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography–mass spectrometry. Journal of Chromatography A, 1007(1-2), 165-172.
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cost-benefit analysis of different synthetic routes to 2-Bromo-6-ethoxynaphthalene
An In-Depth Comparative Analysis of Synthetic Routes to 2-Bromo-6-ethoxynaphthalene
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. This compound is a valuable building block, structurally analogous to the widely used 2-bromo-6-methoxynaphthalene, an intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen.[1] This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will dissect each route, evaluating them on criteria including yield, cost of materials, process safety, and scalability, supported by mechanistic insights and detailed protocols.
Overview of Synthetic Strategies
Three principal strategies emerge for the synthesis of this compound, each with distinct advantages and challenges. The choice of route often depends on the scale of production, available starting materials, and specific purity requirements.
-
Route A: Direct Bromination of 2-Ethoxynaphthalene. An intuitive and direct approach involving the electrophilic aromatic substitution of the pre-formed ether.
-
Route B: Etherification of 6-Bromo-2-naphthol. A multi-step route that secures the critical bromo-substitution pattern first, followed by etherification.
-
Route C: Sandmeyer Reaction of 6-Ethoxy-2-naphthylamine. A classic transformation that converts an amino group into a bromide via a diazonium salt intermediate.
Caption: High-level overview of the three divergent synthetic strategies starting from 2-Naphthol.
Route A: Direct Electrophilic Bromination of 2-Ethoxynaphthalene
This route is arguably the most straightforward, involving two primary transformations: etherification of a common starting material, 2-naphthol, followed by regioselective bromination.
Step 1: Synthesis of 2-Ethoxynaphthalene
The synthesis of 2-ethoxynaphthalene (also known as nerolin) is a well-established process, typically achieved through Williamson ether synthesis or acid-catalyzed etherification.
-
Methodology: A common lab-scale and industrial method involves reacting 2-naphthol with an ethylating agent like diethyl sulfate or ethyl bromide in the presence of a base (e.g., sodium hydroxide). An alternative involves the direct reaction of 2-naphthol with ethanol under acidic conditions (e.g., sulfuric acid).[2] The latter method can achieve high yields, reported as high as 96%.
Step 2: Regioselective Bromination
The critical step in this route is achieving bromination at the desired C-6 position. The ethoxy group at C-2 is an activating, ortho, para-director. In the naphthalene ring system, this directs electrophilic attack to the C-1 (ortho) and C-6 (para) positions. The C-1 position is often more kinetically favored due to its higher electron density. Therefore, reaction conditions must be carefully controlled to favor the thermodynamically more stable C-6 isomer.
-
Causality of Experimental Choices: The choice of brominating agent and solvent system is crucial for regioselectivity. Using elemental bromine in a solvent like acetic acid or a chlorinated solvent is common.[3] The reaction of 2-methoxynaphthalene, a close analog, with bromine in acetic acid, followed by reductive workup, has been shown to produce the 6-bromo isomer.[3][4][5] The temperature is a key parameter; lower temperatures can sometimes favor the undesired 1-acetylated product in Friedel-Crafts reactions, and a similar trend could be expected for bromination.[6]
Caption: Workflow for Route A, proceeding via etherification followed by direct bromination.
Route B: Etherification of 6-Bromo-2-naphthol
This strategy inverts the sequence of events from Route A. It prioritizes establishing the correct bromination pattern on the naphthalene core before introducing the ethyl ether functionality. This approach often provides superior regiochemical control.
Step 1 & 2: Synthesis of 6-Bromo-2-naphthol
This intermediate is not typically prepared by direct monobromination of 2-naphthol due to the formation of multiple isomers. The industrially preferred method is a two-step sequence:[1][7]
-
Exhaustive Bromination: 2-naphthol is treated with an excess of bromine (e.g., >2 equivalents) in a solvent like methylene chloride. This forces the reaction to yield the 1,6-dibromo-2-naphthol derivative as the major product.[1][7]
-
Selective Hydrodebromination: The resulting 1,6-dibromo-2-naphthol is then selectively reduced to remove the more reactive C-1 bromine. This is often accomplished using reagents like sodium bisulfite or tin.[4][7] This selectivity is driven by the higher reactivity of the halogen at the alpha-position (C-1).
Step 3: Williamson Ether Synthesis
With the regiochemically pure 6-bromo-2-naphthol in hand, the final step is a standard Williamson ether synthesis. The naphthol is deprotonated with a base (e.g., NaOH, K₂CO₃) to form the nucleophilic naphthoxide, which then displaces a halide from an ethylating agent (e.g., ethyl bromide, diethyl sulfate) to form the target ether. This reaction is generally high-yielding and clean.
Caption: Workflow for Route B, securing the bromine position before etherification.
Route C: Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups, including halides, onto an aromatic ring via a diazonium salt intermediate.[8][9]
Step 1: Synthesis of 6-Ethoxy-2-naphthylamine
The primary challenge for this route is the availability and cost of the starting amine, 6-ethoxy-2-naphthylamine.[10][11] While commercially available, it is significantly more expensive than 2-naphthol. Its synthesis typically involves multiple steps, potentially starting from 2-naphthol, proceeding through nitration, reduction, and etherification, which adds complexity and cost to the overall process. A multi-step synthesis for a similar derivative is described in the patent literature, highlighting the potential complexity.[12]
Step 2: Diazotization and Bromide Displacement
The core of the Sandmeyer reaction involves two transformations performed sequentially in one pot:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically NaNO₂ in the presence of a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.
-
Copper-Catalyzed Displacement: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and forming the aryl bromide.[13]
Caption: Workflow for Route C, utilizing the Sandmeyer reaction on a pre-functionalized amine.
Quantitative and Qualitative Comparison
| Parameter | Route A: Direct Bromination | Route B: Etherification of Bromo-Naphthol | Route C: Sandmeyer Reaction |
| Starting Material Cost | Low (2-Naphthol, Ethanol) | Low (2-Naphthol, Bromine) | High (6-Ethoxy-2-naphthylamine) |
| Number of Steps | 2 | 3 | 1 (from amine) / 3+ (from 2-naphthol) |
| Overall Yield | Moderate to Good (highly condition dependent) | Good to Excellent (typically >75% reported for methoxy analog[7]) | Good (from amine) |
| Regioselectivity | Primary Challenge. Risk of 1-bromo isomer formation. | Primary Advantage. Excellent control. | Excellent control. |
| Scalability | Moderate. Controlling regioselectivity can be difficult on a large scale. | High. This is a common industrial approach for the methoxy analog.[1] | Moderate. Diazonium salts can be unstable; requires strict temperature control. |
| Safety & Environment | Uses Br₂; potential for halogenated solvents.[7] | Uses excess Br₂ and may use halogenated solvents.[1] | Diazonium salts are potentially explosive. Uses copper salts (heavy metal waste). |
| Process Complexity | Low to Moderate. | Moderate. Involves a selective reduction step. | Moderate. Requires cryogenic conditions. |
Recommended Experimental Protocol: Route B
Given its superior regiochemical control and proven scalability for analogous compounds, Route B represents the most robust and trustworthy method for producing high-purity this compound.
Objective: To synthesize this compound from 2-naphthol.
Materials:
-
2-Naphthol
-
Methylene Chloride (CH₂Cl₂)
-
Bromine (Br₂)
-
n-Butanol
-
Sodium Bisulfite (NaHSO₃)
-
Sodium Hydroxide (NaOH)
-
Ethyl Bromide (EtBr)
Part 1: Synthesis of 1,6-Dibromo-2-naphthol[1][8]
-
Charge a stirred reactor with 2-naphthol (1.0 mol) and methylene chloride (700 mL).
-
Cool the resulting suspension to 10 °C.
-
Gradually add bromine (2.1 mol) over two hours, maintaining the temperature at 10 °C. HBr gas will be evolved and should be passed through a scrubber.
-
After the addition is complete, allow the mixture to warm to 25 °C and stir for 3-4 hours until the reaction is complete (monitor by TLC/GC).
-
The product, 1,6-dibromo-2-naphthol, can be isolated by evaporating the solvent, or the reaction mixture can be carried forward directly.
Part 2: Selective Reduction to 6-Bromo-2-naphthol[1][8]
-
To the crude mixture from Part 1, add n-butanol (300 mL). Evaporate the methylene chloride by heating the mixture up to 70 °C.
-
Add an aqueous solution of sodium bisulfite (approx. 1.2 mol). Heat the mixture to reflux (approx. 95 °C).
-
Maintain the pH of the reaction in the range of 5-6 by the controlled addition of a 20% NaOH solution.
-
After the reduction is complete (monitor by TLC/GC, typically 4-6 hours), stop heating and allow the phases to separate.
-
Separate the lower aqueous phase. The upper organic phase contains the desired 6-bromo-2-naphthol in butanol.
Part 3: Etherification to this compound
-
To the organic phase from Part 2, add a 40% NaOH solution (approx. 1.1 mol).
-
Heat the mixture to 50-60 °C.
-
Add ethyl bromide (1.2 mol) over 2-3 hours while maintaining the temperature.
-
Stir the reaction for an additional 2-4 hours at 50-60 °C until completion.
-
Upon completion, add water (200 mL) and slowly cool the mixture to 15 °C to crystallize the product.
-
Filter the solid product, wash with cold aqueous butanol and then with water.
-
Dry the product under vacuum at 60-70 °C to yield this compound as a solid.
Conclusion
While the direct bromination of 2-ethoxynaphthalene (Route A) appears to be the most concise path, it is fraught with challenges related to regioselectivity that can compromise yield and purity, especially at scale. The Sandmeyer reaction (Route C) offers excellent regiocontrol but is handicapped by the high cost and limited availability of its starting amine.
Therefore, Route B emerges as the most strategically sound approach for the synthesis of this compound. It effectively circumvents the issue of regioselectivity by establishing the C-6 bromine position through a reliable dibromination/selective-dehydrobromination sequence. The final etherification is a standard, high-yielding transformation. This route's proven success in the large-scale synthesis of the analogous 2-bromo-6-methoxynaphthalene underscores its robustness, reliability, and scalability, making it the recommended choice for researchers and drug development professionals seeking an efficient and controllable synthesis.[1][7]
References
- Source: Google Patents (WO1998042647A1)
- Title: Synthesis of 2-Ethoxynaphthalene Source: PrepChem.com URL:[Link]
- Source: Google Patents (WO1998042647A1)
- Source: Google Patents (EP0179447A1)
- Title: Process for the synthesis of 2-methoxy-6-bromo-naphthalene Source: European P
- Source: Google Patents (US4628123A)
- Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Institutes of Health (PMC) URL:[Link]
- Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system Source: National Institutes of Health (PMC) URL:[Link]
- Title: 6-METHOXY-2-NAPHTHOL Source: Organic Syntheses URL:[Link]
- Title: Synthesis of 2-bromo-6-acetylnaphthalene Source: PrepChem.com URL:[Link]
- Title: Synthesis of 2-methoxy-6-bromo-naphthalene Source: PrepChem.com URL:[Link]
- Title: 2-ACETYL-6-METHOXYNAPHTHALENE Source: Organic Syntheses URL:[Link]
- Source: Google Patents (US4341719A)
- Title: Sandmeyer reaction (video) Source: Khan Academy URL:[Link]
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- 2. prepchem.com [prepchem.com]
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- 4. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 5. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
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- 10. synchem.de [synchem.de]
- 11. 293733-21-8 Cas No. | 2-Amino-6-ethoxynaphthalene | Apollo [store.apolloscientific.co.uk]
- 12. US4341719A - Process for the preparation of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid - Google Patents [patents.google.com]
- 13. Khan Academy [khanacademy.org]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-6-ethoxynaphthalene Isomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously distinguish between isomers is a critical step in drug discovery, synthesis, and quality control. This guide provides an in-depth spectroscopic comparison of 2-Bromo-6-ethoxynaphthalene and its positional isomers, offering a practical framework for their differentiation using a suite of analytical techniques.
While direct experimental data for all bromo-ethoxynaphthalene isomers can be elusive, this guide leverages a combination of experimental data from the closely related analog, 2-bromo-6-methoxynaphthalene, and fundamental spectroscopic principles to provide a robust comparative analysis. By understanding the influence of substituent placement on the spectroscopic output, researchers can confidently identify and characterize these naphthalene derivatives.
The Isomeric Landscape of Bromo-ethoxynaphthalene
The naphthalene core, a bicyclic aromatic system, offers several positions for substitution. In the case of a bromo and an ethoxy substituent, a number of positional isomers are possible. This guide will focus on the comparison of this compound with other representative isomers to highlight the key spectroscopic differences arising from the varied substitution patterns.
Figure 1. Molecular structures of representative bromo-ethoxynaphthalene isomers.
Spectroscopic Comparison: A Multi-faceted Approach
A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a powerful toolkit for the differentiation of these isomers.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern, and integration of the signals provide a detailed fingerprint of the molecular structure.
Analysis of 2-Bromo-6-methoxynaphthalene (Analog):
Experimental data for the closely related 2-bromo-6-methoxynaphthalene serves as an excellent reference point.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 9.0 |
| H-3 | 7.65 | d | 2.0 |
| H-4 | 7.45 | dd | 9.0, 2.0 |
| H-5 | 7.75 | d | 8.8 |
| H-7 | 7.15 | dd | 8.8, 2.4 |
| H-8 | 7.10 | d | 2.4 |
| -OCH₃ | 3.90 | s | - |
Data is illustrative and based on typical values found in the literature for 2-bromo-6-methoxynaphthalene.
The downfield shifts of the aromatic protons are characteristic of a naphthalene system. The bromine atom, being electron-withdrawing, deshields adjacent protons, while the methoxy group has a more complex effect due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.
Predicted ¹H NMR Spectrum of this compound:
For this compound, the aromatic region of the spectrum is expected to be very similar to its methoxy counterpart. The key difference will be the signals for the ethoxy group:
-
A quartet around δ 4.1 ppm for the -OCH₂- protons, split by the adjacent methyl group.
-
A triplet around δ 1.4 ppm for the -CH₃ protons, split by the adjacent methylene group.
The exact chemical shifts of the aromatic protons may experience minor variations due to the slight difference in the electronic properties of the ethoxy group compared to the methoxy group.
Distinguishing Isomers with ¹H NMR:
The ¹H NMR spectra of other isomers will show distinct patterns. For instance, in 1-bromo-2-ethoxynaphthalene , the proton at position 3 would likely be a singlet, and the coupling patterns of the other aromatic protons would be significantly different due to the altered substituent positions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Analysis of 2-Bromo-6-methoxynaphthalene (Analog):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 129.0 |
| C-2 | 118.0 |
| C-3 | 130.0 |
| C-4 | 128.5 |
| C-4a | 135.0 |
| C-5 | 129.5 |
| C-6 | 158.0 |
| C-7 | 106.0 |
| C-8 | 120.0 |
| C-8a | 127.0 |
| -OCH₃ | 55.5 |
Data is illustrative and based on typical values found in the literature for 2-bromo-6-methoxynaphthalene.
The carbon directly attached to the electronegative bromine (C-2) and oxygen (C-6) atoms show characteristic chemical shifts. The other aromatic carbon signals are influenced by the substituent effects propagated through the ring system.
Predicted ¹³C NMR Spectrum of this compound and its Isomers:
The ¹³C NMR spectrum of this compound is expected to be very similar to the methoxy analog in the aromatic region. The ethoxy carbons will give rise to two signals:
-
-OCH₂- around δ 64 ppm
-
-CH₃ around δ 15 ppm
The number and chemical shifts of the aromatic carbon signals will be a key differentiator for the various isomers. Each unique carbon environment will produce a distinct signal, and the pattern of these signals will be a direct reflection of the substitution pattern on the naphthalene ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Characteristic IR Absorptions for Bromo-ethoxynaphthalene Isomers:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=C stretching (aromatic) | 1600-1450 |
| C-O stretching (ether) | 1250-1050 (asymmetric and symmetric) |
| C-Br stretching | 650-550 |
| Out-of-plane C-H bending | 900-675 (pattern is diagnostic of substitution) |
While the IR spectra of the isomers will share many common features due to the presence of the same functional groups, the "fingerprint region" (below 1500 cm⁻¹) and the pattern of the out-of-plane C-H bending bands can be used for differentiation. The substitution pattern on the aromatic ring influences the vibrational modes of the C-H bonds, leading to unique absorption patterns for each isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum of Bromo-ethoxynaphthalene Isomers:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at m/z corresponding to the molecular weight of C₁₂H₁₁BrO (approximately 250 and 252 amu). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group, the ethyl group, or the bromine atom. The fragmentation pattern can provide clues about the substitution pattern, although it may not always be sufficient for unambiguous isomer differentiation on its own.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of the molecule.
Experimental Protocols
To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols.
NMR Spectroscopy Workflow
Figure 2. A typical workflow for acquiring NMR spectra.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the bromo-ethoxynaphthalene isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, and then tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.
Infrared (IR) Spectroscopy Workflow
Figure 3. A general workflow for acquiring an IR spectrum.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid bromo-ethoxynaphthalene isomer onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing and Analysis: The resulting spectrum is processed to identify the characteristic absorption bands and compare them with known values.
Conclusion
The differentiation of this compound isomers is a task that requires a meticulous and multi-pronged spectroscopic approach. While the absence of a complete set of experimental data for all isomers presents a challenge, a combination of data from close analogs and a strong understanding of spectroscopic principles can provide a reliable means of identification. ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing isomers due to their sensitivity to the precise electronic environment of each nucleus. IR spectroscopy and mass spectrometry provide complementary information that confirms the presence of key functional groups and the overall molecular formula. By integrating the data from these techniques, researchers can confidently elucidate the structures of bromo-ethoxynaphthalene isomers, a critical step in advancing their scientific and developmental goals.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- PubChem. 1-Bromo-2-ethoxynaphthalene. [Link]
The Versatile Building Block: A Comparative Guide to 2-Bromo-6-ethoxynaphthalene and its Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Aryl halides, in particular, serve as versatile synthons, amenable to a wide array of cross-coupling reactions that form the bedrock of modern medicinal chemistry and materials science. Among these, naphthalene-based scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials. This guide provides an in-depth technical comparison of 2-Bromo-6-ethoxynaphthalene and its closely related, and more extensively studied analogue, 2-Bromo-6-methoxynaphthalene. By examining their synthesis, reactivity, and applications, we aim to provide researchers with the critical insights necessary to make informed decisions in their experimental design.
Introduction to 2-Bromo-6-alkoxynaphthalenes
This compound and 2-Bromo-6-methoxynaphthalene are functionalized naphthalene derivatives that feature a bromine atom at the 2-position and an alkoxy group at the 6-position. This substitution pattern renders the molecule a valuable building block for several key reasons:
-
Orthogonal Reactivity: The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of a wide variety of substituents.
-
Modulation of Electronic Properties: The electron-donating alkoxy group influences the electronic properties of the naphthalene ring, which can be crucial for tuning the photophysical properties in materials science applications or modulating the binding affinity in medicinal chemistry.
-
Structural Scaffold: The rigid naphthalene core provides a well-defined three-dimensional structure that is often found in pharmacologically active molecules and high-performance organic electronic materials.
While structurally very similar, the seemingly minor difference between an ethoxy and a methoxy group can have subtle yet significant impacts on the physicochemical properties and reactivity of the molecule, as well as the biological activity of its derivatives.
Synthesis of 2-Bromo-6-alkoxynaphthalenes: A Comparative Workflow
The most common and industrially accepted route to 2-Bromo-6-methoxynaphthalene starts from the readily available β-naphthol.[1] This multi-step synthesis can be adapted for the preparation of this compound by substituting the methylating agent with an ethylating agent in the final step.
Experimental Protocol: A Generalized Synthesis
Step 1: Bromination of β-Naphthol
In a typical procedure, β-naphthol is first brominated to form 1,6-dibromo-2-naphthol. This reaction is often carried out in a chlorinated solvent like methylene chloride.[1]
Step 2: Reductive Dehalogenation
The resulting 1,6-dibromo-2-naphthol is then selectively reduced to 6-bromo-2-naphthol. This reduction can be achieved using reagents such as sodium bisulfite.[1]
Step 3: Alkylation of 6-Bromo-2-naphthol
This is the divergent step where either the methoxy or ethoxy analogue is synthesized.
-
For 2-Bromo-6-methoxynaphthalene: The methylation of 6-bromo-2-naphthol is typically carried out using a methylating agent like methyl bromide.[1]
-
For this compound: By analogy, the ethylation of 6-bromo-2-naphthol would be performed using an ethylating agent such as ethyl iodide or diethyl sulfate.
dot graph "Synthesis_of_2-Bromo-6-alkoxynaphthalenes" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
beta_naphthol [label="β-Naphthol"]; dibromo [label="1,6-Dibromo-2-naphthol"]; bromo_naphthol [label="6-Bromo-2-naphthol"]; bromo_methoxy [label="2-Bromo-6-methoxynaphthalene"]; bromo_ethoxy [label="this compound"];
beta_naphthol -> dibromo [label="Bromination"]; dibromo -> bromo_naphthol [label="Reduction"]; bromo_naphthol -> bromo_methoxy [label="Methylation (e.g., CH3Br)"]; bromo_naphthol -> bromo_ethoxy [label="Ethylation (e.g., C2H5I)"]; } Caption: Generalized synthetic pathway to 2-Bromo-6-alkoxynaphthalenes.
Applications in Pharmaceutical Synthesis: The Naproxen and Nabumetone Connection
2-Bromo-6-methoxynaphthalene is a well-established and critical intermediate in the synthesis of several important non-steroidal anti-inflammatory drugs (NSAIDs), most notably Naproxen and Nabumetone.[2]
Naproxen Synthesis: The synthesis of Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, often involves a key step where the 2-bromo-6-methoxynaphthalene is converted to the corresponding 2-vinyl-6-methoxynaphthalene, which is then further functionalized.
Nabumetone Synthesis: Nabumetone, 4-(6-methoxynaphthalen-2-yl)butan-2-one, is also synthesized from 2-bromo-6-methoxynaphthalene, typically through a palladium-catalyzed cross-coupling reaction.
While there is a lack of direct literature citing the use of this compound in the synthesis of marketed drugs, its structural similarity to the methoxy analogue strongly suggests its potential as a precursor for novel pharmaceutical candidates. The ethoxy group, being slightly more lipophilic than the methoxy group, could be explored to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of 2-ethoxynaphthalene have been investigated for their potential antimicrobial and other pharmacological activities.[3][4][5]
Role in Materials Science: Building Blocks for Organic Electronics
The naphthalene core is a common motif in organic electronic materials due to its inherent aromaticity and charge-transporting capabilities. Functionalized naphthalenes, such as 2-bromo-6-alkoxynaphthalenes, are valuable precursors for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).
The bromo-substituent on these molecules serves as a convenient attachment point for various aromatic and heteroaromatic groups via cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[6][7] This allows for the construction of larger conjugated systems with tailored electronic and photophysical properties. The alkoxy group, in turn, helps to tune the HOMO/LUMO energy levels of the resulting materials, which is crucial for efficient charge injection and transport in OLED devices.
While the use of 2-bromo-6-methoxynaphthalene in OLED material synthesis is documented, the application of this compound in this field is less reported. However, the principles of molecular design for OLED materials suggest that the ethoxy analogue would be a viable alternative, potentially offering advantages in terms of solubility and thin-film morphology, which are critical for device performance. The slightly larger size of the ethoxy group could influence the intermolecular packing in the solid state, which in turn affects charge mobility and emission efficiency.
dot graph "OLED_Material_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
start [label="2-Bromo-6-alkoxynaphthalene", fillcolor="#FBBC05"]; suzuki [label="Suzuki Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product1 [label="Aryl-substituted Naphthalene Derivative"]; product2 [label="Amino-substituted Naphthalene Derivative"]; oled [label="OLED Material", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> suzuki; start -> buchwald; suzuki -> product1; buchwald -> product2; product1 -> oled; product2 -> oled; } Caption: Cross-coupling reactions for the synthesis of OLED materials.
Comparative Performance and Experimental Considerations
Due to the limited availability of direct comparative studies, a quantitative comparison of the performance of this compound and its methoxy counterpart is challenging. However, we can make some qualitative assessments based on general chemical principles.
| Property | 2-Bromo-6-methoxynaphthalene | This compound | Expected Impact of Ethoxy Group |
| Molecular Weight | 237.10 g/mol [8] | 251.12 g/mol [9] | Increased molecular weight. |
| Lipophilicity | Lower | Higher | Increased solubility in nonpolar organic solvents, potentially altered pharmacokinetic profile in drug candidates. |
| Reactivity in Cross-Coupling | Well-established | Expected to be similar | The electronic effect of the ethoxy group is very similar to the methoxy group, so significant differences in reactivity are not anticipated. Steric hindrance is also comparable. |
| Properties of Derivatives | Extensively studied | Less studied | The ethoxy group may influence the solid-state packing and photophysical properties of material derivatives, and the metabolic stability and target binding of pharmaceutical derivatives. |
Conclusion and Future Outlook
2-Bromo-6-methoxynaphthalene is a well-established and versatile building block with proven applications in the pharmaceutical and materials science industries. Its synthesis is well-documented, and its reactivity is predictable, making it a reliable choice for many synthetic endeavors.
This compound, while less studied, represents a promising alternative with the potential for fine-tuning the properties of the final products. The introduction of an ethoxy group in place of a methoxy group can subtly alter lipophilicity, solubility, and solid-state properties, which could be leveraged to optimize the performance of drug candidates or organic electronic materials.
For researchers and drug development professionals, the choice between these two building blocks will depend on the specific goals of their project. For established synthetic routes where reliability is key, 2-Bromo-6-methoxynaphthalene is the clear choice. However, for exploratory research aimed at developing novel compounds with tailored properties, this compound offers an intriguing and underexplored avenue for innovation. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential as a valuable synthon in organic chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective.
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- European Patent Office. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene. [Link]
- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- Google Patents. DE3571603D1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Wikipedia.
- LookChem. 2-Ethoxynaphthalene 93-18-5 wiki. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PubChem. 2-Ethoxynaphthalene. [Link]
- Chemistry LibreTexts.
- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
- Maynooth University Research Archive Library. 2,2,5,5-Tetramethyloxolane (TMO)
- PubChem. 2-Bromo-6-methoxynaphthalene. [Link]
- ResearchGate. Chemical structures of the OLED materials possessing intra/intermolecular H-bond interactions. [Link]
- ResearchGate. Electroactive Dyes Based on 1,8‐Naphthalimide with Acetylene Linkers as Promising OLED Materials – the Relationship Between Structure and Photophysical Properties | Request PDF. [Link]
- MDPI. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. [Link]
- ResearchGate. (PDF)
- ResearchGate. (PDF) Engineering B‒N Covalent Bond‐Fused Naphthalene Derivatives for Narrowband Yellow Emission and Power‐Efficient White OLEDs. [Link]
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A Comparative Performance Guide to 2-Bromo-6-ethoxynaphthalene-Based Materials
Introduction
2-Bromo-6-ethoxynaphthalene is a functionalized aromatic compound that belongs to the versatile class of naphthalene derivatives. Its structure, featuring a reactive bromine atom and an electron-donating ethoxy group on a rigid bicyclic core, makes it an attractive and strategic starting material for the synthesis of advanced functional materials. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1][2][3] Concurrently, the ethoxynaphthalene core imparts desirable photophysical properties, including inherent fluorescence and environmental sensitivity, which are hallmarks of the naphthalene scaffold.[4][5]
This guide is designed for researchers, material scientists, and drug development professionals. It provides an in-depth, objective assessment of the performance of materials derived from the this compound scaffold. We will move beyond simple protocols to explain the scientific rationale behind material design and experimental choices. This guide will focus on two primary application areas where naphthalene derivatives have shown significant promise: fluorescent probes for selective metal ion detection and emitters for Organic Light-Emitting Diodes (OLEDs). Additionally, we will explore the potential of this scaffold in the context of drug discovery, weighing its benefits against known challenges associated with naphthalene-based compounds.
Chapter 1: Application in Fluorescent Chemosensors
The development of selective and sensitive fluorescent probes is critical for detecting environmentally and biologically significant analytes. Naphthalene derivatives are excellent fluorophores for this purpose due to their high quantum yields and photostability.[4][6] By functionalizing the naphthalene scaffold with a specific receptor unit, a chemosensor can be designed to signal the presence of a target analyte, such as a metal ion, through a change in its fluorescence output.
The "Turn-On" Signaling Mechanism: Photoinduced Electron Transfer (PET)
A common and elegant strategy for designing "turn-on" fluorescent probes is the Photoinduced Electron Transfer (PET) mechanism. In the absence of the target analyte, the probe's fluorescence is "off" or quenched. This occurs because, upon excitation, an electron from the high-energy HOMO of the receptor (the "electron donor") is transferred to the HOMO of the excited fluorophore (the naphthalene unit), preventing it from relaxing via photon emission. When the target metal ion binds to the receptor, the receptor's HOMO energy level is lowered, inhibiting the PET process. This blockage allows the excited fluorophore to decay radiatively, resulting in a significant increase in fluorescence intensity—a "turn-on" signal.[7][8]
Performance Comparison of Naphthalene-Based Probes
The utility of a fluorescent probe is defined by its selectivity, sensitivity (Limit of Detection, LOD), and binding affinity. While direct performance data for probes derived from this compound is sparse in the literature, we can objectively compare the performance of structurally similar naphthalene-based probes to establish a performance benchmark.
| Probe Identifier/Class | Target Ion | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Ion) | Fluorescence Response | Key Alternative Probes | Reference |
| Naphthalene Schiff Base (P) | Al³⁺ | 0.3 µM | 1:1 | Turn-on | Rhodamine-based probes, Dansyl derivatives | [7][9] |
| Naphthalene Schiff Base (P) | Mg²⁺ | Not specified | 1:1 | Turn-on (at pH 9.4) | Fluorescein-based probes (e.g., Mag-Fura-2) | [9] |
| Naphthalimide-Thiophene (L) | Cu²⁺ | 1.8 µM | 1:1 | Turn-off (Quenching) | BODIPY-based probes, Coumarin derivatives | [10] |
Experimental Workflow: Synthesis and Evaluation of a Fluorescent Probe
A hypothetical high-performance probe for Al³⁺ detection can be synthesized from this compound. The workflow involves converting the bromo-group into a formyl group (aldehyde), followed by condensation with a hydrazine derivative to form the Schiff base receptor.
Protocol: Evaluating Probe Selectivity and Sensitivity
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized naphthalene probe in a suitable solvent (e.g., DMSO or ethanol). Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Al³⁺, Cu²⁺, Fe³⁺, Zn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in deionized water.
-
Selectivity Assay:
-
In a series of cuvettes, add the probe stock solution to a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to a final concentration of 10 µM.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 50 µM (a 5-fold excess).
-
Record the fluorescence emission spectrum for each sample using a spectrofluorometer (e.g., excitation at 350 nm).
-
Causality: A significant fluorescence enhancement only in the presence of the target ion (Al³⁺) demonstrates high selectivity. The absence of response to other ions validates the probe's specificity.[11]
-
-
Sensitivity (Titration) Assay:
-
Prepare a series of solutions containing a fixed concentration of the probe (10 µM) in buffer.
-
Add increasing concentrations of the target Al³⁺ stock solution (e.g., from 0 to 50 µM).
-
Measure the fluorescence intensity at the emission maximum for each solution.
-
Data Analysis: Plot the fluorescence intensity versus the Al³⁺ concentration. The Limit of Detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank (probe only) and k is the slope of the linear portion of the titration curve.[7] This provides a quantitative measure of the probe's sensitivity.
-
Chapter 2: Application in Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure and inherent fluorescence of the naphthalene core make it a promising building block for emissive materials in OLEDs.[4] By attaching charge-transporting moieties to the this compound scaffold via cross-coupling, it is possible to design blue fluorescent emitters, which are critical for full-color displays and white lighting.[12]
Performance Comparison of Blue OLED Emitter Technologies
While no specific OLED device performance has been reported for a material directly derived from this compound, we can compare the general performance of different classes of blue emitters to understand the landscape this material would enter.
| Emitter Generation | Mechanism | Max. External Quantum Efficiency (EQE) | Advantages | Disadvantages | Representative Emitter Class | Reference |
| 1st Gen. (Fluorescence) | Singlet Exciton Decay | ~5-10% | Long operational lifetime, good color purity | Low theoretical efficiency limit (25% IQE) | Anthracene derivatives, Pyrene derivatives | [12][13] |
| 2nd Gen. (Phosphorescence) | Triplet Exciton Decay | >25% | High efficiency (near 100% IQE) | Generally shorter lifetime, poor color purity for deep blue | Iridium(III) complexes (e.g., FIrpic) | [14][15] |
| 3rd Gen. (TADF) | Reverse Intersystem Crossing | >30% | High efficiency without heavy metals | Complex mechanism, can have stability issues | Donor-Acceptor molecules | [14][15] |
A well-designed emitter based on the ethoxynaphthalene core would fall into the 1st Generation category but could potentially achieve higher performance through careful molecular engineering to optimize charge balance and solid-state emission.
Experimental Workflow: OLED Fabrication and Characterization
The fabrication of a functional OLED is a multi-step process involving the sequential deposition of several organic and metallic layers under high vacuum.
Protocol: Spin-Coating the Emissive Layer
This protocol details a critical step for solution-processable OLEDs.
-
Solution Preparation: Prepare a solution of a host material and the naphthalene-based emitter (dopant) in a clean, anhydrous solvent like toluene or chlorobenzene. A typical concentration is 10-20 mg/mL total solids, with a dopant concentration of 1-10% by weight.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter. Causality: This step is crucial to prevent short-circuits and ensure a uniform, defect-free film, which directly impacts device lifetime and efficiency.
-
Spin Coating:
-
Place the substrate (pre-coated with HIL and HTL layers) onto the chuck of a spin coater located inside a nitrogen-filled glovebox.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 2000-4000 rpm) for a set time (e.g., 60 seconds). The final film thickness is controlled by the solution concentration and spin speed.
-
-
Annealing: Transfer the substrate to a hotplate inside the glovebox and anneal at a specific temperature (e.g., 80-120 °C) for 10-30 minutes. Causality: Annealing removes residual solvent and can improve film morphology, leading to better charge transport and higher device performance.
-
Transfer to Evaporator: Immediately transfer the substrate to a high-vacuum thermal evaporator for the deposition of subsequent layers without exposure to air or moisture.
Chapter 3: Considerations for Drug Development
The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs like Naproxen and Terbinafine. Its rigid framework is ideal for orienting functional groups to interact with biological targets. Functionalizing this compound could lead to novel chemical entities for drug discovery programs.
Scaffold Replacement Strategy
In drug discovery, replacing a core chemical scaffold while retaining key pharmacophoric elements is a common strategy to improve properties like potency, selectivity, or metabolic stability. A study by Kuduk et al. successfully replaced a quinolizidinone core with a methoxynaphthalene scaffold to develop potent and selective M₁ muscarinic acetylcholine receptor positive allosteric modulators (PAMs) for treating cognitive deficits in Alzheimer's disease.[16] This work highlights the potential of the alkoxynaphthalene core as a bio-isoesteric replacement for other cyclic systems.
Comparative Toxicity and Metabolic Profile
A significant hurdle for naphthalene-based drug candidates is their potential for metabolic activation into toxic intermediates. The metabolism of naphthalene often proceeds via cytochrome P450 enzymes to form reactive epoxides, which can deplete cellular glutathione and cause cytotoxicity, particularly in pulmonary tissues. However, the toxicity is highly dependent on the substitution pattern. For example, increased alkyl substitution can reduce ring oxidation and minimize the formation of reactive epoxides.[17]
| Compound Class | Primary Metabolic Pathway | Key Toxicity Concern | Mitigation Strategy | Reference |
| Naphthalene (unsubstituted) | Ring oxidation to form reactive epoxides | Pulmonary and nasal cytotoxicity | Not applicable (baseline) | [17] |
| Monomethylnaphthalenes | Primarily methyl group oxidation, some ring oxidation | Similar health effects to naphthalene | - | [17] |
| Methoxynaphthalene Amides | Not specified, but designed to avoid P-gp efflux | P-glycoprotein (P-gp) substrate liability | Methoxy group introduction | [16] |
| Hypothetical 6-Ethoxynaphthalene Derivative | Likely O-dealkylation and ring oxidation | Potential for epoxide formation and hepatotoxicity | Introduce blocking groups at other positions; optimize ADME properties | General Principle |
Researchers must carefully evaluate the metabolic fate and potential toxicity of any new 6-ethoxynaphthalene-based scaffold. Early-stage in vitro assays (e.g., microsomal stability, cytotoxicity assays) are essential to de-risk such compounds before advancing them to in vivo studies.
Conclusion
This compound stands as a valuable and versatile starting block for advanced materials. The evidence strongly supports its utility in creating high-performance fluorescent chemosensors, particularly for metal ions, by leveraging well-understood synthesis routes and signaling mechanisms like PET. While its direct application in commercial-grade OLEDs has yet to be demonstrated, the fundamental properties of the naphthalene core suggest a clear potential for developing novel blue emitters, though significant research is required to compete with established technologies. In drug development, the alkoxynaphthalene scaffold shows promise as a bio-isostere for optimizing lead compounds, but any development program must proactively address the well-documented metabolic and toxicity risks associated with the naphthalene ring system. Future research should focus on synthesizing and characterizing specific derivatives of this compound to provide the direct, comparative performance data needed to fully realize its potential in these diverse scientific fields.
References
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- A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. (2020). RSC Advances.
- Benchchem. (2025). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection.
- Benchchem. (2025). A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes.
- Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. (n.d.).
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). PLOS ONE.
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- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). Journal of Fluorescence.
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- Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. (n.d.). Chemistry – An Asian Journal.
- Naphthalene and perylene diimides - better alternatives to fullerenes for organic electronics?. (2018).
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- High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence. (n.d.).
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- Identification of a methoxynaphthalene scaffold as a core replacement in quinolizidinone amide M(1) positive allosteric modulators. (2014). Bioorganic & Medicinal Chemistry Letters.
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- Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. (2025). Benchchem.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
- The use of isolated natural products as scaffolds for the generation of chemically diverse screening libraries for drug discovery. (2015).
- Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition. (2025). ChemRxiv.
- Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (2025). Benchchem.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Bromo-6-ethoxynaphthalene
For researchers, scientists, and drug development professionals, the reliable quantification of pharmaceutical intermediates like 2-Bromo-6-ethoxynaphthalene is paramount for ensuring final product quality and consistency. The transfer of analytical methods between laboratories or the introduction of a new analytical technique necessitates a rigorous cross-validation process to guarantee the continued integrity of analytical data. This guide provides an in-depth comparison of common analytical methods for this compound and a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.
The Analytical Imperative for this compound
This compound serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of impurities or inaccurate quantification of the main component can have significant downstream consequences. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality control.
This guide will explore the nuances of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the rationale behind method development, the critical parameters for validation, and a comprehensive protocol for cross-validation to ensure inter-laboratory or inter-method consistency.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the nature of potential impurities, and the desired analytical endpoint (e.g., purity assay, impurity profiling).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. This compound is amenable to GC analysis. |
| Typical Stationary Phase | Reversed-phase C18 or C8 columns are common for aromatic compounds. | Polysiloxane-based columns of varying polarity (e.g., DB-5, DB-17) are frequently used. |
| Detection | UV-Vis spectroscopy is highly effective due to the naphthalene chromophore. | Flame Ionization Detection (FID) provides excellent sensitivity for carbon-containing compounds. Mass Spectrometry (MS) offers definitive identification. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile, methanol). | Dissolution in a volatile solvent (e.g., dichloromethane, hexane). |
| Potential Challenges | Co-elution of structurally similar impurities. Mobile phase preparation and consistency. | Thermal degradation of the analyte or impurities in the injector or column. |
Experimental Protocols: A Practical Approach
The following protocols are presented as robust starting points for the analysis of this compound and should be subjected to full validation in accordance with ICH Q2(R1) guidelines before implementation.[1][2]
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for the quantification of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample.
-
Dissolve in 50 mL of acetonitrile to achieve a concentration of 0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Rationale for Choices:
-
A C18 column is selected for its excellent retention and separation of non-polar aromatic compounds.
-
The water/acetonitrile gradient allows for the effective elution of the main analyte while providing resolution from potential impurities with different polarities.
-
Detection at 230 nm corresponds to a strong absorbance maximum for the naphthalene ring system, ensuring high sensitivity.
Protocol 2: Gas Chromatography-FID Method
This method is suitable for purity determination and can be particularly effective for identifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 150°C hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of dichloromethane to achieve a concentration of 1 mg/mL.
Rationale for Choices:
-
A DB-5 column, a low-polarity phase, is chosen for its general applicability to a wide range of compounds and its robustness.
-
The temperature program is designed to ensure the elution of this compound as a sharp peak while separating it from more and less volatile components.
-
FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification.
The Core of Consistency: Cross-Validation of Analytical Methods
Cross-validation is essential when data from two different analytical methods or two different laboratories using the same method will be compared or combined. The process is guided by principles outlined in regulatory documents such as the ICH M10 guideline on bioanalytical method validation and USP General Chapter <1224> on the transfer of analytical procedures.[3][4][5][6]
The objective of cross-validation is to demonstrate that the two methods or laboratories produce equivalent results. This is typically assessed by analyzing the same set of samples with both methods or in both laboratories and comparing the outcomes.
Caption: A generalized workflow for the cross-validation of analytical methods.
Step-by-Step Cross-Validation Protocol
1. Pre-Validation Activities:
-
Selection of Samples: A minimum of three batches of this compound should be selected, covering the expected range of concentrations and impurity profiles.
-
Acceptance Criteria: The acceptance criteria should be pre-defined and statistically justified. A common approach is to assess the agreement between the results from the two methods/labs. For assays, the difference between the means of the results should not exceed a pre-specified limit (e.g., ±2.0%). For impurity analysis, the agreement should be evaluated based on the impurity levels.
2. Execution of the Cross-Validation Study:
-
Each laboratory or method will analyze the selected samples in replicate (e.g., n=3).
-
The analysis should be performed by qualified analysts following the respective validated analytical procedures.
-
All raw data, chromatograms, and calculations must be meticulously documented.
3. Data Analysis and Interpretation:
-
The results from both methods/labs are statistically compared. This can include:
-
Mean Comparison: A t-test can be used to determine if there is a statistically significant difference between the mean results.
-
Equivalence Testing: This approach is often more appropriate than a simple t-test as it aims to demonstrate that the methods are practically equivalent, not just that there is no significant difference.
-
Regression Analysis: Plotting the results from one method against the other and performing a linear regression can assess the correlation and bias between the methods. The slope should be close to 1, and the intercept close to 0.
-
Caption: Key statistical comparisons in analytical method cross-validation.
4. Documentation:
-
Any deviations from the protocol must be documented and their impact assessed.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise in ensuring data integrity and consistency across the lifecycle of a pharmaceutical product. By leveraging a thorough understanding of the analytical techniques and adhering to a structured, scientifically sound cross-validation plan based on regulatory guidelines, organizations can have confidence in the reliability of their analytical data, regardless of where or how it is generated. This guide provides a foundational framework for this process, emphasizing the importance of a proactive and well-documented approach to analytical method validation and transfer.
References
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- ProPharma Group. (2024).
- Labcompliance. (n.d.). Understanding the New USP Chapter 1224 for Transfer of Analytical Methods. [Link]
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- IQVIA Laboratories. (2025).
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- U.S. Food and Drug Administration. (2015).
- Slideshare. (n.d.).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- USP-NF. (n.d.). <1224> Transfer of Analytical Procedures. [Link]
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- Quantics Biostatistics. (2025). Assay Transfers: A Guide to USP <1224>. [Link]
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- Fjording, M. S., & Woolf, E. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. [Link]
- European Bioanalysis Forum. (n.d.).
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A Senior Application Scientist's Guide to Benchmarking New Catalysts Using 2-Bromo-6-ethoxynaphthalene
Abstract
In the synthesis of high-value pharmaceuticals and advanced materials, the efficient construction of carbon-carbon bonds is paramount. 2-Bromo-6-ethoxynaphthalene serves as a critical building block for numerous complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and other key pharmaceutical intermediates.[1][2] The performance of cross-coupling reactions to functionalize this scaffold is heavily dependent on the chosen catalyst. This guide provides a comprehensive framework for benchmarking the performance of new palladium-based catalysts against established systems. Using the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid as a model reaction, we will detail the experimental design, define key performance metrics, and explain the mechanistic rationale behind catalyst selection and performance variance. This document is intended for researchers, chemists, and process development professionals seeking a robust, objective methodology for catalyst evaluation.
Introduction: The Rationale for a Standardized Benchmark
This guide establishes a clear and reproducible workflow for this evaluation. We select this compound as our model aryl bromide due to its relevance in medicinal chemistry and its representative electronic properties.[1] The Suzuki-Miyaura reaction is chosen for its widespread use, functional group tolerance, and well-understood mechanism, making it an ideal platform for discerning subtle differences in catalyst activity.[5][6]
Our comparative analysis will focus on two catalyst archetypes:
-
The Established Workhorse (Catalyst A): Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄]. This catalyst is historically significant and widely understood, providing a reliable baseline for performance.
-
The High-Performance Challenger (Catalyst B): A modern dialkylbiarylphosphine-ligated system, such as [Pd(XPhos)G3]. These catalysts are designed for high turnover and efficiency, especially with challenging substrates like aryl chlorides, representing the current state-of-the-art.[7]
-
The New Catalyst (Catalyst C): The novel catalyst being evaluated.
By comparing Catalyst C against both A and B, researchers can accurately position its performance within the broader landscape of available technologies.
The Model Reaction and Experimental Design
The core of our benchmark is a consistently executed Suzuki-Miyaura cross-coupling reaction. Consistency is the cornerstone of trustworthy data; therefore, all parameters except the catalyst itself must be held constant across all experiments.
Model Reaction:
Figure 1. The Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Causality in Experimental Choices
-
Substrates: this compound is an electron-rich aryl bromide. Phenylboronic acid is a standard, commercially available coupling partner. Using high-purity (>98%) reagents is critical to avoid inhibition of the catalyst.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base suitable for this transformation. The choice of base is crucial as it participates in the transmetalation step, activating the boronic acid.[8]
-
Solvent: A toluene/water biphasic system is a common and effective medium for Suzuki couplings. Toluene solubilizes the organic components, while water helps dissolve the inorganic base. Degassing the solvent (e.g., via argon sparging) is mandatory to prevent oxidation and deactivation of the Pd(0) active species.[9]
-
Temperature: 100 °C is a standard temperature that provides sufficient thermal energy for the reaction to proceed with most catalysts without causing significant thermal degradation of the reactants or catalyst.[3]
-
Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is used to ensure complete consumption of the limiting aryl bromide, which simplifies analysis.
General Experimental Protocol
The following protocol should be followed precisely for each catalyst tested.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 251.1 mg).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 146.3 mg) and potassium phosphate (2.0 mmol, 424.6 mg).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the specified palladium catalyst (0.5 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring & Analysis: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) under argon. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the reaction conversion.
-
Workup & Isolation: After 24 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography to determine the isolated yield.
Experimental Workflow Diagram
The following diagram illustrates the standardized procedure for setting up each benchmark reaction.
Caption: Standardized workflow for benchmarking catalyst performance.
Key Performance Metrics and Data Analysis
Objective comparison requires quantifiable metrics. The following Key Performance Indicators (KPIs) should be calculated for each catalyst.
-
Reaction Yield (%): The isolated yield of the pure product after chromatography. This is the most critical measure of practical synthetic utility.
-
Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reactant. Lower loading indicates a more active and efficient catalyst.[10]
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. It is a measure of catalyst stability and overall efficiency. A higher TON is desirable.[11][12]
-
Calculation: TON = (moles of product) / (moles of catalyst)[13]
-
-
Turnover Frequency (TOF, h⁻¹): The TON per unit of time, representing the intrinsic activity or speed of the catalyst. TOF should ideally be calculated from the initial reaction rate (e.g., at <10% conversion) for the most accurate comparison.[11][14]
-
Calculation: TOF = TON / time (h)[13]
-
Comparative Data Summary
The results of the benchmarking experiments should be summarized in a clear, concise table.
| Metric | Catalyst A: Pd(PPh₃)₄ | Catalyst B: Pd(XPhos)G3 | Catalyst C: New Catalyst |
| Catalyst Loading | 0.5 mol% | 0.5 mol% | 0.5 mol% |
| Reaction Time (h) | 24 | 4 | Record Time to >95% Conv. |
| Isolated Yield (%) | 78% | 96% | Record Yield |
| Turnover Number (TON) | 156 | 192 | Calculate |
| Turnover Frequency (TOF, h⁻¹) ¹ | ~6.5 | ~48 | Calculate |
¹TOF is an approximation calculated from the final TON and reaction time and is best used for relative comparison. For true kinetic analysis, initial rates should be measured.
Mechanistic Considerations and Catalyst Structure
The observed differences in performance are directly linked to the catalyst's structure, specifically the nature of the ligands coordinated to the palladium center. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[5][15]
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Explaining Performance Differences Through Ligand Effects
-
Catalyst A (Pd(PPh₃)₄): Triphenylphosphine (PPh₃) is a relatively small, moderately electron-donating ligand. The active catalyst is believed to be a monoligated or diligated Pd(0) species.[15] While effective, the rate of oxidative addition of aryl bromides can be slow, and the catalyst can be prone to deactivation at high temperatures.
-
Catalyst B (Pd(XPhos)G3): XPhos is a bulky, extremely electron-rich dialkylbiarylphosphine ligand.[7] This combination of properties has a profound impact on the catalytic cycle:
-
Steric Bulk: The large size of the XPhos ligand promotes the formation of highly reactive, low-coordinate L₁Pd(0) species, which accelerates the rate-limiting oxidative addition step.[7][16]
-
Electron-Donating Nature: The electron-richness of the ligand increases the electron density on the palladium center, which also facilitates oxidative addition and enhances the rate of the final reductive elimination step to release the product.[17]
-
-
Catalyst C (New Catalyst): The performance of the new catalyst can be interpreted through this lens. Is it faster? This might suggest it has even bulkier or more electron-donating ligands that promote faster oxidative addition or reductive elimination. Does it provide a higher yield with lower loading? This could indicate superior stability against deactivation pathways.
Conclusion and Recommendations
This guide presents a structured, self-validating framework for benchmarking new catalysts against established standards using this compound as a synthetically relevant substrate. By adhering to a consistent experimental protocol and evaluating key performance metrics such as isolated yield, TON, and TOF, researchers can generate trustworthy and comparable data.
The performance of a new catalyst (Catalyst C) should be interpreted based on its position relative to both the classic workhorse (Catalyst A) and the modern high-performance system (Catalyst B). A catalyst that outperforms Pd(PPh₃)₄ but falls short of a state-of-the-art system like Pd(XPhos)G3 may still have value, perhaps due to lower cost, easier handling, or a unique reactivity profile with other substrates. A catalyst that surpasses the performance of modern systems represents a significant advancement. This objective, data-driven approach ensures that new catalytic technologies are evaluated with scientific rigor, enabling informed decisions in both academic research and industrial process development.
References
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Fors, B. P., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
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- Chemistry For Everyone. (2025, January 18).
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- Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)
- Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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- ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
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A Comparative Guide to the DFT-Elucidated Reactivity of Bromo-naphthalenes for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of bromo-naphthalene isomers, grounded in Density Functional Theory (DFT) studies. By delving into the electronic structure and energetic landscapes of these versatile synthetic intermediates, we aim to equip researchers, scientists, and drug development professionals with a robust framework for predicting and controlling their chemical behavior. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the reactivity of these molecules, thereby empowering more informed experimental design.
Introduction: The Synthetic Versatility of Bromo-naphthalenes
Bromo-naphthalenes are pivotal building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the reactivity of the carbon-bromine (C-Br) bond, which can be readily functionalized through various transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2][3] The position of the bromine atom on the naphthalene scaffold, however, profoundly influences the molecule's electronic properties and, consequently, its reactivity. A nuanced understanding of these positional effects is paramount for achieving desired regioselectivity and reaction efficiency.
Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the intricate details of chemical reactivity.[4] By providing a quantum mechanical description of the electronic structure, DFT enables the calculation of key reactivity descriptors and the mapping of reaction energy profiles, offering insights that are often difficult to obtain through experimental means alone.[5] This guide will leverage insights from various DFT studies to present a comparative analysis of bromo-naphthalene reactivity.
The Theoretical Lens: Understanding Reactivity through DFT
At its core, chemical reactivity is dictated by the distribution of electrons within a molecule and the energy required to perturb this distribution. DFT provides a computational framework to quantify these characteristics through various descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's propensity to act as a nucleophile or an electrophile. A higher HOMO energy suggests a greater willingness to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity.[6]
Global Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify the overall reactivity of a molecule.[7][8][9] These include:
-
Electronegativity (χ): The tendency of a molecule to attract electrons.
-
Chemical Hardness (η): A measure of resistance to change in electron distribution.
-
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
-
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons.
Local Reactivity Descriptors: While global descriptors provide a holistic view, local descriptors, such as Fukui functions , pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
The following diagram illustrates a typical workflow for a DFT-based reactivity analysis:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For bromo-naphthalenes, the C-Br bond at the α-position is generally considered more reactive in oxidative addition due to its higher polarization and potentially lower bond dissociation energy. DFT calculations can precisely quantify these activation barriers.
b) Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on bromo-naphthalenes is less common than on more electron-deficient systems but can be induced under forcing conditions or with strong nucleophiles. The mechanism typically proceeds via an addition-elimination pathway involving a Meisenheimer complex. [10][11][12]DFT is instrumental in calculating the stability of these intermediates and the transition states leading to them.
A DFT investigation into the SNAr reaction between various fluoronaphthaldehydes and methylthiolate demonstrated the utility of computational methods in elucidating plausible reaction mechanisms. [13]The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate. For unsubstituted bromo-naphthalenes, the α-position is expected to be more susceptible to nucleophilic attack due to the greater ability of the naphthalene ring to delocalize the negative charge in the intermediate.
c) Grignard Reagent Formation
The formation of Grignard reagents from bromo-naphthalenes is a fundamental transformation. [14][15]Theoretical studies on Grignard reagent formation have explored both radical and non-radical mechanisms. [16][17]DFT calculations can shed light on the energetics of electron transfer from magnesium to the bromo-naphthalene and the subsequent steps. The higher electron affinity of 1-bromonaphthalene would suggest a more facile initiation of Grignard reagent formation compared to 2-bromonaphthalene.
Experimental Protocols: A DFT-Guided Approach to Synthesis
The insights gained from DFT can directly inform experimental design. Here, we outline a general protocol for a Suzuki-Miyaura cross-coupling reaction, with annotations explaining the rationale behind key steps, which can be further optimized using computational data.
Protocol: Suzuki-Miyaura Coupling of a Bromo-naphthalene
-
Reactant Preparation:
-
In an oven-dried Schlenk flask, combine the bromo-naphthalene (1.0 equiv.), the boronic acid or ester partner (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Causality: The excess boronic acid derivative drives the transmetalation step to completion. The choice of catalyst and ligand can be guided by DFT studies to minimize activation barriers. [18]
-
-
Solvent and Base Addition:
-
Add a degassed solvent system (e.g., toluene/ethanol or dioxane/water).
-
Add an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Causality: The base is crucial for the activation of the boronic acid and facilitates the transmetalation step. The choice of base and solvent can influence reaction kinetics and selectivity, a phenomenon that can be modeled using DFT.
-
-
Reaction Execution:
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature determined by the reactivity of the substrates (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Causality: DFT calculations can predict the relative reaction rates of different isomers, allowing for the adjustment of reaction time and temperature. For a less reactive isomer like 2-bromonaphthalene, higher temperatures or longer reaction times may be necessary.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion and Future Outlook
This guide has provided a comparative overview of bromo-naphthalene reactivity through the lens of Density Functional Theory. The key takeaway is that the α- and β-positions on the naphthalene scaffold exhibit distinct electronic properties, leading to significant differences in their reactivity profiles. 1-Bromonaphthalene is generally the more reactive isomer in a variety of important synthetic transformations.
DFT serves as a powerful predictive tool, enabling researchers to rationalize observed reactivity trends and to design experiments with greater precision. As computational methods continue to advance in accuracy and efficiency, their integration into the daily workflow of synthetic chemists will become increasingly seamless, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science arenas.
References
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- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists | Request PDF.
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- Chemistry Steps. (n.d.).
- Sci-Hub. (n.d.). Exploring the selectivity of the Suzuki–Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- MDPI. (n.d.). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion.
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- (n.d.). Mechanism of Grignard Reagent Formation.
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Safety Operating Guide
Proper Disposal of 2-Bromo-6-ethoxynaphthalene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. 2-Bromo-6-ethoxynaphthalene, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, its proper disposal is not merely a procedural afterthought but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Key Potential Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. This ensures minimal exposure and protects against the aforementioned hazards.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[1] | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated. | To prevent inhalation of dust or vapors. |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
Waste Segregation and Containerization: A Critical Step
The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste .[4] This dictates that it must be segregated from all other waste streams to ensure proper treatment and disposal, and to prevent dangerous chemical reactions.[5][6]
Experimental Protocol: Waste Collection
-
Select the Appropriate Waste Container: Use a designated, leak-proof container clearly labeled for "Halogenated Organic Waste." The container must be compatible with this compound.
-
Labeling is Paramount: The waste container must be clearly and accurately labeled with:
-
Solid vs. Liquid Waste:
-
Pure Compound (Solid): Transfer the solid this compound directly into the designated solid halogenated waste container.
-
Contaminated Labware: Any materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must also be disposed of in the solid halogenated waste container.[7]
-
Solutions: If this compound is in a solution, it must be collected in a liquid halogenated waste container. Do not mix with non-halogenated organic solvents.[6]
-
-
Keep Containers Closed: Waste containers should remain sealed at all times, except when adding waste, to prevent the release of vapors.[8]
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent environmental contamination.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle the situation, contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[9]
-
Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[9]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials for disposal as hazardous waste.
-
Final Disposal: Coordination with a Licensed Waste Contractor
The final step in the proper disposal of this compound is to arrange for its collection by a licensed hazardous waste disposal contractor.
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials.[10]
-
Contact Your EHS Office: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Provide them with a detailed inventory of the waste.[7]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[8][11]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The responsible management of chemical waste is a shared responsibility that underscores our commitment to scientific excellence and ethical practice.
References
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A Comprehensive Guide to the Safe Handling of 2-Bromo-6-ethoxynaphthalene
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost attention to safety. 2-Bromo-6-ethoxynaphthalene is a valuable building block in synthetic chemistry, particularly in the development of novel materials and pharmaceutical agents. However, like many halogenated aromatic compounds, it requires careful and informed handling to mitigate potential risks. This guide provides a detailed protocol for the safe use, management, and disposal of this compound, grounded in established safety principles and practical, field-proven experience.
Hazard Identification and Risk Assessment
Before any laboratory work begins, a thorough understanding of the compound's hazards is essential. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[1] The causality behind these hazards lies in the molecule's reactivity and its ability to interact with biological tissues. The aromatic naphthalene core and the bromo-substituent contribute to its potential to disrupt cellular functions upon absorption. Therefore, the core principle of our safety protocol is the prevention of any direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the specific procedure being undertaken. Simply wearing a lab coat and gloves is insufficient; the type and integrity of the PPE are critical.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][4][5][6] | Standard safety glasses do not provide a seal and are inadequate for protecting against fine powders or chemical splashes.[6] Goggles must be worn at all times in the laboratory where this chemical is handled. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching. |
| Skin & Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes.[4][5][7] | A standard lab coat protects against incidental contact. Ensure it is fully buttoned. Do not wear shorts, skirts, or sandals in the lab.[5][8] |
| Hand Protection | Nitrile or Neoprene gloves.[5][9] | Always inspect gloves for tears or punctures before use.[8] When handling the solid or its solutions, double-gloving can provide additional protection. Gloves should be removed promptly after handling the chemical, and hands should be washed thoroughly.[10] Never wear contaminated gloves outside of the immediate work area. |
| Respiratory Protection | Use in a certified chemical fume hood.[4][10] | Due to the risk of respiratory irritation from inhaling the fine powder, all manipulations of solid this compound must be performed within a properly functioning chemical fume hood.[8] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates would be required.[4][11] |
Operational Plan: From Weighing to Reaction
Adherence to a strict, step-by-step protocol is the foundation of a self-validating and safe experimental system. The following procedure for weighing and dissolving solid this compound should be adapted for all similar operations.
Objective: To safely weigh this compound powder and prepare a solution.
Location: All steps must be performed inside a certified chemical fume hood.[7][10]
Protocol Steps:
-
Preparation of the Workspace:
-
Confirm that the chemical fume hood is operational, with the sash at the appropriate height.[8]
-
Cover the work surface with absorbent bench paper to contain any minor spills.[12]
-
Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, magnetic stir bar) inside the hood to minimize traffic in and out of the workspace.[4]
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, use an enclosed balance.[12]
-
Carefully open the container of this compound, pointing the opening away from your face.[5][10]
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat. Minimize the creation of dust by handling the material gently.[12]
-
Securely close the primary container immediately after dispensing the chemical.[12]
-
-
Transfer and Dissolution:
-
Carefully add the weighed powder to the reaction flask containing the solvent and a stir bar.
-
Use a small amount of the reaction solvent to rinse the weigh boat, ensuring a complete quantitative transfer.
-
Assemble the reaction apparatus (e.g., condenser, addition funnel) as required by the experimental procedure.
-
-
Post-Handling Procedure:
-
Carefully wipe down the spatula and any surfaces with a damp cloth or towel, ensuring the cloth is disposed of as contaminated waste.
-
Remove and dispose of the absorbent bench paper into the designated solid hazardous waste container.
-
Properly remove and dispose of gloves, and wash hands thoroughly with soap and water.[10]
-
Spill and Disposal Management
Accidents can happen even in the most prepared laboratories. A clear, pre-defined spill response plan is crucial for mitigating exposure and environmental contamination.
Immediate Actions for any Spill:
-
Alert: Immediately notify colleagues and the laboratory supervisor.[13]
-
Assess: Quickly assess the size and nature of the spill to determine if it can be handled internally or requires emergency response.[14][15] A spill is generally considered major if it involves a large quantity, is in a poorly ventilated area, or poses an immediate fire or health hazard.[13][15]
-
Evacuate: If the spill is large or in a public area, evacuate the immediate vicinity and restrict access.[13][15]
Workflow for a Minor Solid Spill of this compound
The following diagram outlines the logical flow for managing a small, contained spill inside a chemical fume hood.
Caption: Workflow for cleaning a minor solid chemical spill.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, absorbent materials, and contaminated glassware, must be disposed of as hazardous chemical waste.[1][3] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[5][16]
By integrating these safety protocols into your daily laboratory practice, you build a system that is not only compliant but also fosters a culture of safety and scientific integrity. Trust in your procedures is paramount, and that trust is built upon a foundation of knowledge, preparation, and meticulous execution.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-methoxynaphthalene.
- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- University of British Columbia. (2017). Chemical Spill Clean-up Procedure. Safety & Risk Services.
- Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Environmental Health and Safety.
- University of California, Santa Barbara. (n.d.). General Rules for Working with Chemicals. Compliance and Risk Management.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-butoxynaphthalene.
- Alpha-Omega Training and Compliance Inc. (2023). Chemical Spill Response Procedure: What To Do.
- Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety.
- Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxynaphthalene 97.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Unknown. (n.d.). Material Safety Data Sheet.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- ChemicalBook. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Bromo-2-(bromomethyl)naphthalene.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Ethoxynaphthalene.
- Techno PharmChem. (n.d.). 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. epa.gov [epa.gov]
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- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
